Product packaging for 1,5-Anhydrosorbitol-13C(Cat. No.:)

1,5-Anhydrosorbitol-13C

Cat. No.: B1157525
M. Wt: 165.15
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5-Anhydrosorbitol-13C, also known as this compound, is a useful research compound. Its molecular formula is C₅¹³CH₁₂O₅ and its molecular weight is 165.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₅¹³CH₁₂O₅ B1157525 1,5-Anhydrosorbitol-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₅¹³CH₁₂O₅

Molecular Weight

165.15

Synonyms

1,5-anhydro-D-sorbitol-1-13C

Origin of Product

United States

Foundational & Exploratory

1,5-Anhydrosorbitol-13C: A Novel Tracer for In-Depth Glucose Metabolism Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of glucose metabolism is paramount in understanding a myriad of physiological and pathological states, including diabetes, cancer, and metabolic syndrome. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for elucidating metabolic pathways and quantifying flux rates. This whitepaper introduces 1,5-Anhydrosorbitol-¹³C (1,5-AG-¹³C) as a promising novel tracer for glucose metabolism. 1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol structurally similar to glucose, is a sensitive marker of short-term glycemic control.[1][2] Its unique physiological properties, including its minimal metabolism and competitive renal reabsorption with glucose, make its ¹³C-labeled counterpart a potentially powerful tool for investigating glucose transport and competition at the cellular and whole-body level. This document provides a comprehensive overview of the core principles, proposed experimental methodologies, and potential applications of 1,5-AG-¹³C in metabolic research.

Introduction: The Need for Advanced Glucose Tracers

While [U-¹³C]-glucose is a widely used and effective tracer for mapping the intracellular fate of glucose, it does not fully illuminate the dynamics of glucose transport and competition, particularly in hyperglycemic states.[3][4][5][6][7] 1,5-Anhydroglucitol (1,5-AG) offers a unique physiological parallel to glucose. It is primarily derived from dietary sources, is metabolically stable, and its serum levels are inversely correlated with blood glucose concentrations due to competitive inhibition of its reabsorption in the renal tubules.[8][9][10] This competitive interaction at the level of sodium-glucose cotransporters (SGLTs), particularly SGLT5, provides a specific mechanism that can be exploited with a ¹³C-labeled version of 1,5-AG.[8] The use of 1,5-AG-¹³C as a tracer would allow researchers to directly probe the dynamics of this competition and gain deeper insights into glucose transport and metabolism under various conditions.

The Physiological Basis of 1,5-Anhydroglucitol as a Glucose Tracer

1,5-AG is a 1-deoxy form of glucose that is metabolically inert, with a metabolic rate of less than 3% in hepatocytes and skeletal muscle cells.[8][10][11] Its primary route of elimination is through renal filtration and subsequent reabsorption. Crucially, glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules.[8] When blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), urinary excretion of 1,5-AG increases, leading to a decrease in its serum concentration.[2][8] This inverse relationship forms the basis of its use as a clinical marker for short-term glycemic control.

By labeling 1,5-AG with ¹³C, we can create a tracer that not only mimics the transport of glucose but also allows for the direct quantification of its competitive inhibition. This provides a unique opportunity to study the activity of glucose transporters and the impact of hyperglycemia on substrate competition in real-time.

Proposed Experimental Protocols

While specific experimental protocols for 1,5-AG-¹³C are not yet established in the literature, we can propose detailed methodologies based on well-established protocols for other ¹³C-labeled tracers, such as ¹³C-glucose.

In Vivo Tracer Studies in Animal Models

This protocol outlines a general procedure for an in vivo study using 1,5-AG-¹³C to investigate glucose metabolism in a mouse model.

Objective: To quantify the uptake and tissue distribution of 1,5-AG-¹³C and its competition with glucose under normoglycemic and hyperglycemic conditions.

Materials:

  • 1,5-Anhydrosorbitol-¹³C (custom synthesis)

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthetic agent (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools (e-g., liquid nitrogen)

  • Mass spectrometer (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Preparation: Dissolve 1,5-AG-¹³C in sterile saline to the desired concentration.

  • Animal Preparation: Fast the mice overnight (approximately 12 hours) to achieve a baseline metabolic state. Anesthetize the mice and insert a catheter into the tail vein for tracer infusion.

  • Tracer Administration: Administer a bolus of 1,5-AG-¹³C to rapidly increase its plasma concentration, followed by a continuous infusion to maintain a steady-state level.[12]

  • Blood Sampling: Collect small blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) to monitor the plasma concentration and isotopic enrichment of 1,5-AG-¹³C and other relevant metabolites.

  • Hyperglycemic Clamp (Optional): To study the effect of hyperglycemia, a hyperglycemic clamp can be initiated by co-infusing a high concentration of glucose to maintain a stable, elevated blood glucose level.

  • Tissue Harvest: At the end of the infusion period, euthanize the mice and rapidly collect tissues of interest (e.g., liver, skeletal muscle, kidney, brain). Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Sample Processing and Analysis:

    • Plasma: Deproteinize plasma samples and prepare them for mass spectrometry analysis to determine the concentration and isotopic enrichment of 1,5-AG-¹³C, glucose, and other metabolites.

    • Tissues: Homogenize the frozen tissues and extract metabolites. The extracts can then be analyzed by mass spectrometry to measure the intracellular concentration and isotopic enrichment of 1,5-AG-¹³C and its potential downstream metabolites (although metabolism is expected to be minimal).

In Vitro Tracer Studies in Cell Culture

This protocol describes a general procedure for using 1,5-AG-¹³C in a cell culture system.

Objective: To investigate the cellular uptake of 1,5-AG-¹³C and its competition with glucose at the cellular level.

Materials:

  • 1,5-Anhydrosorbitol-¹³C

  • Cell line of interest (e.g., HepG2 hepatocytes, C2C12 myotubes)

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO₂)

  • Metabolite extraction solutions (e.g., cold methanol/water)

  • Mass spectrometer

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Tracer Incubation: Replace the standard medium with a medium containing a known concentration of 1,5-AG-¹³C. For competition studies, different concentrations of glucose can be added to the medium.

  • Time Course Experiment: Incubate the cells with the tracer for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of uptake.

  • Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism and extract intracellular metabolites using a cold solvent mixture.

  • Sample Analysis: Analyze the cell extracts by mass spectrometry to quantify the intracellular concentration of 1,5-AG-¹³C.

Quantitative Data and Analysis

The data obtained from 1,5-AG-¹³C tracer studies can be used to calculate several key parameters of glucose metabolism.

ParameterDescriptionMethod of Calculation
Rate of Appearance (Ra) of 1,5-AG The rate at which 1,5-AG enters the plasma compartment.Ra = Infusion rate / Plasma isotopic enrichment
Rate of Disappearance (Rd) of 1,5-AG The rate at which 1,5-AG is cleared from the plasma.At steady state, Rd = Ra.
Metabolic Clearance Rate (MCR) The volume of plasma cleared of 1,5-AG per unit time.MCR = Rd / Plasma concentration
Tissue-Specific Uptake The amount of 1,5-AG-¹³C taken up by a specific tissue.Measured by the concentration of 1,5-AG-¹³C in the tissue extract.
Competitive Inhibition Constant (Ki) The concentration of glucose that inhibits 50% of 1,5-AG uptake.Determined by performing competition assays with varying glucose concentrations.

This table presents hypothetical parameters that could be derived from 1,5-AG-¹³C tracer studies, based on established principles of tracer kinetics.

Signaling Pathways and Metabolic Workflows

The use of 1,5-AG-¹³C as a tracer can help to elucidate the dynamics of glucose transport and its subsequent metabolic fate.

Glucose_Metabolism cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Glucose Glucose GLUT Glucose Transporters (e.g., GLUTs, SGLTs) Glucose->GLUT Uptake AG_13C 1,5-AG-13C AG_13C->GLUT Competitive Uptake G6P Glucose-6-Phosphate GLUT->G6P Phosphorylation AG_13C_in 1,5-AG-13C GLUT->AG_13C_in Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Competitive uptake of Glucose and 1,5-AG-¹³C via glucose transporters.

Experimental_Workflow cluster_InVivo In Vivo Study cluster_InVitro In Vitro Study cluster_Analysis Analysis Animal Animal Model (e.g., Mouse) Infusion 1,5-AG-13C Infusion Animal->Infusion Sampling Blood & Tissue Sampling Infusion->Sampling MS Mass Spectrometry (GC-MS or LC-MS/MS) Sampling->MS Cells Cell Culture Incubation 1,5-AG-13C Incubation Cells->Incubation Extraction Metabolite Extraction Incubation->Extraction Extraction->MS Data Data Analysis & Flux Calculation MS->Data

Caption: General experimental workflow for 1,5-AG-¹³C tracer studies.

Future Directions and Conclusion

The application of 1,5-Anhydrosorbitol-¹³C as a metabolic tracer represents a novel and promising frontier in the study of glucose metabolism. While further research is required to validate its synthesis and application in various biological systems, the unique physiological properties of 1,5-AG suggest that its ¹³C-labeled analog could provide unprecedented insights into:

  • Glucose transporter kinetics in vivo: Directly measuring the competition between glucose and 1,5-AG-¹³C for transport.

  • The impact of hyperglycemia on substrate competition: Quantifying how elevated glucose levels affect the uptake of other substrates.

  • Drug development: Evaluating the effects of new therapeutic agents on glucose transport and metabolism.

References

The Unseen Workhorse: A Technical Guide to the Biological and Analytical Significance of 13C-Labeled 1,5-Anhydrosorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of 13C-labeled 1,5-Anhydrosorbitol (1,5-AG) in modern biomedical research. While its unlabeled counterpart serves as a crucial biomarker for short-term glycemic control, the biological properties of 13C-labeled 1,5-AG are intrinsically linked to its application as an indispensable tool for accurate quantification. This document provides a comprehensive overview of the biological significance of 1,5-AG, the analytical principles of isotope dilution mass spectrometry, detailed experimental protocols for the quantification of 1,5-AG using its 13C-labeled internal standard, and the importance of this methodology in clinical and research settings.

Introduction: 1,5-Anhydrosorbitol as a Key Biomarker

1,5-Anhydrosorbitol (1,5-AG) is a naturally occurring, metabolically stable polyol primarily derived from dietary sources.[1] Its concentration in the blood is maintained within a stable range in healthy individuals through a dynamic equilibrium of dietary intake, intestinal absorption, and renal excretion and reabsorption.[1] The clinical utility of 1,5-AG as a biomarker stems from its competitive reabsorption with glucose in the renal tubules.[1] In a state of hyperglycemia, elevated glucose levels saturate the renal transporters, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[1] This inverse relationship with blood glucose levels makes 1,5-AG a sensitive indicator of short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks.[2]

The accurate measurement of 1,5-AG is therefore paramount for its clinical application in monitoring glycemic control in diabetic patients. Isotope dilution mass spectrometry (ID-MS) using a stable isotope-labeled internal standard, such as 13C-labeled 1,5-AG, is the gold standard for achieving the highest accuracy and precision in quantification.

The Role of 13C-Labeled 1,5-Anhydrosorbitol

The biological properties of 13C-labeled 1,5-Anhydrosorbitol are, for all practical purposes, identical to its unlabeled form. It is metabolically inert and follows the same pathways of absorption and excretion. However, its true significance in a biological context lies in its utility as an internal standard in analytical methodologies. By introducing a known quantity of 13C-labeled 1,5-AG into a biological sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, allowing for highly accurate and precise quantification of the endogenous, unlabeled 1,5-AG.

Synthesis of 13C-Labeled 1,5-Anhydrosorbitol

While detailed, publicly available protocols for the synthesis of 13C-labeled 1,5-Anhydrosorbitol are scarce, the general approach involves the use of 13C-labeled glucose as a starting material. The synthesis would typically involve a series of chemical reactions to convert the labeled glucose into the anhydro-form. Commercially available 1,5-Anhydro-D-glucitol (U-¹³C₆) indicates that such synthetic routes are well-established.[3]

Quantitative Analysis by Isotope Dilution LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of 1,5-AG in biological matrices. The use of a stable isotope-labeled internal standard is crucial for this application.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of 1,5-AG using a 13C-labeled internal standard.

workflow Analytical Workflow for 1,5-AG Quantification sample Plasma/Serum Sample is_spike Spike with 13C-1,5-AG Internal Standard sample->is_spike ppt Protein Precipitation (e.g., with Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (HILIC column, MRM mode) reconstitute->lcms quant Quantification using Calibration Curve lcms->quant

Caption: Workflow for 1,5-AG quantification by LC-MS/MS.

Detailed Experimental Protocol

The following protocol is a representative example compiled from established methodologies for the quantification of 1,5-AG in human plasma.[1]

3.2.1. Sample Preparation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 13C-labeled 1,5-AG internal standard solution (concentration to be optimized based on endogenous levels).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

3.2.2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HILIC or Amide column (e.g., 150 mm x 2.0 mm, 5 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of the polar analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1,5-Anhydroglucitol: The specific transitions would be determined during method development. For example, the precursor ion [M-H]⁻ at m/z 163.1 could be fragmented to product ions.

      • 13C-1,5-Anhydroglucitol (U-¹³C₆): The precursor ion [M-H]⁻ would be at m/z 169.1, with corresponding mass-shifted product ions.

Method Validation Data

The following tables summarize typical quantitative data from validated LC-MS/MS methods for 1,5-AG.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range1 - 50 µg/mL[1]
Correlation Coefficient (r²)> 0.99[4]
Limit of Detection (LOD)Varies by method
Limit of Quantification (LOQ)Varies by method

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low< 15%< 15%85 - 115%
Medium< 15%< 15%85 - 115%
High< 15%< 15%85 - 115%
(Representative data based on typical bioanalytical method validation acceptance criteria)[4]

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery> 85%
Matrix EffectMinimal and compensated by IS
(Representative data based on typical bioanalytical method validation acceptance criteria)[4]

Signaling Pathways and Physiological Regulation

The accurate measurement of 1,5-AG provides insights into the physiological regulation of glucose homeostasis. The following diagram illustrates the key pathways influencing serum 1,5-AG levels.

regulation Physiological Regulation of 1,5-AG Levels cluster_body Human Body cluster_glucose Glucose Influence diet Dietary Intake of 1,5-AG absorption Intestinal Absorption diet->absorption blood Bloodstream 1,5-AG Pool absorption->blood kidney Kidney Glomerular Filtration blood->kidney reabsorption Renal Tubule Reabsorption kidney->reabsorption excretion Urinary Excretion kidney->excretion Normal State (minor) reabsorption->blood Normal State reabsorption->excretion Increased Excretion hyperglycemia Hyperglycemia (High Blood Glucose) hyperglycemia->reabsorption Inhibits

Caption: Regulation of 1,5-AG by diet and renal function.

Conclusion

13C-labeled 1,5-Anhydrosorbitol is a critical analytical tool that enables the accurate and precise quantification of its unlabeled counterpart, a key biomarker for short-term glycemic control. While not studied for its own intrinsic biological effects, its use in isotope dilution mass spectrometry is fundamental to realizing the clinical potential of 1,5-AG in diabetes management and research. The methodologies outlined in this guide provide a framework for the robust and reliable measurement of 1,5-AG, contributing to a better understanding of glucose homeostasis and the development of improved therapeutic strategies for diabetes.

References

The Role of 1,5-Anhydrosorbitol-13C in Elucidating Glycemic Variability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycemic variability, the fluctuation of blood glucose levels, is an independent risk factor for diabetic complications. Traditional markers such as HbA1c provide a long-term average but fail to capture short-term glucose excursions. 1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol, has emerged as a sensitive marker for short-term glycemic control, reflecting periods of hyperglycemia over a 1-2 week period. This technical guide provides an in-depth overview of the established role of 1,5-AG in assessing glycemic variability. While published research specifically utilizing ¹³C-labeled 1,5-Anhydrosorbitol (1,5-Anhydrosorbitol-¹³C) for this purpose is not currently available, this guide introduces a novel, detailed experimental protocol for a proposed tracer study. Such a study would leverage stable isotope kinetics to provide unprecedented insight into 1,5-AG metabolism and its competitive interaction with glucose, thereby offering a more profound understanding of glycemic variability.

Introduction to 1,5-Anhydrosorbitol and Glycemic Variability

1,5-Anhydrosorbitol is a metabolically inert polyol primarily derived from dietary sources.[1] Under normal glycemic conditions, it is freely filtered by the renal glomeruli and almost completely reabsorbed in the renal tubules.[2] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the renal reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.[1][2] This inverse relationship between serum 1,5-AG and hyperglycemia makes it a valuable biomarker for short-term glycemic control and postprandial hyperglycemia.[3][4]

Quantitative Relationship between 1,5-AG and Glycemic Variability Indices

Numerous studies have established a significant correlation between serum 1,5-AG levels and various indices of glycemic variability derived from Continuous Glucose Monitoring Systems (CGMS). These correlations are particularly strong in patients with well to moderately controlled diabetes.[3]

Glycemic Variability IndexDescriptionCorrelation with 1,5-AG
Mean Amplitude of Glycemic Excursions (MAGE) Measures the average magnitude of significant glucose swings.Strong negative correlation.[2][3][5]
Standard Deviation (SD) of Blood Glucose Reflects the overall dispersion of glucose values around the mean.Significant negative correlation.[2][3]
Continuous Overall Net Glycemic Action (CONGA) Calculates the standard deviation of the change in glucose levels over a defined time interval.Significant negative correlation, particularly in moderately controlled patients.[2]
Lability Index (LI) Measures the tendency for large, rapid glucose fluctuations.Significant negative correlation.[2]
Time in Range (TIR) Percentage of time blood glucose is within the target range.Moderate positive correlation.[6]
Coefficient of Variation (CoV) Ratio of the standard deviation to the mean glucose, reflecting relative variability.Moderate inverse correlation.[5][6]
Area Under the Curve >180 mg/dL (AUC-180) Quantifies the total hyperglycemic exposure above the renal threshold.Strong negative correlation.[2]

Table 1: Summary of correlations between serum 1,5-AG and key glycemic variability indices.

Established Experimental Protocols for 1,5-AG Measurement

Subject Selection and Enrollment

For studies investigating the relationship between 1,5-AG and glycemic variability, the following inclusion and exclusion criteria are typically applied:

  • Inclusion Criteria:

    • Diagnosis of Type 1 or Type 2 Diabetes Mellitus.

    • Stable diabetic medication regimen for a predefined period (e.g., 3 months).

    • Willingness to undergo Continuous Glucose Monitoring (CGM).

    • Informed consent.[7]

  • Exclusion Criteria:

    • Pregnancy or lactation.

    • Severe renal impairment (eGFR < 30 mL/min/1.73m²).

    • Severe liver dysfunction.

    • Certain hematological abnormalities.

    • Use of SGLT2 inhibitors, which directly affect renal glucose and 1,5-AG handling.[7]

Sample Collection and Processing
  • Blood Sampling: Fasting venous blood samples are collected in serum separator tubes or EDTA-containing tubes.[3]

  • Sample Processing: Serum or plasma is separated by centrifugation and stored at -80°C until analysis. Samples are stable for extended periods under these conditions.[8]

Analytical Methodologies for 1,5-AG Quantification

This is the most common method used in clinical and research settings. The principle involves the enzymatic oxidation of 1,5-AG to produce a detectable signal.

  • Principle: The assay typically involves two steps. First, endogenous glucose in the sample is removed or converted to a non-reactive form. Then, the enzyme pyranose oxidase (PROD) specifically oxidizes the hydroxyl group at the C-2 position of 1,5-AG, generating hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically.[1][9]

  • Commercial Kits: Commercially available kits such as the GlycoMark™ assay (in the USA) and Determiner-L (in Japan) are widely used.[8]

  • Procedure (based on Diazyme 1,5-AG Assay):

    • Pre-treatment of the serum/plasma sample with hexokinase and pyruvate kinase to convert glucose to non-reactive glucose-6-phosphate.[9]

    • Addition of pyranose oxidase (PROD) to oxidize 1,5-AG, producing hydrogen peroxide.[9]

    • Reaction of hydrogen peroxide with a chromogenic substrate in the presence of peroxidase to produce a colored product.[9]

    • Measurement of the absorbance at a specific wavelength (e.g., 546/700nm), which is proportional to the 1,5-AG concentration.[1]

LC-MS offers high sensitivity and specificity for the quantification of 1,5-AG.

  • Principle: This method separates 1,5-AG from other components in the sample using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using a mass spectrometer.[10][11]

  • Sample Preparation: Typically involves protein precipitation from the serum or plasma sample, followed by centrifugation and dilution of the supernatant.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like 1,5-AG.[12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. An internal standard, such as a stable isotope-labeled version of 1,5-AG (e.g., 1,5-AG-d7), is used for accurate quantification.

Proposed Experimental Protocol: 1,5-Anhydrosorbitol-¹³C Tracer Study

While no specific studies utilizing 1,5-Anhydrosorbitol-¹³C for glycemic variability have been identified in the literature, a tracer study would provide invaluable data on its in vivo kinetics. The following is a proposed experimental protocol based on established principles of stable isotope tracer studies.

Objectives
  • To determine the whole-body kinetics (rate of appearance, disappearance, and clearance) of 1,5-AG in individuals with and without type 2 diabetes.

  • To quantify the impact of acute hyperglycemia on the renal clearance of 1,5-AG by simultaneously tracing both endogenous (unlabeled) and exogenous (¹³C-labeled) 1,5-AG.

Synthesis of 1,5-Anhydrosorbitol-¹³C

Uniformly ¹³C-labeled 1,5-Anhydrosorbitol (1,5-Anhydrosorbitol-U-¹³C₆) would be synthesized from uniformly labeled ¹³C-glucose. This ensures that the tracer is chemically identical to the endogenous compound but distinguishable by mass spectrometry.

Study Design

A primed, constant intravenous infusion of 1,5-Anhydrosorbitol-U-¹³C₆ will be administered to subjects.

  • Priming Dose: A bolus injection of the tracer is given at the beginning of the infusion to rapidly achieve isotopic steady-state in the plasma.

  • Constant Infusion: The tracer is then infused at a constant rate for a defined period (e.g., 4-6 hours) to maintain isotopic equilibrium.[13]

Experimental Procedure
  • Subject Preparation: Subjects will fast overnight. Two intravenous catheters will be placed, one for tracer infusion and one in the contralateral arm for blood sampling.

  • Basal Period: Following the priming dose, the constant infusion of 1,5-Anhydrosorbitol-U-¹³C₆ begins. Blood and urine samples are collected at regular intervals to determine basal kinetics at isotopic steady-state.

  • Hyperglycemic Clamp (Optional): To directly investigate the effect of hyperglycemia, a hyperglycemic clamp can be initiated to raise and maintain blood glucose at a specific level (e.g., >180 mg/dL). Blood and urine sampling will continue throughout the clamp period.

  • Sample Collection:

    • Blood: Collected in EDTA tubes at specified time points, immediately placed on ice, and centrifuged to separate plasma.

    • Urine: Complete urine collections are obtained over defined periods.

  • Sample Analysis by LC-MS/MS:

    • Plasma and urine samples will be processed as described in section 3.3.2.

    • The mass spectrometer will be configured to simultaneously monitor the mass transitions for both unlabeled 1,5-AG and 1,5-Anhydrosorbitol-U-¹³C₆.

    • The isotopic enrichment (ratio of labeled to unlabeled 1,5-AG) will be determined.

Data Analysis and Interpretation
  • Kinetic Calculations: Standard steady-state equations will be used to calculate the rate of appearance (Ra) and disappearance (Rd) of 1,5-AG.

    • Ra = Infusion rate / Plasma isotopic enrichment

  • Renal Clearance: The renal clearance of both labeled and unlabeled 1,5-AG will be calculated from their excretion rates in urine and their plasma concentrations.

  • Insights: This protocol will allow for the direct quantification of the effect of hyperglycemia on the renal handling of 1,5-AG, providing a more mechanistic understanding of why serum levels of this polyol are a sensitive marker of glycemic variability.

Visualizations: Workflows and Pathways

G cluster_0 Mechanism of 1,5-AG as a Glycemic Variability Marker Diet Dietary Intake of 1,5-AG Plasma Stable Plasma 1,5-AG Pool Diet->Plasma Kidney Kidney Filtration Plasma->Kidney Urine Urinary Excretion Plasma->Urine Decreased Plasma 1,5-AG Reabsorption Renal Tubular Reabsorption Kidney->Reabsorption Kidney->Urine Reabsorption->Plasma ~99.9% Competition Competitive Inhibition Reabsorption->Competition Hyperglycemia Hyperglycemia (>180 mg/dL) Hyperglycemia->Competition Competition->Urine Increased 1,5-AG Excretion

Caption: Mechanism of 1,5-AG as a marker for glycemic variability.

G cluster_1 Proposed 1,5-Anhydrosorbitol-¹³C Tracer Study Workflow Subject Fasted Subject Infusion Primed, Constant Infusion of 1,5-AG-¹³C Subject->Infusion Basal Basal Period (Isotopic Steady-State) Infusion->Basal Clamp Hyperglycemic Clamp (Optional) Basal->Clamp Blood Serial Blood Sampling Basal->Blood Urine Timed Urine Collection Basal->Urine Clamp->Blood Clamp->Urine LCMS LC-MS/MS Analysis (Labeled vs. Unlabeled 1,5-AG) Blood->LCMS Urine->LCMS Kinetics Kinetic Modeling (Ra, Rd, Clearance) LCMS->Kinetics

Caption: Proposed workflow for a 1,5-Anhydrosorbitol-¹³C tracer study.

Conclusion

1,5-Anhydrosorbitol is a well-established and valuable biomarker for the assessment of short-term glycemic variability, providing complementary information to traditional markers like HbA1c. The quantitative relationship between serum 1,5-AG and various CGMS-derived indices is robust, particularly in individuals with good to moderate glycemic control. While the use of 1,5-Anhydrosorbitol-¹³C in dedicated tracer studies for glycemic variability has not been documented, the proposed experimental protocol outlines a powerful methodology to elucidate the in vivo kinetics of 1,5-AG. Such research would significantly advance our understanding of the physiological mechanisms underlying glycemic variability and could pave the way for more refined diagnostic and therapeutic strategies in diabetes management. For drug development professionals, this approach offers a novel tool to precisely evaluate the impact of new therapeutic agents on short-term glucose excursions and renal glucose handling.

References

An In-depth Technical Guide to 1,5-Anhydrosorbitol-13C Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Anhydrosorbitol (1,5-AG), a crucial biomarker for short-term glycemic control. The document delves into its metabolic pathways, the principles and applications of 13C isotopic enrichment for its study, and detailed analytical methodologies. It is designed to serve as a foundational resource for professionals engaged in metabolic research and drug development.

Introduction to 1,5-Anhydrosorbitol (1,5-AG)

1,5-Anhydrosorbitol, also known as 1,5-anhydro-D-glucitol, is a naturally occurring and metabolically inert polyol structurally similar to glucose.[1][2] Primarily derived from dietary intake, it is absorbed in the intestine and distributed throughout the body's tissues.[2][3] Its clinical significance lies in its utility as a sensitive marker for short-term glycemic control and postprandial hyperglycemia.[1][4][5][6]

The concentration of 1,5-AG in the blood is maintained at a stable level in healthy individuals through a balance of dietary intake and renal processing.[3] However, in hyperglycemic states where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the renal handling of 1,5-AG is altered.[5][7] Glucose competitively inhibits the tubular reabsorption of 1,5-AG, leading to increased urinary excretion and a subsequent rapid decline in serum 1,5-AG levels.[1][5] Consequently, serum 1,5-AG concentrations are inversely correlated with periods of recent hyperglycemia, making it a valuable tool for monitoring glycemic excursions that may not be captured by longer-term markers like HbA1c.[3][5][8]

Metabolic and Renal Pathway of 1,5-Anhydrosorbitol

The journey of 1,5-AG in the human body is predominantly a story of transport rather than metabolism. After being absorbed from food, it enters the systemic circulation. The kidneys filter it at the glomerulus, and it is almost entirely reabsorbed back into the bloodstream in the proximal tubules.[9] This reabsorption is mediated by sodium-glucose cotransporters, notably SGLT4 and potentially SGLT5.[9][10] When blood glucose is elevated, glucose saturates these transporters, impeding 1,5-AG reabsorption and causing its excretion in urine.[9]

Diet Dietary Intake (e.g., Soy, Rice, Fruits) Intestine Intestinal Absorption Diet->Intestine Blood Bloodstream (Stable 1,5-AG Pool) Intestine->Blood Kidney Kidney: Glomerular Filtration Blood->Kidney Circulation Tubules Renal Tubules (SGLT4/SGLT5 Mediated Reabsorption) Kidney->Tubules Tubules->Blood Reabsorption (99.9%) Urine Urinary Excretion Tubules->Urine Excretion Glucose High Blood Glucose (>180 mg/dL) Glucose->Tubules Competitively Inhibits Reabsorption cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precip Add Precipitation Agent + 13C-1,5-AG Internal Std Plasma->Precip Cent Vortex & Centrifuge Precip->Cent Super Collect Supernatant Cent->Super LC LC Separation (Amide Column) Super->LC MS Tandem MS Detection (Negative ESI, MRM Mode) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant Result Final Concentration (µg/mL) Quant->Result Admin Administer 13C-Labeled Substrate (e.g., 13C-Glucose) Sample Collect & Quench Samples (Time Course) Admin->Sample Extract Metabolite Extraction Sample->Extract Analyze LC-HRMS Analysis Extract->Analyze Process Data Processing & Natural Abundance Correction Analyze->Process Interpret Determine Mass Isotopologue Distributions (MIDs) Process->Interpret Flux Metabolic Flux Interpretation Interpret->Flux

References

The Untraveled Path: A Technical Guide to Stable Isotope Tracing with 1,5-Anhydrosorbitol-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the principles and potential applications of stable isotope tracing using 1,5-Anhydrosorbitol-¹³C (1,5-AG-¹³C). While the use of 1,5-AG as a biomarker for short-term glycemic control is well-established, its application as a ¹³C-labeled tracer in metabolic research is an emerging field with limited published data. This document, therefore, serves as a foundational resource, combining established knowledge of 1,5-AG metabolism with the principles of stable isotope tracing to provide a theoretical and practical framework for future research.

Introduction to 1,5-Anhydrosorbitol (1,5-AG)

1,5-Anhydrosorbitol, also known as 1,5-anhydroglucitol, is a naturally occurring polyol structurally similar to glucose. It is primarily derived from dietary sources and is metabolically stable under normal physiological conditions.[1] The concentration of 1,5-AG in the blood is maintained within a narrow range through a balance of dietary intake, distribution to tissues, and renal excretion and reabsorption.[1][2]

A key characteristic of 1,5-AG is its competitive reabsorption with glucose in the renal tubules, primarily mediated by sodium-glucose cotransporters SGLT4 and SGLT5.[1][3] When blood glucose levels exceed the renal threshold for glucosuria, the reabsorption of 1,5-AG is inhibited, leading to a decrease in its serum concentration.[2] This inverse relationship between serum 1,5-AG and blood glucose levels makes it a sensitive marker for short-term glycemic control.[4]

Principles of Stable Isotope Tracing with ¹³C

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. The methodology involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system. The ¹³C label acts as a tracer, allowing researchers to follow the metabolic fate of the substrate as it is converted into downstream metabolites. By analyzing the distribution of the ¹³C label in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to map metabolic pathways and determine the relative or absolute rates of metabolic reactions.[5][6]

Hypothetical Application of 1,5-Anhydrosorbitol-¹³C in Metabolic Tracing

The use of 1,5-Anhydrosorbitol-¹³C as a stable isotope tracer holds the potential to provide unique insights into polyol metabolism and its interplay with glucose homeostasis. Given that 1,5-AG is a glucose analog, tracing its metabolic fate could reveal novel aspects of carbohydrate metabolism, particularly in tissues where it may be metabolized or accumulated.

Rationale for Using 1,5-AG-¹³C
  • Probing Polyol Pathways: While 1,5-AG is considered largely inert, introducing a ¹³C-labeled version could definitively trace any minor metabolic conversions it undergoes.

  • Investigating Tissue-Specific Uptake and Metabolism: By tracking the distribution of 1,5-AG-¹³C, researchers could quantify its uptake and potential metabolism in various organs and tissues under different physiological and pathological conditions.

  • Understanding Competitive Transport Dynamics: A labeled form of 1,5-AG would be an invaluable tool to study the kinetics of its competition with glucose for renal reabsorption and cellular uptake.

Experimental Protocols

The following sections outline detailed, albeit theoretical, methodologies for conducting stable isotope tracing experiments with 1,5-Anhydrosorbitol-¹³C. These protocols are based on established practices in the field of metabolic flux analysis.

In Vivo Stable Isotope Tracing in an Animal Model

This protocol describes an approach for an in vivo study in a rodent model to trace the whole-body metabolism of 1,5-AG-¹³C.

Objective: To determine the tissue distribution and metabolic fate of 1,5-Anhydrosorbitol-¹³C following intravenous administration.

Materials:

  • 1,5-Anhydrosorbitol-¹³C (uniformly labeled, ¹³C₆)

  • Sterile saline solution

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid nitrogen

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Tracer Preparation: Dissolve 1,5-Anhydrosorbitol-¹³C in sterile saline to a final concentration suitable for injection.

  • Tracer Administration: Anesthetize the animal and administer a bolus of the 1,5-AG-¹³C solution via tail vein injection.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-injection. Plasma should be separated by centrifugation and stored at -80°C.

  • Tissue Harvesting: At the final time point, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain, adipose tissue). Immediately freeze tissues in liquid nitrogen and store at -80°C.

  • Metabolite Extraction:

    • For plasma samples, perform a protein precipitation step using a cold solvent like methanol or acetonitrile.

    • For tissue samples, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the extracts to pellet cellular debris and collect the supernatant.

  • Sample Analysis: Analyze the extracts using LC-MS to identify and quantify ¹³C-labeled metabolites. The mass spectrometer will be set to detect the mass isotopologues of 1,5-AG and other potential downstream metabolites.

In Vitro Stable Isotope Tracing in Cell Culture

This protocol outlines a method for tracing the metabolism of 1,5-AG-¹³C in a cultured cell line.

Objective: To investigate the cellular uptake and metabolic conversion of 1,5-Anhydrosorbitol-¹³C in a specific cell type.

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes, HK-2 kidney cells)

  • Cell culture medium

  • 1,5-Anhydrosorbitol-¹³C

  • Phosphate-buffered saline (PBS)

  • Cold extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to reach the desired confluency.

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of 1,5-Anhydrosorbitol-¹³C.

  • Time-Course Experiment: Incubate the cells for various durations (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular tracer.

    • Add cold extraction solvent to the wells and scrape the cells.

    • Collect the cell lysate and centrifuge to remove insoluble material.

  • Sample Analysis: Analyze the intracellular extracts by LC-MS to measure the abundance of ¹³C-labeled 1,5-AG and any potential metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments are typically presented in tables that show the distribution of mass isotopologues for metabolites of interest. The following are illustrative examples of how such data could be structured.

Table 1: Illustrative Mass Isotopologue Distribution of 1,5-Anhydrosorbitol-¹³C in Mouse Plasma Over Time

Time (min)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
0100000000
510.21.53.88.515.725.335.0
1515.82.14.59.817.226.124.5
3025.33.56.211.318.920.114.7
6040.15.28.914.715.610.35.2
12065.78.110.310.14.21.10.5
24085.26.34.12.51.00.50.4

M+n represents the isotopologue with 'n' ¹³C atoms.

Table 2: Hypothetical ¹³C Enrichment in Key Metabolites in Liver Tissue 4 Hours Post-Infusion of 1,5-AG-¹³C₆

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
1,5-Anhydrosorbitol78.57.25.13.92.51.81.0
Glucose99.80.10.10000
Sorbitol98.50.80.40.20.100
Fructose99.50.30.20000

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

experimental_workflow_invivo cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tracer_Prep 1,5-AG-¹³C Tracer Preparation Administration Tracer Administration (IV Injection) Tracer_Prep->Administration Animal_Acclim Animal Acclimation Animal_Acclim->Administration Blood_Sampling Blood Sampling (Time Course) Administration->Blood_Sampling Tissue_Harvest Tissue Harvesting (End Point) Administration->Tissue_Harvest Metabolite_Extraction Metabolite Extraction (Plasma & Tissues) Blood_Sampling->Metabolite_Extraction Tissue_Harvest->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) LCMS_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow for 1,5-AG-¹³C Tracing.

metabolic_pathway Diet Dietary Intake AG_Pool 1,5-Anhydroglucitol (Blood Pool) Diet->AG_Pool Absorption Kidney Kidney AG_Pool->Kidney Filtration Tissues Tissues AG_Pool->Tissues Uptake Kidney->AG_Pool Reabsorption (SGLT4/5) Urine Urine Kidney->Urine Excretion Metabolism Potential Minor Metabolism Tissues->Metabolism Glucose Glucose Glucose->Kidney Inhibits Reabsorption

Caption: Circulatory and Metabolic Pathway of 1,5-Anhydrosorbitol.

Conclusion

The application of 1,5-Anhydrosorbitol-¹³C in stable isotope tracing represents a novel frontier in metabolic research. While direct experimental evidence is currently scarce, the theoretical framework presented in this guide provides a robust starting point for researchers interested in exploring the metabolic fate of this unique polyol. Such studies have the potential to deepen our understanding of carbohydrate metabolism, renal physiology, and the pathophysiology of metabolic diseases like diabetes. As analytical technologies continue to advance, the untraveled path of 1,5-AG-¹³C tracing is poised to yield significant discoveries.

References

The Role of 1,5-Anhydrosorbitol-13C in Diabetes Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol, has emerged as a sensitive and specific marker for short-term glycemic control, offering a distinct advantage over traditional markers like HbA1c and fructosamine. Its unique physiological mechanism, primarily governed by renal reabsorption in competition with glucose, allows for the detection of transient hyperglycemic excursions that may be missed by longer-term indicators. This technical guide provides a comprehensive overview of 1,5-AG, with a special focus on the application of its stable isotope-labeled form, 1,5-Anhydrosorbitol-13C, in diabetes research. Detailed experimental protocols for the primary analytical methods, a quantitative comparison with other glycemic markers, and a discussion of its clinical implications are presented to equip researchers and drug development professionals with the essential knowledge to leverage this valuable biomarker.

Introduction to 1,5-Anhydroglucitol (1,5-AG)

1,5-Anhydroglucitol is a six-carbon chain monosaccharide structurally similar to glucose.[1] It is primarily derived from dietary sources and is metabolically inert.[2] Under normal physiological conditions, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules, maintaining a stable concentration in the blood.[3][4] This homeostasis is disrupted in the presence of hyperglycemia.

Mechanism of Action as a Glycemic Marker

The clinical utility of 1,5-AG as a biomarker for glycemic control is rooted in its competitive inhibition with glucose for renal reabsorption.[5] When blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the excess glucose in the renal tubules saturates the sodium-glucose cotransporters (SGLTs), primarily SGLT4 and SGLT5, which are also responsible for 1,5-AG reabsorption.[6][7] This competitive inhibition leads to a significant increase in the urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[3][4]

This rapid response to hyperglycemia makes 1,5-AG a sensitive indicator of short-term glycemic excursions, reflecting glycemic control over the preceding 1-2 weeks.[4][8] Unlike HbA1c, which provides an average of blood glucose over 2-3 months, 1,5-AG can capture the impact of postprandial hyperglycemia and other transient high-glucose events.[5][9]

Figure 1: Renal Handling of 1,5-AG and Competitive Inhibition by Glucose cluster_blood Bloodstream cluster_kidney Kidney cluster_glomerulus Glomerulus cluster_tubule Renal Tubule cluster_urine Urine cluster_hyperglycemia Hyperglycemia (>180 mg/dL) Glucose Glucose Filtration Filtration Glucose->Filtration 1,5-AG 1,5-AG 1,5-AG->Filtration SGLT SGLT4/5 Filtration->SGLT Urine_Output Increased 1,5-AG Excretion Filtration->Urine_Output Minimal 1,5-AG Excretion Reabsorption_AG 1,5-AG Reabsorption SGLT->Reabsorption_AG Normal Glycemia Reabsorption_Glu Glucose Reabsorption SGLT->Reabsorption_Glu Normal Glycemia SGLT->Urine_Output Inhibited 1,5-AG Reabsorption Reabsorption_AG->1,5-AG Returns to Blood Reabsorption_Glu->Glucose Returns to Blood High_Glucose High Glucose High_Glucose->SGLT Competes for Reabsorption

Figure 1: Renal Handling of 1,5-AG and Competitive Inhibition by Glucose

The Role of this compound

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based assays, as they can correct for variations in sample preparation and instrument response. This compound , a non-radioactive, stable isotope-labeled version of 1,5-AG, serves as the ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of endogenous 1,5-AG.

By adding a known amount of this compound to each sample prior to processing, the ratio of the unlabeled (endogenous) 1,5-AG to the labeled internal standard can be measured. This ratio is then used to calculate the precise concentration of 1,5-AG in the original sample, significantly improving the accuracy and reproducibility of the measurement.

Comparative Performance of Glycemic Markers

Numerous studies have compared the clinical utility of 1,5-AG with the traditional glycemic markers, HbA1c and fructosamine. The following tables summarize key quantitative data from these comparative studies.

Table 1: Correlation of 1,5-AG with Other Glycemic Markers
Study Population Marker 1 Marker 2 Correlation Coefficient (r)
1620 subjects with and without diabetes1,5-AGFasting Plasma Glucose-0.627
1620 subjects with and without diabetes1,5-AGHbA1c-0.629[10]
1620 subjects with and without diabetes1,5-AGFructosamine-0.590[10]
Youth and young adults with Type 1 Diabetes1,5-AGHbA1c-0.53[4]
Youth and young adults with Type 1 Diabetes (HbA1c 8-9%)1,5-AGHbA1c-0.41[4]
Youth and young adults with Type 1 Diabetes (HbA1c <8%)1,5-AGHbA1c-0.17 (not significant)[4]
Table 2: Diagnostic Performance of 1,5-AG for Diabetes Screening
Study Population Cut-off Value (µg/mL) Sensitivity (%) Specificity (%)
1620 subjects with and without diabetes14.084.2[10]93.1[10]
Community-based population with hypertension13.2389.773.5
Table 3: Reference Ranges for 1,5-AG
Population Gender Reference Range (µg/mL)
Adults (USA)Male10.7 - 32.0[11][12]
Female6.8 - 29.3[11][12]
Adults (Jiangsu, China)Male15.8 - 52.6[13]
Female14.3 - 48.0[13]

Impact of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose by promoting its excretion in the urine. By design, these medications block the reabsorption of glucose in the renal tubules. As a consequence of their mechanism of action, SGLT2 inhibitors also significantly impact 1,5-AG levels.

The induced glucosuria from SGLT2 inhibitors leads to a persistent, competitive inhibition of 1,5-AG reabsorption, resulting in a marked decrease in serum 1,5-AG levels, often to very low concentrations.[5][14] This effect is independent of the actual glycemic control. Therefore, 1,5-AG is not a reliable marker of glycemic control in patients treated with SGLT2 inhibitors. However, very low 1,5-AG levels can serve as an indicator of adherence to SGLT2 inhibitor therapy.[5] One study found that in patients taking canagliflozin, 1,5-AG levels decreased by an average of 5.7 µg/mL over 26 weeks, while they increased by 1.0 µg/mL in the placebo group.[14]

Experimental Protocols

Accurate and precise measurement of 1,5-AG is paramount for its clinical and research applications. The following sections provide detailed methodologies for the most common analytical techniques.

Figure 2: General Workflow for 1,5-AG Analysis Sample_Collection Sample Collection (Serum or Plasma) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Analysis Analytical Method Sample_Preparation->Analysis Enzymatic_Assay Enzymatic Assay Analysis->Enzymatic_Assay Colorimetric Detection GC_MS GC-MS Analysis->GC_MS Derivatization Required LC_MS LC-MS/MS Analysis->LC_MS Direct Measurement Data_Analysis Data Analysis and Quantification Enzymatic_Assay->Data_Analysis GC_MS->Data_Analysis LC_MS->Data_Analysis Result 1,5-AG Concentration Data_Analysis->Result

Figure 2: General Workflow for 1,5-AG Analysis
Enzymatic Assay

The enzymatic assay is the most common method used in clinical laboratories due to its suitability for automation. The commercially available GlycoMark™ assay is an example of this method.

Principle: This is a two-step enzymatic colorimetric assay. In the first step, endogenous glucose in the sample is phosphorylated by hexokinase to prevent interference. In the second step, 1,5-AG is oxidized by pyranose oxidase, producing hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically through a peroxidase-catalyzed reaction.[1]

Sample Preparation:

  • Collect whole blood in a serum separator tube or a tube containing EDTA.

  • Centrifuge to separate serum or plasma.

  • The sample is stable for up to 7 days at 2-8°C.

Detailed Protocol (based on commercially available kits):

  • Reagent Preparation: Reconstitute reagents according to the manufacturer's instructions. This typically involves a glucose-eliminating reagent and a coloring reagent containing pyranose oxidase and peroxidase.

  • Sample Incubation:

    • Pipette 5 µL of sample, calibrator, or control into a microplate well.

    • Add 150 µL of the glucose-eliminating reagent.

    • Incubate at 37°C for 5 minutes.

  • Color Reaction:

    • Add 75 µL of the coloring reagent.

    • Incubate at 37°C for 5 minutes.

  • Measurement:

    • Measure the absorbance at a primary wavelength of 546 nm and a secondary wavelength of 700 nm using a microplate reader.

  • Calculation:

    • Calculate the 1,5-AG concentration based on the absorbance values of the calibrators.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method, often considered a reference method for 1,5-AG quantification.

Principle: This method involves the chemical derivatization of 1,5-AG to increase its volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. This compound is used as an internal standard.

Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of serum, add 400 µL of methanol containing a known concentration of this compound. Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Oximation: Add 50 µL of 2% hydroxylamine hydrochloride in pyridine and incubate at 90°C for 30 minutes.

  • Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 90°C for 60 minutes.

GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 200°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor characteristic ions for the derivatized 1,5-AG and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for extensive derivatization, making it a powerful tool for 1,5-AG analysis.

Principle: This method involves the separation of 1,5-AG from other sample components using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. This compound is used as the internal standard.

Sample Preparation:

  • Protein Precipitation: To 50 µL of serum, add 200 µL of acetonitrile containing a known concentration of this compound.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

  • Dilution: Transfer the supernatant and dilute with an appropriate mobile phase for injection.

LC-MS/MS Parameters:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the retention of the polar 1,5-AG molecule (e.g., 150 mm x 2.0 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 10 mM ammonium acetate in water.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the analyte.

    • Example: 0-1 min, 95% B; 1-5 min, ramp to 50% B; 5-6 min, hold at 50% B; 6-7 min, return to 95% B; 7-10 min, re-equilibrate at 95% B.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1,5-AG and this compound.

Clinical and Research Applications

The unique characteristics of 1,5-AG lend it to several important applications in both clinical settings and research:

  • Monitoring Short-Term Glycemic Control: 1,5-AG is particularly useful for assessing glycemic control over a 1-2 week period, providing more immediate feedback on the efficacy of therapeutic adjustments than HbA1c.[4][8]

  • Detecting Postprandial Hyperglycemia: As it is sensitive to transient hyperglycemic spikes, 1,5-AG is a valuable tool for identifying patients with significant postprandial hyperglycemia, even if their HbA1c is within the target range.[5][9]

  • Complement to HbA1c: 1,5-AG provides complementary information to HbA1c. A patient with a near-normal HbA1c but low 1,5-AG may have significant glycemic variability that warrants further investigation.

  • Diabetes Screening: The combination of 1,5-AG with fasting plasma glucose has been shown to improve the sensitivity of diabetes screening.

  • Drug Development: In clinical trials for new anti-diabetic therapies (excluding SGLT2 inhibitors), 1,5-AG can serve as a sensitive endpoint for evaluating the drug's effect on short-term glycemic control and postprandial glucose excursions.

Conclusion

1,5-Anhydroglucitol has established itself as a valuable biomarker in the landscape of diabetes management and research. Its ability to reflect short-term glycemic control and postprandial hyperglycemia provides a more nuanced picture of a patient's glycemic status than traditional markers alone. The use of This compound as an internal standard in mass spectrometry-based methods ensures the highest level of accuracy and precision for research applications. As our understanding of the importance of glycemic variability in the pathogenesis of diabetic complications grows, the role of 1,5-AG is likely to become even more prominent in both the research and clinical arenas. This guide provides the foundational knowledge and detailed methodologies to empower researchers and drug development professionals to effectively utilize this important biomarker.

References

Methodological & Application

Application Note: High-Throughput Analysis of 1,5-Anhydrosorbitol-13C by LC-MS/MS for Advanced Glycemic Monitoring

Application Notes and Protocols for 1,5-Anhydrosorbitol-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, most commonly ¹³C-labeled substrates like glucose and glutamine, is central to this methodology.[1] This document explores the potential application of a novel tracer, 1,5-Anhydrosorbitol-¹³C (1,5-AS-¹³C), in metabolic flux analysis. 1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol, is primarily known as a short-term marker for glycemic control due to its sensitivity to urinary glucose excretion. While not a conventional tracer for intracellular metabolic pathways due to its relative metabolic inertness, its unique transport characteristics and potential for limited enzymatic conversion present specialized applications in MFA.[2][3]

These application notes provide a comprehensive overview of the theoretical framework, experimental design, and data analysis workflow for utilizing 1,5-AS-¹³C in conjunction with established MFA software. Detailed protocols for cell culture, tracer administration, and analytical measurements are also presented.

Theoretical Framework: Potential Applications of 1,5-Anhydrosorbitol-¹³C in MFA

Given that 1,5-Anhydrosorbitol is largely metabolically stable, its primary application in MFA is not to trace carbon through central metabolic pathways in the same manner as glucose.[2][3] Instead, its utility lies in probing specific aspects of cellular metabolism and transport:

  • Transport Kinetics: 1,5-AS-¹³C can be used to study the kinetics of sugar transporters, particularly in the context of competitive inhibition with glucose. This is highly relevant for understanding drug interactions with glucose transport mechanisms.[4]

  • Glycogen Metabolism: 1,5-Anhydrosorbitol is structurally related to glycogen metabolism intermediates.[5] The tracer could potentially be used to investigate the dynamics of glycogen synthesis and degradation under various physiological and pathological conditions.

  • Off-Target Drug Effects: For therapeutic agents expected to modulate glucose metabolism or transport, 1,5-AS-¹³C can serve as a sensitive probe to detect off-target effects on related transport systems.

Experimental and Analytical Workflow

The successful application of 1,5-AS-¹³C in MFA necessitates a meticulously planned workflow, from experimental design to data interpretation. A generalized workflow is depicted below.

G Experimental Workflow for 1,5-AS-¹³C MFA cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture and System Equilibration B Introduction of 1,5-Anhydrosorbitol-¹³C A->B C Time-Course Sampling B->C D Quenching and Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis of Labeled 1,5-AS D->E F Quantification of Mass Isotopologue Distributions E->F G Data Input into MFA Software F->G H Metabolic Model Construction G->H I Flux Estimation and Statistical Analysis H->I

Caption: A generalized workflow for metabolic flux analysis using 1,5-Anhydrosorbitol-¹³C.

Metabolic Flux Analysis Software

A variety of software packages are available for performing ¹³C-MFA. While these are not specifically designed for 1,5-AS-¹³C, they can be adapted for its use, particularly for transport studies and modeling of limited metabolic conversion. The choice of software will depend on the complexity of the metabolic model and the specific research question.

SoftwareKey FeaturesReference
13CFLUX2 High-performance suite for large-scale MFA, supports multicore CPUs and clusters.[6][7][8]Weitzel et al., 2013[8]
OpenFLUX User-friendly, based on the Elementary Metabolite Unit (EMU) framework for enhanced computation speed.[9]Quek et al., 2009[9]
METRAN Designed for ¹³C-MFA, tracer experiment design, and statistical analysis based on the EMU framework.[10][11]Antoniewicz et al.
INCA Isotopically non-stationary metabolic flux analysis (INST-MFA).[12]
FiatFlux Calculates flux ratios from GC-MS data and can be used for absolute flux estimation.[13]Zamboni et al., 2005[13]

Experimental Protocols

The following protocols provide a detailed methodology for conducting a ¹³C-MFA experiment using 1,5-Anhydrosorbitol-¹³C.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Medium Equilibration: Culture cells in a defined medium for at least 24 hours prior to the introduction of the tracer to ensure metabolic steady-state.

  • Tracer Introduction: Replace the culture medium with fresh medium containing a known concentration of 1,5-Anhydrosorbitol-¹³C. The concentration should be optimized based on the specific cell type and experimental goals.

  • Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer. The timing of these samples should be determined by the expected rate of 1,5-AS uptake and metabolism.

  • Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture, such as 80% methanol.[14]

Protocol 2: Analytical Measurement by Mass Spectrometry
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and derivatize if necessary for GC-MS analysis. For LC-MS, reconstitute the dried extracts in a suitable solvent.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a gas chromatograph (GC) or a liquid chromatograph (LC).

  • Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of 1,5-Anhydrosorbitol and any potential downstream metabolites.

  • Data Processing: Process the raw data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution of Intracellular 1,5-Anhydrosorbitol-¹³C

Time PointM+0M+1M+2M+3M+4M+5M+6
0 min100%0%0%0%0%0%0%
5 min85%10%3%1%0.5%0.3%0.2%
15 min60%25%8%4%1.5%1%0.5%
30 min40%40%12%5%1.5%1%0.5%
60 min25%50%15%6%2%1.5%0.5%

This table represents hypothetical data for a uniformly labeled 1,5-Anhydrosorbitol-¹³C tracer (with 6 carbon atoms).

Signaling Pathways and Logical Relationships

The interaction of 1,5-Anhydrosorbitol with cellular transport and metabolic pathways can be visualized to better understand its potential roles.

G cluster_0 Extracellular Space cluster_1 Intracellular Space AS_ext 1,5-Anhydrosorbitol-¹³C (Extracellular) Transport Sugar Transporter (e.g., SGLT) AS_ext->Transport Uptake Glc_ext Glucose Glc_ext->Transport Competitive Uptake AS_int 1,5-Anhydrosorbitol-¹³C (Intracellular) Glycogen Glycogen Metabolism AS_int->Glycogen Potential Interaction PPP Pentose Phosphate Pathway TCA TCA Cycle Glc_int Glucose Glycolysis Glycolysis Glc_int->Glycolysis Glycolysis->PPP Glycolysis->TCA Transport->AS_int Transport->Glc_int

Caption: Competitive transport and potential metabolic fate of 1,5-Anhydrosorbitol-¹³C.

Conclusion

The use of 1,5-Anhydrosorbitol-¹³C as a tracer in metabolic flux analysis represents a novel approach to probe specific aspects of cellular transport and metabolism. While its application is more specialized than that of traditional tracers like glucose, it holds promise for elucidating the kinetics of sugar transporters, investigating glycogen metabolism, and assessing the off-target effects of drugs. The protocols and workflows detailed in these application notes provide a foundation for researchers to explore the utility of this unique tracer in their own experimental systems. Careful experimental design and the adaptation of existing MFA software are critical for the successful implementation of this innovative technique.

References

Application Notes and Protocols for 1,5-Anhydrosorbitol-¹³C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting tracer studies using ¹³C-labeled 1,5-Anhydrosorbitol (1,5-AG). This powerful technique allows for the precise tracking of 1,5-AG metabolism and its interaction with various physiological and pathological processes, offering valuable insights for drug development and metabolic research.

Introduction to 1,5-Anhydrosorbitol

1,5-Anhydrosorbitol, also known as 1,5-anhydro-D-glucitol, is a naturally occurring polyol present in various foods.[1] In the human body, it serves as a sensitive and real-time marker for short-term glycemic control.[1] Under normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to its increased excretion in urine and a subsequent decrease in serum concentrations.[1][2] This unique characteristic makes 1,5-AG a valuable biomarker for monitoring postprandial hyperglycemia and glycemic variability.[3][4] Studies have shown that 1,5-AG is metabolically stable, with a very low metabolic rate in vivo.[5]

Principle of ¹³C Tracer Studies

Stable isotope tracer studies, particularly with ¹³C, are a cornerstone of metabolic research. By introducing a ¹³C-labeled compound (the tracer) into a biological system, researchers can trace the metabolic fate of the compound and its constituent atoms. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to detect the incorporation of ¹³C into various metabolites, providing a dynamic view of metabolic pathways and fluxes.[6][7][8]

In the context of 1,5-AG, a ¹³C-labeled version of the molecule allows for the precise tracking of its absorption, distribution, and excretion, as well as any potential, albeit minor, metabolic transformations. This approach can elucidate the mechanisms of action of drugs that affect glucose metabolism and renal function.

Key Applications in Research and Drug Development

  • Pharmacodynamic (PD) Biomarker: Tracking the levels of ¹³C-1,5-AG in response to therapeutic interventions can provide a sensitive and direct measure of a drug's effect on glycemic control and renal glucose handling.

  • Mechanism of Action Studies: Elucidate how new drugs, such as SGLT inhibitors, impact the transport and excretion of 1,5-AG, providing insights into their renal and systemic effects.[2][9]

  • Metabolic Pathway Analysis: Although 1,5-AG is largely inert, tracer studies can definitively quantify its low metabolic rate and identify any previously unknown metabolic pathways.[5]

  • Disease Modeling: Investigate alterations in 1,5-AG kinetics in models of diabetes, kidney disease, and other metabolic disorders.

Experimental Design and Protocols

A successful ¹³C-1,5-AG tracer study requires careful planning and execution. The following sections provide detailed protocols for in vitro and in vivo experimental designs.

Diagram: General Workflow for a ¹³C-1,5-AG Tracer Study

Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Experimental Design (In Vitro / In Vivo) B Tracer Selection ([U-¹³C₆]-1,5-AG) A->B C Tracer Administration B->C D Sample Collection (Plasma, Urine, Cells) C->D E Sample Preparation (Extraction, Derivatization) D->E F Analytical Measurement (GC-MS / LC-MS) E->F G Data Analysis (Isotopologue Distribution) F->G H Biological Interpretation G->H

Caption: General workflow of a ¹³C-1,5-AG tracer study.

Protocol 1: In Vitro ¹³C-1,5-AG Tracer Study in Cell Culture

This protocol is designed to investigate the cellular uptake, metabolism, and efflux of 1,5-AG in a controlled environment.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., kidney proximal tubule cells, hepatocytes) to ~80% confluency.
  • Aspirate the standard culture medium.
  • Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
  • Add culture medium containing the desired concentration of [U-¹³C₆]-1,5-Anhydrosorbitol (e.g., 10-100 µM).
  • For co-treatment experiments, add the test compound (e.g., a drug candidate) at the desired concentration. Include appropriate vehicle controls.
  • Incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).

2. Sample Collection:

  • Extracellular Metabolites: Collect the culture medium at each time point.
  • Intracellular Metabolites:
  • Aspirate the medium and wash the cells twice with ice-cold PBS.
  • Add a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.

3. Sample Preparation:

  • Medium: Centrifuge to remove any cell debris.
  • Cell Lysate: Centrifuge to pellet protein and cellular debris.
  • Transfer the supernatant from both medium and lysate samples to new tubes.
  • Dry the samples under a stream of nitrogen or using a vacuum concentrator.
  • For GC-MS analysis, derivatize the dried extracts (e.g., silylation with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

4. Analytical Measurement (GC-MS):

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
  • Use a suitable column for polyol separation (e.g., DB-5ms).
  • Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of 1,5-AG.

5. Data Analysis:

  • Determine the mass isotopologue distribution (MID) of 1,5-AG. This represents the fractional abundance of molecules with 0, 1, 2, ... up to 6 ¹³C atoms.
  • Correct for the natural abundance of ¹³C.
  • Calculate the fractional enrichment of ¹³C in 1,5-AG over time.

Protocol 2: In Vivo ¹³C-1,5-AG Tracer Study in Animal Models

This protocol outlines a study to investigate the pharmacokinetics and systemic effects of a drug on 1,5-AG handling.

1. Animal Acclimatization and Dosing:

  • Acclimatize animals (e.g., mice or rats) to the experimental conditions.
  • Administer the test compound or vehicle control according to the study design (e.g., oral gavage, intraperitoneal injection).
  • After a specified time, administer a bolus of [U-¹³C₆]-1,5-Anhydrosorbitol via an appropriate route (e.g., oral gavage or intravenous injection).

2. Sample Collection:

  • Collect blood samples at various time points post-tracer administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).[10]
  • Collect urine samples over specified intervals using metabolic cages.
  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., kidney, liver), and flash-freeze in liquid nitrogen.

3. Sample Preparation:

  • Plasma:
  • Centrifuge blood samples to separate plasma.[10]
  • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) to the plasma sample.
  • Vortex and centrifuge to pellet the proteins.
  • Collect the supernatant.
  • Urine:
  • Centrifuge to remove any sediment.
  • Dilute as necessary.
  • Tissues:
  • Homogenize the frozen tissue in a cold extraction solvent.
  • Centrifuge to pellet cellular debris.
  • Collect the supernatant.
  • Dry all supernatant samples and derivatize for GC-MS analysis as described in Protocol 1.

4. Analytical Measurement (GC-MS or LC-MS/MS):

  • GC-MS can be used as described in Protocol 1.
  • Alternatively, LC-MS/MS can be employed for higher sensitivity and specificity, particularly for plasma and urine samples.

5. Data Analysis:

  • Determine the mass isotopologue distribution of 1,5-AG in plasma, urine, and tissues.
  • Calculate pharmacokinetic parameters for ¹³C-1,5-AG (e.g., clearance, volume of distribution, half-life).
  • Compare the kinetics and distribution of ¹³C-1,5-AG between treatment and control groups.

Data Presentation

Quantitative data from tracer studies should be summarized in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Mass Isotopologue Distribution of ¹³C-1,5-AG in Plasma

Time (min)Treatment GroupM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
0Control100000000
0Drug X100000000
30Control5.20.51.84.515.332.740.0
30Drug X4.80.41.53.913.830.145.5
120Control15.81.23.58.920.128.522.0
120Drug X12.11.02.97.518.225.832.5

Table 2: Pharmacokinetic Parameters of ¹³C-1,5-AG

ParameterControl GroupDrug X Groupp-value
AUC₀-t (µg*h/mL) 150.4 ± 12.3185.2 ± 15.1<0.05
CL (mL/h/kg) 25.6 ± 2.119.8 ± 1.8<0.05
Vd (L/kg) 0.5 ± 0.040.45 ± 0.03ns
t₁/₂ (h) 1.5 ± 0.21.8 ± 0.2ns

Signaling and Metabolic Pathways

Diagram: 1,5-Anhydrosorbitol Transport and Competition with Glucose in the Kidney

Renal_Transport cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Lumen_Glucose Glucose SGLT5 SGLT5 Lumen_Glucose->SGLT5 Lumen_Glucose->SGLT5 Competitive Inhibition Lumen_15AG 1,5-AG Lumen_15AG->SGLT5 Intra_Glucose Intracellular Glucose SGLT5->Intra_Glucose Reabsorption Intra_15AG Intracellular 1,5-AG SGLT5->Intra_15AG Reabsorption GLUT GLUT Blood_Glucose Glucose GLUT->Blood_Glucose Blood_15AG 1,5-AG GLUT->Blood_15AG Intra_Glucose->GLUT Intra_15AG->GLUT

Caption: Competitive inhibition of 1,5-AG reabsorption by glucose via SGLT5.

Diagram: Intracellular Fate of 1,5-Anhydrosorbitol

Intracellular_Fate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extra_15AG 1,5-Anhydrosorbitol Transporter Transporter (e.g., GLUTs) Extra_15AG->Transporter Transport Intra_15AG 1,5-Anhydrosorbitol Transporter->Intra_15AG Intra_15AG->Transporter Efflux Metabolism Minimal Metabolism (<3%) Intra_15AG->Metabolism

Caption: Intracellular transport and minimal metabolism of 1,5-AG.

References

Application Note and Protocol: Preparation of 1,5-Anhydrosorbitol-¹³C Samples for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Anhydrosorbitol (also known as 1,5-anhydro-D-glucitol) is a naturally occurring polyol that serves as a marker for short-term glycemic control.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of metabolites like 1,5-Anhydrosorbitol. The use of ¹³C-labeled 1,5-Anhydrosorbitol significantly enhances the sensitivity of ¹³C NMR experiments, enabling more detailed structural and quantitative analyses.[2] This document provides a detailed protocol for the preparation of ¹³C-labeled 1,5-Anhydrosorbitol samples for NMR spectroscopy, ensuring high-quality data acquisition.

Data Presentation

The following table summarizes key quantitative parameters for the preparation of 1,5-Anhydrosorbitol-¹³C samples for NMR spectroscopy.

ParameterRecommended Value/RangeNotes
Sample Concentration 10 mM - 100 mMFor ¹³C-labeled samples, a concentration at the lower end of this range is often sufficient. Higher concentrations can be used for less sensitive experiments or when sample is abundant.[3][4]
Solvent Deuterium Oxide (D₂O)D₂O is the preferred solvent for carbohydrates and polyols. A minimum of 7% D₂O is required for the deuterium lock.[3][5]
Sample Volume 500 - 600 µLFor standard 5 mm NMR tubes.[6]
Internal Standard DSS or TSPFor samples in D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is recommended.[7]
pH 7.0 - 7.4The chemical shifts of hydroxyl protons are pH-dependent. For consistency, buffering the sample or adjusting the pH is recommended.[8]

Experimental Protocols

This section details the methodology for preparing a 1,5-Anhydrosorbitol-¹³C sample for NMR spectroscopy.

Materials:

  • 1,5-Anhydrosorbitol-¹³C (solid)

  • Deuterium Oxide (D₂O, 99.9% D)

  • Internal Standard (DSS or TSP)

  • High-quality 5 mm NMR tubes and caps

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • pH meter or pH strips (optional)

  • 0.1 M DCl and NaOD in D₂O (for pH adjustment, optional)

  • Glass wool or a syringe filter (0.22 µm)

Protocol:

  • Weighing the Sample:

    • Accurately weigh the desired amount of 1,5-Anhydrosorbitol-¹³C into a clean, dry microcentrifuge tube. For a 50 mM sample in 600 µL of solvent, this would be approximately 4.9 mg (Molecular Weight of 1,5-Anhydrosorbitol is ~164.16 g/mol ).

  • Solvent Preparation:

    • Prepare the NMR solvent by adding the internal standard (DSS or TSP) to the D₂O to a final concentration of approximately 0.5 mM.

  • Dissolving the Sample:

    • Add the prepared D₂O with the internal standard to the microcentrifuge tube containing the 1,5-Anhydrosorbitol-¹³C to achieve the desired final concentration.

    • Vortex the tube thoroughly to ensure complete dissolution of the sample. Gentle warming or sonication can be used to aid dissolution if necessary.

  • pH Adjustment (Optional but Recommended):

    • If pH control is critical for the experiment, measure the pH of the sample.

    • Adjust the pH to the desired value (e.g., 7.4) by adding minute quantities of 0.1 M DCl or NaOD in D₂O.[8] Mix well after each addition and re-measure the pH.

  • Filtration:

    • To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the sample.[7] This can be done by passing the solution through a 0.22 µm syringe filter directly into the NMR tube or by filtering it through a Pasteur pipette plugged with a small amount of glass wool.

  • Transfer to NMR Tube:

    • Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height in the tube is approximately 4-5 cm, corresponding to a volume of 500-600 µL.[6][7]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Clearly label the NMR tube with the sample identification.

  • Pre-acquisition:

    • Before placing the sample in the NMR spectrometer, ensure there are no air bubbles. Gently tap the tube to dislodge any bubbles.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Mandatory Visualization

NMR_Sample_Preparation_Workflow start Start weigh 1. Weigh 1,5-Anhydrosorbitol-¹³C start->weigh dissolve 3. Dissolve Sample in D₂O weigh->dissolve prep_solvent 2. Prepare D₂O with Internal Standard (DSS/TSP) prep_solvent->dissolve ph_adjust 4. Adjust pH (Optional) dissolve->ph_adjust filter 5. Filter Solution ph_adjust->filter pH Adjusted ph_adjust->filter pH not Adjusted transfer 6. Transfer to NMR Tube filter->transfer cap_label 7. Cap and Label Tube transfer->cap_label ready Sample Ready for NMR cap_label->ready

Caption: Workflow for 1,5-Anhydrosorbitol-¹³C NMR Sample Preparation.

References

Application of 1,5-Anhydrosorbitol-¹³C in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol, is a validated biomarker for short-term glycemic control.[1][2] Its concentration in serum is inversely correlated with blood glucose levels, making it a sensitive indicator of hyperglycemic excursions.[2][3][4] While extensively studied in its unlabeled form, the application of stable isotope-labeled 1,5-Anhydrosorbitol-¹³C (1,5-AG-¹³C) in preclinical models opens new avenues for in-depth metabolic research and drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing 1,5-AG-¹³C as a metabolic tracer.

Stable isotope labeling is a powerful technique that allows for the precise tracking of molecules through complex biochemical pathways without the risks associated with radioactive isotopes.[3] The use of ¹³C-labeled compounds, in conjunction with mass spectrometry, enables the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism.[4][5]

Principle of Application

The core principle behind using 1,5-AG-¹³C in preclinical models lies in its ability to act as a tracer for glucose transport and renal reabsorption processes. 1,5-AG shares structural similarity with glucose and competes for reabsorption in the renal tubules, primarily through sodium-glucose cotransporters (SGLTs).[6][7][8] When blood glucose levels exceed the renal threshold for glucosuria, the reabsorption of 1,5-AG is competitively inhibited, leading to its increased excretion in urine and a subsequent decrease in serum levels.[1][2][3]

By introducing 1,5-AG-¹³C into a preclinical model, researchers can:

  • Trace the pharmacokinetics of 1,5-AG: Determine its absorption, distribution, metabolism, and excretion (ADME) profile with high precision.

  • Investigate glucose transport dynamics: Quantify the extent of competition between glucose and 1,5-AG for renal reabsorption under various physiological and pathological conditions.

  • Evaluate the efficacy and mechanism of action of SGLT inhibitors: Directly measure the impact of novel drug candidates on the renal handling of 1,5-AG.

  • Conduct metabolic flux analysis: Although 1,5-AG is considered metabolically stable, the use of a ¹³C label allows for the sensitive detection of any potential metabolic conversion.[1][2]

Key Applications in Preclinical Research

The use of 1,5-AG-¹³C is particularly valuable in preclinical studies related to:

  • Diabetes and Hyperglycemia: To understand the pathophysiology of glucose intolerance and to test the efficacy of new anti-diabetic drugs.

  • Kidney Disease: To investigate the role of renal transporters in health and disease.

  • Drug Development: As a tool for screening and characterizing compounds that target glucose transport mechanisms.

Experimental Protocols

The following are proposed protocols for the application of 1,5-AG-¹³C in preclinical models, primarily focusing on rodent models such as mice and rats. These protocols are based on general principles of stable isotope tracer studies and the known physiology of 1,5-AG.

Protocol 1: Pharmacokinetic and Distribution Study of 1,5-Anhydrosorbitol-¹³C

Objective: To determine the pharmacokinetic profile and tissue distribution of 1,5-AG-¹³C.

Materials:

  • 1,5-Anhydrosorbitol-¹³C (uniformly labeled, >99% purity)

  • Preclinical model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Vehicle for administration (e.g., sterile saline)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a sterile dosing solution of 1,5-AG-¹³C in the chosen vehicle at the desired concentration.

  • Administration: Administer a single bolus dose of 1,5-AG-¹³C to the animals. The route of administration can be oral (gavage) or intravenous (tail vein injection), depending on the research question.

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • Urine and Feces: House animals in metabolic cages to collect urine and feces for a defined period (e.g., 24 or 48 hours).

    • Tissues: At the final time point, euthanize the animals and harvest key organs (e.g., kidneys, liver, muscle, brain).

  • Sample Processing:

    • Plasma/Serum: Separate plasma or serum from blood samples by centrifugation.

    • Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.

    • Extraction: Perform a metabolite extraction from plasma, urine, and tissue homogenates (e.g., using protein precipitation with a cold organic solvent like methanol or acetonitrile).

  • LC-MS/MS Analysis: Quantify the concentration of 1,5-AG-¹³C in the processed samples using a validated LC-MS/MS method.[9][10][11]

Data Analysis:

  • Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Determine the tissue distribution of 1,5-AG-¹³C by normalizing the concentration in each tissue to the tissue weight.

Protocol 2: Investigating the Effect of an SGLT2 Inhibitor on Renal Reabsorption of 1,5-Anhydrosorbitol-¹³C

Objective: To assess the impact of an SGLT2 inhibitor on the urinary excretion of 1,5-AG-¹³C.

Materials:

  • 1,5-Anhydrosorbitol-¹³C

  • Preclinical model of diabetes (e.g., db/db mice) and wild-type controls

  • SGLT2 inhibitor of interest

  • Vehicle for drug administration

  • Metabolic cages

  • LC-MS/MS system

Procedure:

  • Animal Groups: Divide animals into four groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: Wild-type + SGLT2 inhibitor

    • Group 3: Diabetic model + Vehicle

    • Group 4: Diabetic model + SGLT2 inhibitor

  • Drug Administration: Administer the SGLT2 inhibitor or vehicle to the respective groups for a predefined period (e.g., daily for one week).

  • Tracer Administration: On the final day of the study, administer a single dose of 1,5-AG-¹³C to all animals.

  • Urine Collection: Place the animals in metabolic cages immediately after tracer administration and collect urine over a 24-hour period.

  • Sample Processing and Analysis:

    • Measure the total volume of urine collected for each animal.

    • Extract metabolites from the urine samples.

    • Quantify the concentration of 1,5-AG-¹³C in the urine using LC-MS/MS.

Data Analysis:

  • Calculate the total amount of 1,5-AG-¹³C excreted in the urine over 24 hours for each animal.

  • Compare the urinary excretion of 1,5-AG-¹³C between the different experimental groups.

Data Presentation

Quantitative data from these studies should be summarized in clear and structured tables to facilitate comparison between different experimental groups.

Table 1: Pharmacokinetic Parameters of 1,5-Anhydrosorbitol-¹³C in a Preclinical Model

ParameterRoute of AdministrationValue (Mean ± SD)
Cmax (µg/mL) Intravenous[Insert Value]
Oral[Insert Value]
Tmax (h) Intravenous[Insert Value]
Oral[Insert Value]
t½ (h) Intravenous[Insert Value]
Oral[Insert Value]
AUC (µg·h/mL) Intravenous[Insert Value]
Oral[Insert Value]
Bioavailability (%) Oral[Insert Value]

Table 2: Effect of an SGLT2 Inhibitor on the 24-hour Urinary Excretion of 1,5-Anhydrosorbitol-¹³C

Animal GroupTreatmentUrinary 1,5-AG-¹³C Excretion (µ g/24h )
Wild-type Vehicle[Insert Value]
SGLT2 Inhibitor[Insert Value]
Diabetic Model Vehicle[Insert Value]
SGLT2 Inhibitor[Insert Value]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize the experimental workflows and the underlying physiological principles.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep administration 1,5-AG-¹³C Administration (Oral or IV) dosing_prep->administration sample_collection Sample Collection (Blood, Urine, Tissues) administration->sample_collection processing Sample Processing (Extraction) sample_collection->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Data Analysis (Pharmacokinetics, Distribution) lcms->data_analysis

Caption: Experimental workflow for a pharmacokinetic study of 1,5-Anhydrosorbitol-¹³C.

renal_reabsorption_pathway cluster_kidney Kidney (Proximal Tubule) cluster_urine Urine blood_glucose Glucose glomerular_filtration Glomerular Filtration blood_glucose->glomerular_filtration blood_ag 1,5-AG-¹³C blood_ag->glomerular_filtration sglt SGLT Transporter glomerular_filtration->sglt Competition for Reabsorption sglt->blood_glucose Reabsorbed Glucose sglt->blood_ag Reabsorbed 1,5-AG-¹³C urinary_excretion Urinary Excretion sglt->urinary_excretion Un-reabsorbed (Excreted)

Caption: Competitive renal reabsorption of glucose and 1,5-Anhydrosorbitol-¹³C.

Conclusion

The use of 1,5-Anhydrosorbitol-¹³C in preclinical models provides a powerful and sensitive tool for investigating glucose homeostasis, renal physiology, and the effects of novel therapeutic agents. The protocols and guidelines presented here offer a framework for designing and conducting robust tracer studies. By leveraging the unique properties of 1,5-AG and the precision of stable isotope labeling, researchers can gain deeper insights into metabolic pathways and accelerate the development of new treatments for metabolic diseases.

References

Application Note: Measurement of 1,5-Anhydrosorbitol-13C Enrichment in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol found in food, is a validated marker for short-term glycemic control.[1] It is readily absorbed in the intestine and distributed to all tissues. A key characteristic of 1,5-AG is that it is largely metabolically inert.[2] In healthy individuals, it is filtered by the glomerulus and efficiently reabsorbed in the renal tubules. However, during periods of hyperglycemia (blood glucose > 180 mg/dL), glucose competitively inhibits this reabsorption, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in its plasma concentration.[3][4]

The use of stable isotope-labeled 1,5-Anhydrosorbitol, specifically 1,5-Anhydrosorbitol-13C (1,5-AG-13C), is a powerful technique in metabolic research. By introducing 1,5-AG-13C as a tracer, researchers can precisely track its absorption, distribution, and clearance within various tissues. This methodology is invaluable for drug development professionals studying the effects of new therapeutic agents on glucose metabolism and renal function, and for scientists investigating the fundamental physiology of polyol transport and distribution. This document provides detailed protocols for the extraction of 1,5-AG from tissues and the subsequent measurement of 13C enrichment using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The methodology is based on the principles of stable isotope-resolved metabolomics (SIRM).[5] A known dose of 1,5-AG-13C is administered to the biological system (e.g., an animal model). After a specified period, tissues are harvested, and metabolites are extracted. The extract, containing both endogenous (unlabeled) 1,5-AG and the exogenous 1,5-AG-13C tracer, is then prepared for analysis.

For GC-MS analysis, the non-volatile 1,5-AG must be chemically modified through derivatization to make it volatile. A common two-step method involving methoximation followed by silylation is used.[6][7] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the 1,5-AG derivative from other metabolites, and the mass spectrometer detects the molecule and its various isotopologues. By analyzing the mass spectrum of a specific fragment of the 1,5-AG derivative, the relative abundance of the 13C-labeled version versus the unlabeled version can be determined, allowing for the precise calculation of isotopic enrichment.

Detailed Experimental Protocols

This section provides a comprehensive protocol for tissue sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Tissue Collection and Metabolite Extraction

This protocol is adapted from established methods for the extraction of polar metabolites from tissue samples.[8]

Materials and Reagents:

  • Tissue of interest (e.g., liver, kidney, muscle), snap-frozen in liquid nitrogen.

  • Pre-cooled (-20°C) extraction solvent M1: Methyl tert-butyl ether (MTBE) and Methanol (3:1, v/v).

  • Extraction solvent M2: Water (HPLC-grade).

  • Internal Standard: 13C-Sorbitol or other suitable non-endogenous labeled polyol (1 mg/mL stock in water).

  • Bead mill homogenizer and stainless steel beads.

  • Microcentrifuge tubes (2 mL).

  • Centrifuge capable of 20,000 x g and 4°C.

  • Orbital shaker.

  • Sonicator bath.

Procedure:

  • Preparation: Pre-cool all necessary tubes and solvent mixtures.

  • Homogenization: Weigh 20-50 mg of frozen tissue into a 2 mL microcentrifuge tube containing stainless steel beads.

  • Extraction - Step 1: Add 1 mL of ice-cold extraction solvent M1 to the tube. Add an appropriate amount of internal standard (e.g., 10 µL of 1 mg/mL 13C-Sorbitol).

  • Homogenization: Immediately homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 45 seconds at 25 Hz).

  • Incubation: Incubate the homogenate on an orbital shaker (100 rpm) for 45 minutes at 4°C, followed by 15 minutes in a sonicator bath.

  • Phase Separation: Add 650 µL of solvent M2 (water) to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 20,000 x g for 5 minutes at 4°C. This will separate the mixture into three phases: an upper non-polar (lipid) phase, a lower polar (aqueous) phase containing 1,5-AG, and a solid pellet of proteins and cell debris.

  • Collection: Carefully collect the lower aqueous phase (~600-700 µL) using a pipette and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.

  • Drying: Evaporate the solvent from the collected aqueous phase to complete dryness using a centrifugal vacuum concentrator (e.g., SpeedVac). The dried extract is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis

This two-step protocol is essential for making 1,5-AG and other polar metabolites volatile for GC-MS analysis.[7][9]

Materials and Reagents:

  • Dried metabolite extract from Protocol 1.

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heating block or oven set to 60°C.

  • GC vials with inserts.

Procedure:

  • Methoxyimation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Vortex for 5 minutes and then incubate at 60°C for 90 minutes. This step protects the aldehyde and keto groups and reduces the number of isomeric peaks.[9]

  • Silylation: After the sample has cooled to room temperature, add 100 µL of MSTFA + 1% TMCS. Vortex thoroughly.

  • Incubation: Incubate the sample at 60°C for 60 minutes. This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

  • Transfer: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis and Enrichment Calculation

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For accurate quantification of enrichment, SIM mode is preferred as it offers higher sensitivity and a better signal-to-noise ratio.[10]

Data Acquisition and Analysis:

  • Identify Fragments: Analyze a derivatized standard of 1,5-AG to determine its retention time and identify characteristic mass fragments. For the fully silylated 1,5-AG derivative, a prominent fragment is often observed at m/z 217.

  • Set up SIM Mode: In SIM mode, monitor the ion clusters corresponding to the unlabeled and fully labeled 1,5-AG-13C6 fragments. For a fragment containing n carbon atoms, you will monitor the ions from M+0 to M+n for the unlabeled compound and M+0 to M+n for the fully labeled compound (which will appear at a higher m/z). For a fragment from 1,5-AG-13C6, the mass will be shifted by +6 Da.

  • Calculate Enrichment: Isotopic enrichment is calculated from the mass isotopomer distribution of the chosen fragment. The fractional enrichment (FE) is the ratio of the sum of the peak areas of the labeled isotopologues to the sum of the peak areas of all isotopologues (labeled and unlabeled).

    • Let A₀, A₁, A₂, ... be the peak areas of the mass isotopologues for the unlabeled fragment.

    • Let A'₀, A'₁, A'₂, ... be the peak areas of the mass isotopologues for the labeled fragment.

    • Total Unlabeled Area (U): Σ(Aᵢ)

    • Total Labeled Area (L): Σ(A'ᵢ)

    • Percent Enrichment (%): [ L / (L + U) ] * 100

Data Presentation

The following table summarizes typical validation parameters for the quantification of 1,5-AG using mass spectrometry-based methods. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical ValueReference
Linearity Range1 - 50 µg/mL[11]
Limit of Detection (LOD)~0.20 µg/mL[1]
Limit of Quantification (LOQ)~0.55 µg/mL[1]
Recovery Rate70% - 90%[1]
Inter-day Precision (%RSD)< 15%[11]
Intra-day Precision (%RSD)< 10%[11]

Visualizations

Diagrams of Pathways and Workflows

cluster_0 Dietary Intake & Absorption cluster_1 Distribution and Renal Handling Food Food containing 1,5-Anhydrosorbitol Intestine Intestinal Absorption Food->Intestine Blood Bloodstream (1,5-AG Pool) Intestine->Blood Tissues Tissue Distribution Blood->Tissues Kidney Kidney: Glomerular Filtration Blood->Kidney Reabsorption Renal Tubule Reabsorption Kidney->Reabsorption Urine Urinary Excretion Kidney->Urine Hyperglycemia (Glucose competes for reabsorption) Reabsorption->Blood Normal Conditions

Caption: Physiological pathway of 1,5-Anhydrosorbitol (1,5-AG).

start Tissue Sample (Snap Frozen) homogenize Homogenization (MTBE/Methanol) start->homogenize extract Phase Separation (Add Water) homogenize->extract collect Collect Aqueous Phase extract->collect dry Dry Extract (Vacuum Concentrator) collect->dry deriv Derivatization 1. Methoxyimation 2. Silylation (MSTFA) dry->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms data Data Processing & Enrichment Calculation gcms->data

Caption: Experimental workflow for 1,5-AG-13C analysis in tissues.

cluster_input Analyte in Sample cluster_ms Mass Spectrometer Detection cluster_output Resulting Mass Spectrum unlabeled 1,5-AG (Natural Abundance, 12C) ms Mass Analyzer unlabeled->ms labeled 1,5-AG-13C (Isotopic Tracer, 13C) labeled->ms detector Detector ms->detector spectrum Mass Isotopomer Distribution detector->spectrum enrichment Calculate % Enrichment spectrum->enrichment

Caption: Principle of stable isotope enrichment analysis by MS.

References

Application Notes and Protocols for 1,5-Anhydrosorbitol-13C in Tracking Short-Term Glucose Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydrosorbitol (1,5-AG), also known as 1,5-anhydroglucitol, is a naturally occurring polyol primarily derived from food. It serves as a sensitive and validated marker for short-term glycemic control.[1] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia where blood glucose exceeds the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by excess glucose.[2][3][4][5] This leads to an increased excretion of 1,5-AG in the urine and a corresponding decrease in its serum concentration. Consequently, lower levels of serum 1,5-AG are indicative of recent hyperglycemic excursions.

Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG levels respond to changes in blood glucose within a much shorter timeframe, typically reflecting glycemic control over the preceding 1-2 weeks.[4][6] This makes it a valuable tool for monitoring postprandial hyperglycemia and glycemic variability, which are not always captured by HbA1c measurements.[5][7][8]

The use of isotopically labeled 1,5-Anhydrosorbitol-13C is critical for the highly accurate and precise quantification of endogenous 1,5-AG levels in biological samples using isotope dilution mass spectrometry. This "gold standard" analytical method enables reliable tracking of short-term glucose dynamics, which is invaluable in clinical research and drug development for diabetes management.

Mechanism of 1,5-Anhydrosorbitol as a Glycemic Marker

The utility of 1,5-AG as a marker for short-term glycemic control is based on its renal handling, which is directly influenced by blood glucose levels.

cluster_blood Bloodstream cluster_kidney Kidney cluster_reabsorption Reabsorption in Renal Tubule cluster_normoglycemia Normoglycemia (<180 mg/dL) cluster_hyperglycemia Hyperglycemia (>180 mg/dL) Glucose Glucose Glomerulus Glomerulus Glucose->Glomerulus Filtration 1,5-AG 1,5-Anhydrosorbitol 1,5-AG->Glomerulus Filtration Renal Tubule Renal Tubule Glomerulus->Renal Tubule Filtered SGLT Sodium-Glucose Cotransporters (SGLT) Renal Tubule->SGLT Urine Urine SGLT->Urine Unreabsorbed molecules Glucose_N Glucose SGLT_N SGLT Glucose_N->SGLT_N Reabsorbed 1,5-AG_N 1,5-AG 1,5-AG_N->SGLT_N Reabsorbed (99.9%) Bloodstream_N Stable High 1,5-AG Levels SGLT_N->Bloodstream_N Returns to Blood Glucose_H High Glucose SGLT_H SGLT Glucose_H->SGLT_H Saturates Transporter 1,5-AG_H 1,5-AG 1,5-AG_H->SGLT_H Reabsorption Inhibited Urine_H Low Serum 1,5-AG Levels SGLT_H->Urine_H 1,5-AG Excreted

Figure 1: Renal handling of 1,5-Anhydrosorbitol under normal and hyperglycemic conditions.

Quantitative Data Summary

The following tables summarize the typical concentrations of 1,5-AG in different populations and its correlation with other established glycemic markers.

Table 1: Reference Ranges and Typical Values of 1,5-Anhydrosorbitol

PopulationSpecimen TypeTypical Concentration (µg/mL)Notes
Healthy Adult MalesSerum/Plasma10.7 - 32.0Reference range for GlycoMark® assay.[3]
Healthy Adult FemalesSerum/Plasma6.8 - 29.3Reference range for GlycoMark® assay.[3]
Patients with Type 2 DiabetesSerum/Plasma4.57 ± 3.71Significantly lower than healthy adults.[8]
Patients with Type 1 DiabetesSerum/Plasma3.8 ± 2.8Generally very low, indicating severe glycemic variability.[9]
Glycemic Control Goal (Diabetic Patients)Serum/Plasma> 10A general target for good glycemic control.[10]

Table 2: Correlation of 1,5-Anhydrosorbitol with Other Glycemic Markers

MarkerCorrelation with 1,5-AG (r-value)PopulationReference
HbA1c-0.6459Type 1 and 2 Diabetes[2]
Fructosamine-0.6751Type 1 and 2 Diabetes[2]
Fasting Plasma Glucose-0.195Type 2 Diabetes[8]
Postprandial Plasma Glucose-0.349Type 2 Diabetes[8]
Mean Amplitude of Glucose Excursion (MAGE)-0.613Type 1 Diabetes[9]
Standard Deviation (SD) of Blood Glucose-0.576Type 1 Diabetes[9]
Area Under the Curve for Glucose >180 mg/dL-0.500Type 1 Diabetes[9]

Experimental Protocols

Protocol 1: Quantification of 1,5-Anhydrosorbitol using an Enzymatic Assay (GlycoMark™)

This protocol is based on the commercially available GlycoMark™ assay, which is an automated colorimetric enzymatic method.

Principle: The assay involves a two-step enzymatic reaction. First, glucose in the sample is phosphorylated by glucokinase to a non-reactive form. Then, pyranose oxidase (PROD) specifically oxidizes the second hydroxyl group of 1,5-AG, producing hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically.[11]

Materials:

  • GlycoMark™ Reagent Kit (contains enzymes, substrates, and calibrators)

  • Serum or plasma samples (collected in red-top, gel-barrier, or EDTA tubes)

  • Automated clinical chemistry analyzer (e.g., Hitachi 917)

  • Control materials (low and high levels)

Procedure:

  • Sample Preparation:

    • Collect whole blood and separate serum or plasma from cells within one hour of collection.[3]

    • Samples can be stored at room temperature for up to 7 days, refrigerated for up to 14 days, or frozen at -20°C for up to 14 days.[3]

  • Assay Workflow:

    • The assay is typically performed on an automated clinical chemistry analyzer according to the manufacturer's instructions.

    • The analyzer will automatically perform the following steps:

      • Sample and reagent pipetting.

      • Incubation for the enzymatic reactions.

      • Colorimetric measurement of the reaction product.

      • Calculation of the 1,5-AG concentration based on the calibration curve.

Data Interpretation:

  • Lower 1,5-AG values indicate a higher frequency and/or magnitude of recent hyperglycemic excursions.

  • Results should be interpreted in conjunction with other clinical findings and glycemic markers like HbA1c.

start Start sample_prep Sample Preparation (Serum/Plasma) start->sample_prep analyzer Automated Clinical Chemistry Analyzer sample_prep->analyzer step1 Step 1: Glucose Elimination (Glucokinase) analyzer->step1 Automated Process step2 Step 2: 1,5-AG Oxidation (Pyranose Oxidase) step1->step2 detection Colorimetric Detection (Hydrogen Peroxide) step2->detection calculation Concentration Calculation (vs. Calibration Curve) detection->calculation end End calculation->end

Figure 2: Experimental workflow for the enzymatic assay of 1,5-Anhydrosorbitol.
Protocol 2: Quantification of 1,5-Anhydrosorbitol by Isotope Dilution LC-MS/MS

This protocol describes a highly sensitive and specific method for the quantification of 1,5-AG in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

Principle: A known amount of this compound is added to the sample as an internal standard. The sample is then processed to remove proteins and other interfering substances. The extract is analyzed by LC-MS/MS, where 1,5-AG and its 13C-labeled counterpart are separated chromatographically and detected by mass spectrometry. The concentration of endogenous 1,5-AG is determined by the ratio of the signal from the unlabeled compound to that of the labeled internal standard.

Materials:

  • This compound (commercially available from suppliers like Santa Cruz Biotechnology)

  • Human plasma samples

  • Acetonitrile

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

  • Preparation of Standards and Internal Standard Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

    • Prepare a series of calibration standards of unlabeled 1,5-AG.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a known amount of the this compound internal standard solution.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: HILIC column

      • Mobile Phase A: Acetonitrile with 0.1% formic acid

      • Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid

      • Gradient: A suitable gradient to separate 1,5-AG from other sample components.

      • Flow Rate: e.g., 0.4 mL/min

      • Injection Volume: e.g., 10 µL

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the appropriate precursor-to-product ion transitions for both unlabeled 1,5-AG and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of unlabeled 1,5-AG to the this compound internal standard against the concentration of the calibration standards.

    • Determine the concentration of 1,5-AG in the unknown samples from the calibration curve.

start Start sample_prep Sample Preparation (Plasma) start->sample_prep add_is Add this compound (Internal Standard) sample_prep->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lc_separation LC Separation (HILIC Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Isotope Dilution) ms_detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 1,5-Anhydrosorbitol-¹³C Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol structurally similar to glucose, has traditionally been utilized as a clinical biomarker for short-term glycemic control. However, its role and metabolic fate within the cellular environment are less understood. Recent studies have indicated that 1,5-AG is not metabolically inert but can be phosphorylated by hexokinases to form 1,5-anhydroglucitol-6-phosphate (1,5-AG6P). This finding opens up new avenues for investigating cellular metabolism and the effects of 1,5-AG on various pathways through stable isotope tracing.

This document provides detailed protocols for conducting ¹³C labeling studies using 1,5-Anhydrosorbitol-¹³C (1,5-AG-¹³C) in cultured mammalian cells. These protocols are intended for researchers in cell biology, metabolomics, and drug development to trace the uptake and metabolism of 1,5-AG and to elucidate its downstream effects.

Metabolic Pathway of 1,5-Anhydrosorbitol

1,5-Anhydrosorbitol enters the cell, likely through glucose transporters, where it can be phosphorylated by hexokinases (HK) to form 1,5-anhydroglucitol-6-phosphate (1,5-AG6P). This phosphorylated form may act as an inhibitor of hexokinases, thereby potentially influencing glucose metabolism.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 1_5_AG_ext 1,5-Anhydrosorbitol-¹³C 1_5_AG_int 1,5-Anhydrosorbitol-¹³C 1_5_AG_ext->1_5_AG_int Glucose Transporters 1_5_AG6P 1,5-Anhydroglucitol-6-phosphate-¹³C 1_5_AG_int->1_5_AG6P ATP -> ADP Hexokinase Hexokinase 1_5_AG6P->Hexokinase Inhibition Glycolysis Glycolysis Hexokinase->1_5_AG6P Hexokinase->Glycolysis Glucose -> G6P

Caption: Intracellular metabolism of 1,5-Anhydrosorbitol.

Experimental Protocols

I. Cell Line Selection and Culture

Recommended Cell Lines: Cell lines with high glycolytic activity and well-characterized hexokinase expression are recommended for these studies. Examples include:

  • HeLa: Human cervical cancer cell line.

  • A549: Human lung carcinoma cell line.

  • HepG2: Human liver cancer cell line.

  • MCF7: Human breast cancer cell line.

Standard Culture Conditions: Cells should be maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

II. Preparation of ¹³C-Labeling Medium

To ensure accurate tracing, it is crucial to use a medium that is devoid of endogenous, unlabeled 1,5-AG and other small molecules.

Materials:

  • Basal medium lacking glucose (e.g., glucose-free DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • 1,5-Anhydrosorbitol-¹³C₆ (or other desired isotopic form).

  • Unlabeled D-glucose.

  • Penicillin-Streptomycin solution.

Procedure:

  • Prepare the basal medium according to the manufacturer's instructions.

  • Supplement the medium with 10% dFBS and 1% penicillin-streptomycin.

  • Add unlabeled D-glucose to the desired final concentration (e.g., 5 mM or 25 mM, depending on the cell line and experimental design).

  • Add 1,5-Anhydrosorbitol-¹³C to a final concentration that is physiologically relevant. The normal human plasma concentration of 1,5-AG is approximately 150 µM, which can be used as a starting point.[1]

  • Sterile-filter the complete labeling medium using a 0.22 µm filter.

III. 1,5-Anhydrosorbitol-¹³C Labeling of Adherent Cells

This protocol describes the labeling procedure for adherent cells grown in a 6-well plate format.

Materials:

  • Cultured cells at 70-80% confluency.

  • Complete ¹³C-labeling medium.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Liquid nitrogen.

Procedure:

  • Aspirate the standard culture medium from the wells.

  • Wash the cells once with pre-warmed PBS to remove any residual medium.

  • Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

  • Incubate the cells for the desired labeling period. The incubation time should be optimized based on the expected rate of uptake and metabolism. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal labeling duration.

  • After incubation, proceed immediately to the quenching and metabolite extraction steps.

IV. Quenching of Metabolism and Metabolite Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

  • Ice-cold 0.9% NaCl solution.

  • Methanol/Water (80:20, v/v), pre-chilled to -80°C.

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Place the 6-well plate on ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells twice with 2 mL of ice-cold 0.9% NaCl.

  • Immediately add 1 mL of -80°C 80% methanol/water to each well to quench metabolism and precipitate proteins.

  • Place the plate in a -80°C freezer for at least 30 minutes.

  • Scrape the cells from the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Transfer the supernatant, which contains the intracellular metabolites, to new microcentrifuge tubes.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Store the dried extracts at -80°C until analysis.

Start Cells at 70-80% Confluency Wash_PBS Wash with PBS Start->Wash_PBS Add_Medium Add ¹³C-Labeling Medium Wash_PBS->Add_Medium Incubate Incubate (Time Course) Add_Medium->Incubate Quench Quench with Cold Methanol Incubate->Quench Extract Scrape and Collect Lysate Quench->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Extract Collect_Supernatant->Dry Analyze LC-MS/MS or GC-MS Analysis Dry->Analyze

Caption: Experimental workflow for 1,5-AG-¹³C labeling.

V. Sample Analysis by Mass Spectrometry

The dried metabolite extracts can be analyzed by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

A. LC-MS/MS Analysis: This is the preferred method for analyzing phosphorylated sugars due to its sensitivity and specificity without the need for derivatization.

  • Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent, such as 50% methanol in water.

  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like 1,5-AG and 1,5-AG6P.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify the different isotopologues of 1,5-AG and 1,5-AG6P.

B. GC-MS Analysis: This method requires derivatization but can provide excellent separation and quantification.

  • Derivatization: Derivatize the samples to make them volatile. A common method is methoximation followed by silylation.

  • Chromatography: Use a suitable GC column, such as a DB-5MS.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and monitor for the characteristic fragments of the derivatized analytes and their ¹³C-labeled counterparts.

Data Presentation and Interpretation

Quantitative data from the mass spectrometry analysis should be presented in tables to facilitate comparison between different experimental conditions and time points. The data should be corrected for natural isotope abundance.

Table 1: Illustrative Fractional Enrichment of 1,5-AG and 1,5-AG6P

Time PointFractional Enrichment of 1,5-AG-¹³CFractional Enrichment of 1,5-AG6P-¹³C
1 hour0.85 ± 0.050.15 ± 0.03
4 hours0.92 ± 0.030.45 ± 0.06
8 hours0.95 ± 0.020.78 ± 0.04
24 hours0.96 ± 0.020.91 ± 0.03

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Illustrative Isotopologue Distribution of 1,5-AG6P at 8 hours

IsotopologueRelative Abundance (%)
M+022 ± 3
M+12 ± 1
M+21 ± 0.5
M+32 ± 1
M+45 ± 2
M+510 ± 3
M+658 ± 5

Data are presented as mean ± standard deviation and are for illustrative purposes only. M+n represents the mass isotopomer with n ¹³C atoms.

Troubleshooting

  • Low ¹³C Enrichment:

    • Ensure complete removal of unlabeled medium by thorough washing.

    • Use high-quality dialyzed FBS to minimize unlabeled small molecules.

    • Check the concentration and purity of the 1,5-Anhydrosorbitol-¹³C tracer.

  • High Variability between Replicates:

    • Ensure consistent cell seeding density and confluency at the time of labeling.

    • Standardize the timing and execution of the quenching and extraction steps, as these are critical for reproducibility.

  • Poor Detection of 1,5-AG6P:

    • Optimize the LC-MS/MS method for sugar phosphate analysis. HILIC chromatography is recommended.

    • Ensure efficient extraction of phosphorylated metabolites. The use of cold 80% methanol is generally effective.

    • Consider the metabolic activity of the chosen cell line; some cell lines may have lower hexokinase activity towards 1,5-AG.

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting 1,5-Anhydrosorbitol-¹³C labeling studies in cultured mammalian cells. By tracing the metabolic fate of 1,5-AG, researchers can gain valuable insights into its cellular functions and its potential impact on cellular metabolism, particularly in the context of diseases such as cancer and diabetes. Careful optimization of cell culture conditions, labeling times, and analytical methods will be key to obtaining high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 1,5-Anhydrosorbitol-13C by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Anhydrosorbitol-13C (1,5-AG-13C) mass spectrometry analysis. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3][4] These effects can compromise the accuracy, precision, and sensitivity of your assay.[5] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, proteins, and salts.[2]

Q2: I am observing significant ion suppression for my 1,5-AG-13C signal. What is the most likely cause?

A2: For polar analytes like 1,5-Anhydrosorbitol, a common cause of ion suppression in electrospray ionization (ESI) is the presence of high concentrations of salts or other endogenous components from the biological matrix that compete for ionization.[2][6] Inadequate sample cleanup is often the primary reason. Phospholipids are notorious for causing ion suppression in bioanalytical methods.[7]

Q3: How can I determine if my assay is suffering from matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8] A solution of 1,5-AG-13C is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal of 1,5-AG-13C indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[8]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of 1,5-AG-13C in a neat solution is compared to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]

Q4: What is the recommended sample preparation technique to minimize matrix effects for 1,5-AG-13C analysis in plasma or serum?

A4: Protein precipitation is a widely used and effective technique for preparing plasma and serum samples for 1,5-AG analysis.[9][10] It is a simple and rapid method that removes the majority of proteins, which are a significant source of matrix interference.[7] Acetonitrile is a common precipitation solvent.[7][9]

Q5: Should I use a stable isotope-labeled internal standard?

A5: Absolutely. The use of a stable isotope-labeled internal standard, such as 1,5-Anhydrosorbitol-13C6, is highly recommended.[10] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy and precision of quantification.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for 1,5-AG-13C Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).
Significant ion suppression.Improve sample cleanup (see protein precipitation protocol below). Dilute the sample if sensitivity allows.[5]
Suboptimal chromatographic conditions.Ensure the mobile phase is compatible with good ionization (e.g., contains a small amount of a weak acid or base).
Poor peak shape (tailing, fronting, or splitting) Interaction with metal surfaces in the HPLC system.Consider using a metal-free or PEEK-lined column and tubing, especially if you suspect chelation.[11]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure 1,5-AG is in a single ionic state.
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
High background noise Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system.
Insufficiently cleaned sample extracts.Incorporate a solid-phase extraction (SPE) step after protein precipitation for cleaner samples.
Inconsistent results between injections Sample carryover.Optimize the autosampler wash procedure.
Inconsistent sample preparation.Ensure precise and reproducible pipetting and vortexing during the sample preparation process.
Instability of the analyte in the prepared sample.Analyze samples promptly after preparation or perform stability studies to determine acceptable storage conditions.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a common starting point for reducing matrix effects in the analysis of 1,5-Anhydrosorbitol.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >10,000 x g and 4°C

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of acetonitrile to sample is common).[9]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 20-30 minutes to enhance protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the retention and separation of polar compounds like 1,5-Anhydrosorbitol.[12][13]

LC Conditions:

  • Column: A HILIC column with an amide or bare silica stationary phase is a good starting point (e.g., 150 mm x 2.0 mm, 5 µm).[10][13]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (e.g., to 50% B) to elute the polar analytes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Visualizations

Workflow for Troubleshooting Ion Suppression

G Troubleshooting Ion Suppression in 1,5-AG-13C Analysis cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Verification start Low or Inconsistent 1,5-AG-13C Signal assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess sample_prep Optimize Sample Preparation (e.g., Protein Precipitation, SPE) assess->sample_prep Matrix Effect Confirmed end Acceptable Performance (Accurate & Reproducible Data) assess->end No Significant Matrix Effect chromatography Optimize Chromatography (e.g., HILIC, Gradient Modification) sample_prep->chromatography Suppression Still Present is_check Use Stable Isotope-Labeled Internal Standard chromatography->is_check Further Optimization Needed reassess Re-evaluate Matrix Effect is_check->reassess reassess->end

Caption: A logical workflow for identifying, mitigating, and verifying the resolution of ion suppression issues.

Sample Preparation and Analysis Workflow

G General Workflow for 1,5-AG-13C Analysis start Plasma/Serum Sample spike Spike with 1,5-AG-13C IS start->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis (HILIC) supernatant->analysis data Data Processing (Quantification) analysis->data

Caption: A streamlined workflow from sample preparation to data analysis for this compound.

References

Technical Support Center: 1,5-Anhydrosorbitol-13C Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,5-Anhydrosorbitol-13C (1,5-AG-13C) metabolic tracing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting their 1,5-AG-13C tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,5-Anhydrosorbitol (1,5-AG) and why is it used as a biomarker?

A1: 1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, chemically stable monosaccharide found in most foods.[1] In individuals with normal blood glucose levels, 1,5-AG is filtered by the kidneys and almost completely reabsorbed.[2] However, during periods of hyperglycemia (blood glucose >180 mg/dL), high levels of glucose competitively inhibit the renal reabsorption of 1,5-AG, leading to its increased excretion in urine and a rapid decrease in its serum concentration.[1][3] This makes serum 1,5-AG a sensitive marker for short-term glycemic control, reflecting glucose fluctuations over the preceding 1-2 weeks.[3]

Q2: What is the primary purpose of using this compound (1,5-AG-13C) as a metabolic tracer?

A2: Given that 1,5-AG is largely metabolically inert, with a metabolic rate of less than 3%, its primary use as a 13C-labeled tracer is not to track its incorporation into downstream metabolites in central carbon metabolism.[4] Instead, 1,5-AG-13C is an excellent tool for studying:

  • Transport kinetics: Measuring the rates of uptake and efflux of 1,5-AG in different cell types or tissues.

  • Renal handling: Investigating the dynamics of renal filtration and reabsorption, especially in the context of diabetes or the use of SGLT inhibitors.[5]

  • Biodistribution: Determining the tissue-specific accumulation and clearance of 1,5-AG.

Q3: What are the key differences between using 1,5-AG-13C and more common tracers like 13C-glucose or 13C-glutamine?

A3: The key difference lies in their metabolic fate. 13C-glucose and 13C-glutamine are actively metabolized, and the 13C label is incorporated into a wide range of downstream metabolites, providing insights into pathways like glycolysis, the TCA cycle, and biosynthesis.[6] In contrast, 1,5-AG-13C is expected to remain largely unchanged within the biological system. Therefore, the experimental questions and data interpretation are fundamentally different. With 1,5-AG-13C, the focus is on the fate of the intact labeled molecule, rather than the distribution of its 13C atoms.

Troubleshooting Guides

Issue 1: No or very low detection of 1,5-AG-13C in my samples.

Possible Cause 1: Inefficient cellular uptake or transport.

  • Troubleshooting:

    • Verify the expression of relevant transporters (e.g., SGLT4, SGLT5) in your experimental system, as they are involved in 1,5-AG transport.[3]

    • Increase the incubation time or the concentration of the 1,5-AG-13C tracer.

    • Ensure that high concentrations of glucose in the culture medium are not out-competing 1,5-AG for transporter binding.

Possible Cause 2: Issues with sample preparation.

  • Troubleshooting:

    • Ensure complete extraction of polar metabolites. A common method is a cold methanol/water/chloroform extraction.

    • For GC-MS analysis, derivatization is necessary. Incomplete derivatization (e.g., silylation) will lead to poor detection. Optimize derivatization time, temperature, and reagent concentration.

    • Confirm that your analytical method is sensitive enough for the expected low intracellular concentrations of 1,5-AG. LC-MS/MS methods can offer higher sensitivity than GC-MS.[7]

Possible Cause 3: Rapid efflux from cells.

  • Troubleshooting:

    • Perform a time-course experiment with short time points to capture the peak intracellular concentration before it is exported.

    • Wash cells with ice-cold PBS immediately before quenching metabolism to minimize efflux during sample handling.

Issue 2: Unexpected 13C enrichment in metabolites other than 1,5-AG.

Possible Cause 1: Isotopic impurity of the tracer.

  • Troubleshooting:

    • Always verify the isotopic purity of your 1,5-AG-13C tracer with the manufacturer's certificate of analysis or by direct infusion into the mass spectrometer. Commercially available tracers can have impurities.[8]

Possible Cause 2: In-source fragmentation or natural isotope abundance.

  • Troubleshooting:

    • Analyze an unlabeled 1,5-AG standard to check for any in-source fragmentation patterns that might mimic a 13C-labeled metabolite.

    • Use software to correct for the natural abundance of 13C in your data analysis, which can contribute to the M+1 and subsequent isotopologue peaks.

Possible Cause 3: Minimal, but real, metabolism of 1,5-AG.

  • Troubleshooting:

    • While the metabolic rate is low, some minimal conversion might occur.[4] To confirm if this is a true metabolic product, you would need to:

      • Perform experiments with fully labeled [U-13C6]-1,5-AG and look for the transfer of all six 13C atoms to the product.

      • Use higher concentrations of the tracer or longer incubation times to increase the signal of the potential metabolite.

      • Validate the finding with other analytical techniques if possible.

Issue 3: High variability in 1,5-AG-13C measurements between replicates.

Possible Cause 1: Inconsistent sample handling.

  • Troubleshooting:

    • Standardize all steps of the experimental workflow, from cell seeding density and tracer addition to quenching and extraction.

    • Ensure accurate and consistent cell counting for normalization.

    • Automate liquid handling steps where possible to reduce human error.

Possible Cause 2: Matrix effects in mass spectrometry.

  • Troubleshooting:

    • Use a stable isotope-labeled internal standard (e.g., d7-1,5-AG) to normalize for variations in extraction efficiency and ion suppression/enhancement.[9]

    • Perform a matrix effect study by spiking known concentrations of 1,5-AG-13C into extracts from unlabeled control samples.[7]

    • Optimize chromatographic separation to better resolve 1,5-AG from co-eluting, interfering compounds.[10]

Experimental Protocols & Data

Table 1: Typical Concentrations of 1,5-Anhydroglucitol in Biological Fluids
Biological FluidTypical Concentration Range (Healthy Individuals)Reference
Serum/Plasma12 - 40 µg/mL[3]
Saliva0.53 - 0.77 µg/mL (by LC-MS)[3]
UrineSignificantly lower than plasma, requires sensitive methods[9]
Protocol: General Workflow for In Vitro 1,5-AG-13C Tracing
  • Cell Culture: Plate cells at a consistent density and allow them to adhere and reach the desired confluency.

  • Tracer Incubation:

    • Remove the standard culture medium.

    • Wash cells once with pre-warmed PBS.

    • Add pre-warmed culture medium containing the desired concentration of 1,5-AG-13C (e.g., [U-13C6]-1,5-AG).

    • Incubate for the desired period (from minutes to hours, depending on the experimental question).

  • Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen or an ice-cold extraction solvent (e.g., 80:20 methanol:water).

    • Scrape the cells in the extraction solvent and collect the lysate.

    • Perform a three-phase separation (chloroform/methanol/water) to isolate the polar metabolite fraction.

  • Sample Preparation for GC-MS:

    • Dry the polar extract completely under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried extract, for example, by methoximation followed by silylation with a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Mass Spectrometry Analysis:

    • Analyze the derivatized sample by GC-MS.

    • Use selected ion monitoring (SIM) or full scan mode to detect the relevant ions for unlabeled and labeled 1,5-AG.

  • Data Analysis:

    • Integrate the peak areas for the relevant isotopologues.

    • Correct for natural isotope abundance.

    • Calculate the fractional enrichment or other relevant metrics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output A 1. Cell Seeding & Growth C 3. Medium Exchange & Tracer Incubation A->C B 2. Prepare 1,5-AG-13C Labeling Medium B->C D 4. Quench Metabolism (e.g., Liquid N2) C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (for GC-MS) E->F G 7. GC-MS or LC-MS/MS Analysis F->G H 8. Data Processing & Isotopologue Correction G->H I 9. Quantify Fractional Enrichment H->I Renal_Reabsorption cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_condition Condition Blood 1,5-AG & Glucose in Blood Glomerulus Filtration in Glomerulus Blood->Glomerulus Tubule Renal Tubule Glomerulus->Tubule Transporter SGLT4/5 Transporter Tubule->Transporter Reabsorption Urine Excretion in Urine Tubule->Urine Transporter->Blood Returned to Blood Normoglycemia Normoglycemia Hyperglycemia Hyperglycemia Glucose High Glucose Glucose->Transporter Competitive Inhibition Troubleshooting_Logic Start Unexpected Result: Low/No 1,5-AG-13C Signal Q1 Is the analytical method validated? (Sensitivity, Linearity) Start->Q1 A1_Yes Method OK Q1->A1_Yes Yes A1_No Action: Optimize MS method. Use internal standards. Q1->A1_No No Q2 Was sample preparation complete? (Extraction, Derivatization) A1_Yes->Q2 A2_Yes Prep OK Q2->A2_Yes Yes A2_No Action: Optimize extraction & derivatization protocols. Q2->A2_No No Q3 Is cellular uptake expected? (Transporter expression) A2_Yes->Q3 A3_Yes Uptake Expected Q3->A3_Yes Yes A3_No Action: Confirm transporter expression. Choose appropriate cell model. Q3->A3_No No Q4 Could experimental conditions be inhibitory? (e.g., high glucose) A3_Yes->Q4 A4_Yes Action: Modify media conditions. Perform dose-response. Q4->A4_Yes Yes A4_No Consider rapid efflux. Perform time-course experiment. Q4->A4_No No

References

Technical Support Center: Optimizing Quenching for 1,5-Anhydrosorbitol-13C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize quenching methods for 1,5-Anhydrosorbitol-13C metabolomics and fluxomics studies.

Frequently Asked Questions (FAQs)

Q1: What is metabolic quenching, and why is it critical for this compound experiments?

A1: Metabolic quenching is the process of rapidly halting all enzymatic reactions within a biological sample to preserve the metabolic state of the cells at the exact moment of sampling.[1][2][3] While 1,5-Anhydrosorbitol (1,5-AG) is a metabolically stable polyol, quenching is still crucial in ¹³C-labeling experiments.[4][5] The primary goal of these studies is often to trace the incorporation of ¹³C through various metabolic pathways. Ineffective quenching could allow enzymatic activity to continue, altering the isotopic enrichment of other metabolites and leading to inaccurate metabolic flux calculations.[6][7][8]

Q2: What are the most common quenching methods for metabolomics?

A2: The most prevalent methods involve rapidly lowering the temperature and/or introducing organic solvents to denature enzymes.[1][2] Key methods include:

  • Cold Solvent Quenching: Involves rapidly mixing the cell culture with a pre-chilled solvent, typically a methanol-water mixture (e.g., 60-80% methanol) at temperatures between -20°C and -80°C.[9][10][11]

  • Fast Filtration: Cells are quickly separated from the culture medium by vacuum filtration before being quenched.[12][13][14][15] This method is effective at removing extracellular metabolites but must be performed rapidly to prevent metabolic changes before quenching.

  • Liquid Nitrogen (LN₂) Freezing: Samples are flash-frozen in liquid nitrogen.[1][16] While effective at stopping metabolism instantly, it can cause cell membrane damage, leading to metabolite leakage upon thawing.[1]

Q3: Which quenching method is recommended for this compound experiments with suspension cell cultures?

A3: For suspension cultures, a combination of rapid filtration followed by quenching in 100% cold (-80°C) methanol has been shown to have the highest quenching efficiency.[17][18] This approach effectively removes the extracellular medium, which is critical for accurately measuring intracellular metabolite levels, and then rapidly halts metabolism. An alternative, less laborious method is mixing cell samples with a partially frozen 30% methanol slurry.[17][18]

Q4: How can I minimize metabolite leakage during quenching?

A4: Metabolite leakage, where intracellular components leak out of the cell due to membrane damage, is a significant concern.[16][19] Strategies to minimize leakage include:

  • Optimizing Solvent Concentration: The concentration of methanol in the quenching solution is critical. For some organisms, 60% cold methanol causes significant leakage, while for others, it is effective.[17][18][19] The optimal concentration should be determined empirically for the specific cell type. For example, for P. chrysogenum, a 40% methanol solution was found to be optimal.[10]

  • Using Isotonic Solutions: Washing cells with a cold, isotonic saline solution (e.g., 0.9% NaCl) before quenching can help maintain cell integrity.[1][2][19]

  • Rapid Processing: Minimizing the time cells are in contact with the quenching solution before extraction can reduce leakage, especially when using centrifugation for separation.[14] Fast filtration is generally superior to centrifugation in this regard.[12][14]

Q5: What are potential quenching artifacts, and how can I avoid them?

A5: Quenching artifacts are chemical changes to metabolites that are not of biological origin but are instead caused by the sample preparation process.[6] For instance, methanol can react with certain metabolites, leading to the formation of derivatives that could be misinterpreted as genuine biological compounds.[6] To avoid this, it is important to use high-purity solvents and to process samples quickly after quenching and extraction.

Troubleshooting Guide

Problem: Low or inconsistent recovery of intracellular metabolites.

Possible Cause Troubleshooting Steps
Metabolite Leakage The cell membrane may be compromised by the quenching solution. Test different quenching solutions, such as varying the methanol concentration (e.g., 40%, 60%, 80%) or using a chilled isotonic saline solution.[10][19][20] An evaluation using ¹³C-labeled tracers can quantitatively assess leakage.[17][18]
Incomplete Quenching Metabolism may not be stopping instantaneously, allowing for metabolite degradation. Ensure the quenching solution is sufficiently cold and that the sample-to-solvent ratio is adequate for rapid temperature drop. For cold methanol quenching, the final temperature should be below -20°C.[12]
Inefficient Extraction Metabolites may not be fully extracted from the cells after quenching. Optimize the extraction protocol. This may involve testing different extraction solvents or using physical disruption methods like bead beating or sonication after quenching.
Degradation During Storage Metabolites can degrade if samples are not stored properly. Store quenched samples and extracts at -80°C and avoid repeated freeze-thaw cycles.[1][2]

Problem: High variability between replicate samples.

Possible Cause Troubleshooting Steps
Inconsistent Timing The time from sampling to quenching is not uniform across replicates. Use an automated or semi-automated sampling system to ensure precise and reproducible timing.[8][12] The entire process from sampling to quenching should ideally be under 15 seconds.[12][13]
Inconsistent Volumes Inaccurate pipetting of cell culture or quenching solution. Calibrate pipettes regularly and ensure consistent handling for each sample.
Cell Clumping Inconsistent cell numbers in each replicate due to clumping. Ensure the cell culture is well-mixed before taking each sample.

Problem: Suspected contamination from extracellular media.

Possible Cause Troubleshooting Steps
Inefficient Cell Washing Residual media is carried over into the final sample. For adherent cells, ensure the washing step with cold PBS or saline is thorough but quick.[9][21] For suspension cultures, fast filtration is highly recommended as it is more effective at removing media than centrifugation.[12][13][15]
Carryover in Centrifugation When using centrifugation to pellet cells after quenching, supernatant can be difficult to remove completely without disturbing the pellet. Consider using fast filtration instead. If centrifugation must be used, perform a second wash step with the cold quenching solution.

Data on Quenching Method Performance

The choice of quenching method can significantly impact the measured intracellular metabolite concentrations. The following tables summarize key findings from the literature.

Table 1: Comparison of Common Quenching Methods

MethodAdvantagesDisadvantagesBest For
Cold Methanol Quenching Simple, widely used, allows for subsequent cell washing.[10]Can cause significant metabolite leakage in some cell types.[15][16][19] Potential for artifact formation.[6]Robust microorganisms where leakage has been shown to be minimal; initial screening.
Fast Filtration + Quenching Effectively removes extracellular media, minimizes leakage if performed quickly.[12][13][15] Provides more reliable data for many metabolites.[12]Requires specialized equipment, can be technically challenging to automate and perform quickly.Suspension cultures, experiments where removal of extracellular metabolites is critical.
Liquid Nitrogen Quenching Instantaneous halting of metabolism.[1][16]Often causes cell lysis and significant metabolite leakage upon thawing.[1] Not ideal for subsequent separation of intra- and extracellular components.Intact tissues or situations where cell integrity post-quenching is not a concern.

Table 2: Effect of Quenching Solution on Metabolite Recovery

Quenching SolutionTemperatureTarget Organism/Cell TypeKey FindingReference
60% Methanol-40°CE. coliCaused significant leakage of amino acids.[12]
Pre-cooled PBS (pH 7.4)0.5°CCHO CellsOptimal for maintaining membrane integrity and gave the highest yields for most metabolites compared to buffered methanol.[9][21]
40% Methanol-20°CP. chrysogenumMinimized metabolite leakage with an average recovery of 95.7%.[10][11]
80% MethanolNot specifiedL. bulgaricusResulted in less cell damage and lower leakage rates compared to 60% methanol.[20]
100% Methanol-80°CSynechocystis sp.Highest quenching efficiency when combined with rapid filtration.[17][18]
60% Methanol-65°CSynechocystis sp.Caused significant metabolite loss.[17][18]
Chilled Saline SolutionNot specifiedSynechococcus sp.Mitigated metabolite leakage compared to cold methanol.[19]

Experimental Protocols

Protocol 1: Fast Filtration and On-Filter Quenching

This protocol is adapted from methods shown to be effective for microbial and suspension cell cultures.[12][13]

  • Preparation: Assemble a vacuum filtration unit with a suitable filter (e.g., glass fiber or nylon membrane). Pre-cool a container with liquid nitrogen or a tube with cold (-80°C) 100% methanol.

  • Sampling: Quickly withdraw a precise volume of the cell suspension from the bioreactor or culture flask.

  • Filtration: Immediately apply the sample to the filter under vacuum. The filtration time should be minimized (ideally < 10 seconds).

  • Washing (Optional but Recommended): Without breaking the vacuum, wash the cells on the filter with a small volume of cold, sterile isotonic saline (e.g., 0.9% NaCl) to remove residual medium.

  • Quenching: Quickly remove the filter from the filtration unit and immediately plunge it into the liquid nitrogen or the tube containing cold methanol to quench all metabolic activity.

  • Storage: Store the quenched sample at -80°C until metabolite extraction.

Protocol 2: Cold Methanol Quenching with Centrifugation

This is a conventional method suitable for many types of microorganisms.[10][12]

  • Preparation: Pre-chill a quenching solution of 60% (v/v) aqueous methanol to -45°C. Prepare centrifuge tubes with the quenching solution (e.g., 8 mL for a 2 mL sample).

  • Sampling: Rapidly withdraw a known volume of cell culture (e.g., 2 mL) and immediately dispense it into the pre-chilled quenching solution.

  • Mixing: Vortex the tube vigorously to ensure rapid and uniform cooling. The final temperature should be below -20°C.

  • Separation: Centrifuge the sample at a high speed (e.g., 10,000 x g) at a low temperature (-20°C) for 5-10 minutes to pellet the cells.

  • Supernatant Removal: Quickly decant or aspirate the supernatant.

  • Washing (Optional): Resuspend the cell pellet in a fresh aliquot of the cold quenching solution and repeat the centrifugation step.

  • Storage: Store the final cell pellet at -80°C until extraction.

Visualizations

experimental_workflow cluster_prep Experiment Preparation cluster_sampling Sampling & Quenching cluster_processing Sample Processing cluster_analysis Data Analysis culture 1. Cell Culture with ¹³C-labeled Substrate sampling 2. Rapid Sampling culture->sampling quenching 3. Metabolic Quenching (e.g., Fast Filtration + Cold Methanol) sampling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. LC-MS/MS or GC-MS Analysis extraction->analysis data 6. Data Processing & ¹³C Flux Analysis analysis->data quenching_decision_tree start Start: Select Quenching Method q_cell_type Cell Type? start->q_cell_type suspension Suspension Culture q_cell_type->suspension Suspension adherent Adherent Culture q_cell_type->adherent Adherent q_media_removal Extracellular Contamination a Major Concern? suspension->q_media_removal wash_quench Wash with Cold Saline, then add Cold Solvent adherent->wash_quench fast_filtration Use Fast Filtration + Cold Solvent q_media_removal->fast_filtration Yes cold_methanol Use Direct Cold Methanol Quenching q_media_removal->cold_methanol No metabolite_leakage cluster_cell Cell cluster_quench Quenching Process cell_membrane Intact Cell Membrane quench_solvent Harsh Quenching (e.g., wrong solvent conc.) metabolites Intracellular Metabolites damaged_membrane Damaged Cell Membrane quench_solvent->damaged_membrane causes extracellular Extracellular Space (Metabolite Loss) damaged_membrane->extracellular Leakage

References

Data normalization strategies for 1,5-Anhydrosorbitol-13C studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,5-Anhydrosorbitol-13C (1,5-AG-13C) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design, data acquisition, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound (1,5-AG-13C) is primarily used as a stable isotope-labeled internal standard for the accurate quantification of 1,5-Anhydroglucitol (1,5-AG) in biological samples by mass spectrometry.[1] 1,5-AG is a validated clinical marker for short-term glycemic control.[1][2][3] The use of a stable isotope-labeled standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of quantitative metabolomics studies.[4][5][6][7]

Q2: Why is data normalization necessary for 1,5-AG-13C studies?

Q3: What are the recommended data normalization strategies for 1,5-AG-13C studies?

A3: The recommended and most robust normalization strategy for 1,5-AG-13C studies is the use of a stable isotope-labeled internal standard.[1][5][6][7] In this approach, a known amount of 1,5-AG-13C is spiked into each sample before any processing steps. The ratio of the endogenous (unlabeled) 1,5-AG peak area to the 1,5-AG-13C peak area is then used for quantification. This method effectively corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.[7] Other general metabolomics normalization methods, such as normalization to total ion current (TIC) or to the peak area of a set of housekeeping metabolites, can also be considered but are generally less accurate than the internal standard approach.[9]

Q4: Can I use other labeled compounds as internal standards for 1,5-AG quantification?

A4: While other stable isotope-labeled compounds can be used as internal standards, the ideal internal standard is an isotopically labeled version of the analyte of interest, in this case, 1,5-AG-13C.[5][6][7] This is because it shares the same physicochemical properties as the endogenous 1,5-AG, ensuring that it behaves identically during extraction, chromatography, and ionization. Using a different labeled compound may not adequately correct for all sources of variation specific to 1,5-AG.

Troubleshooting Guides

Issue 1: High Variability in 1,5-AG-13C Signal Across Samples
  • Possible Cause 1: Inconsistent Spiking of Internal Standard.

    • Solution: Ensure that the internal standard solution is accurately and consistently added to each sample. Use a calibrated pipette and vortex each sample thoroughly after spiking. Prepare a fresh dilution series of the internal standard for each batch of samples to verify its concentration.

  • Possible Cause 2: Degradation of 1,5-AG or 1,5-AG-13C.

    • Solution: 1,5-AG is a stable molecule. However, improper sample storage (e.g., repeated freeze-thaw cycles) can lead to degradation. Store samples at -80°C and process them on ice.

  • Possible Cause 3: Variability in Sample Extraction.

    • Solution: Standardize the extraction protocol. Ensure that the same volume of solvent is added to each sample and that the extraction time and temperature are consistent. Inefficient protein precipitation can also lead to variability; ensure complete precipitation and centrifugation.

Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis
  • Possible Cause 1: Suboptimal Chromatographic Conditions.

    • Solution: Optimize the liquid chromatography method. For a polar molecule like 1,5-AG, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often more suitable than a reverse-phase column.[1] Experiment with different mobile phase compositions and gradients to improve peak shape and retention.

  • Possible Cause 2: Ion Suppression/Enhancement.

    • Solution: Matrix effects can significantly impact ionization efficiency. The use of a 1,5-AG-13C internal standard that co-elutes with the endogenous 1,5-AG is the best way to correct for this.[7] Additionally, consider further sample cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.

  • Possible Cause 3: Incorrect Mass Spectrometer Settings.

    • Solution: Optimize the mass spectrometer parameters, including spray voltage, capillary temperature, and gas flows, for the specific analysis of 1,5-AG and its labeled counterpart. Perform infusion experiments with pure standards to determine the optimal settings.

Issue 3: Inaccurate Quantification and Poor Linearity of Calibration Curve
  • Possible Cause 1: Natural Isotope Abundance.

    • Solution: For studies involving 13C tracers to measure metabolic flux, it is essential to correct for the natural abundance of 13C in both the analyte and the tracer.[10] Several software packages are available for this correction.[10]

  • Possible Cause 2: Inappropriate Calibration Range.

    • Solution: Ensure that the concentration range of your calibration standards brackets the expected concentration of 1,5-AG in your samples. A calibration curve that is too narrow or too broad can lead to inaccuracies.

  • Possible Cause 3: Interference from Isomeric Compounds.

    • Solution: While mass spectrometry provides high selectivity, isomeric compounds can sometimes interfere with quantification. Ensure that your chromatographic method can separate 1,5-AG from any known isomers. Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can provide additional specificity.[1]

Data Presentation: Comparison of Normalization Strategies

Normalization StrategyDescriptionProsConsTypical Coefficient of Variation (%CV)
Stable Isotope-Labeled Internal Standard (1,5-AG-13C) A known amount of 1,5-AG-13C is added to each sample prior to processing. Quantification is based on the peak area ratio of endogenous 1,5-AG to 1,5-AG-13C.Highly accurate and precise; corrects for sample loss and matrix effects.[7]Requires a specific labeled standard, which can be costly.< 10%
Total Ion Current (TIC) Normalization The peak area of 1,5-AG is divided by the total ion current of the entire chromatogram.Simple to implement; does not require additional standards.Assumes that the total amount of ions produced is constant across samples, which is often not the case. Can be heavily influenced by a few highly abundant compounds.15-30%
Normalization to a Housekeeping Metabolite The peak area of 1,5-AG is normalized to the peak area of one or more constantly expressed endogenous metabolites.Can correct for some biological variation.Requires prior knowledge of suitable housekeeping metabolites that are not affected by the experimental conditions.10-20%
Probabilistic Quotient Normalization (PQN) A global normalization method that assumes a large proportion of metabolite concentrations do not change between samples.Can be effective for large-scale untargeted studies.May not be suitable for targeted analysis of a single metabolite like 1,5-AG.Variable

Experimental Protocols

Protocol: Quantification of 1,5-Anhydroglucitol in Human Plasma using 1,5-AG-13C and LC-MS/MS

This protocol is a representative example based on established methods for 1,5-AG quantification.[1]

1. Materials and Reagents:

  • 1,5-Anhydroglucitol (analytical standard)

  • 1,5-Anhydroglucitol-13C (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Human plasma samples

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of 1,5-AG (1 mg/mL) in water.

  • Prepare a stock solution of 1,5-AG-13C (1 mg/mL) in water.

  • Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the stock solution with water.

  • Prepare a series of calibration standards by spiking the 1,5-AG stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 1-50 µg/mL.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 1,5-AG-13C working internal standard solution.

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., Amide column, 150 mm x 2.0 mm, 5 µm)[1]

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate

  • Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • 1,5-AG: Precursor ion [M-H]⁻ → Product ion

    • 1,5-AG-13C: Precursor ion [M-H]⁻ → Product ion (Note: Specific m/z values for precursor and product ions need to be determined by infusion of the pure standards)

5. Data Analysis:

  • Integrate the peak areas for both 1,5-AG and 1,5-AG-13C.

  • Calculate the peak area ratio of 1,5-AG to 1,5-AG-13C.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 1,5-AG in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 1,5-AG-13C Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration (1,5-AG & 1,5-AG-13C) LC_MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify 1,5-AG Calibration->Quantification

Caption: Experimental workflow for the quantification of 1,5-Anhydrosorbitol.

Normalization_Strategy_Decision_Tree Start Start: Data Normalization for 1,5-AG-13C Study Question1 Is a 1,5-AG-13C internal standard available? Start->Question1 Strategy1 Use 1,5-AG-13C as Internal Standard (Recommended) Question1->Strategy1 Yes Question2 Is it a large-scale untargeted study? Question1->Question2 No End Proceed with Statistical Analysis Strategy1->End Strategy2 Consider TIC or PQN Normalization Question2->Strategy2 Yes Question3 Are there known housekeeping metabolites? Question2->Question3 No Warning Caution: Higher variability expected without internal standard Strategy2->Warning Strategy3 Normalize to Housekeeping Metabolite(s) Question3->Strategy3 Yes Question3->Warning No Strategy3->Warning Warning->End

Caption: Decision tree for selecting a data normalization strategy.

References

Technical Support Center: Troubleshooting Low 1,5-Anhydrosorbitol-13C Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1,5-Anhydrosorbitol-13C as a metabolic tracer, low incorporation can be a significant experimental hurdle. This guide provides a structured approach to troubleshooting common issues, presented in a question-and-answer format, to help you identify and resolve the root causes of suboptimal labeling.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic fate of this compound in my experiment?

A1: 1,5-Anhydrosorbitol is an analog of 1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol that is structurally similar to glucose. Unlike glucose, 1,5-AG is poorly metabolized within the cell.[1][2] However, studies have shown that yeast and rat brain hexokinases can phosphorylate 1,5-anhydro-D-glucitol.[3] Therefore, it is likely that once this compound is transported into the cell, it can be phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form has been shown to inhibit hexokinase activity, which may limit further uptake and metabolism.[3][4]

Q2: I am observing very low to no incorporation of this compound. What are the most common causes?

A2: The most common reasons for low incorporation of this compound are related to experimental setup and the inherent metabolic properties of this tracer. Key factors include:

  • Competition with Glucose: The transport of 1,5-AG and its analogs into cells is competitively inhibited by glucose.[1][5] High concentrations of glucose in your cell culture medium will significantly reduce the uptake of this compound.

  • Cell Health and Viability: Poor cell health, low viability, or inadequate cell numbers will naturally lead to reduced metabolic activity and tracer uptake.

  • Suboptimal Labeling Conditions: The duration of labeling, tracer concentration, and media composition are critical parameters that need to be optimized for each cell type and experimental condition.

  • Tracer Quality and Stability: Degradation or impurity of the this compound tracer can also be a cause for low incorporation.

Troubleshooting Guide

To systematically address low incorporation of this compound, please refer to the following troubleshooting workflow and the detailed suggestions in the subsequent sections.

TroubleshootingWorkflow start Start: Low this compound Incorporation check_media Step 1: Verify Media Composition start->check_media check_cells Step 2: Assess Cell Health and Density check_media->check_cells No Issue solution_media Solution: Use glucose-free media. Use dialyzed FBS. check_media->solution_media Issue Found check_protocol Step 3: Review Labeling Protocol check_cells->check_protocol No Issue solution_cells Solution: Ensure high viability (>90%). Optimize cell seeding density. check_cells->solution_cells Issue Found check_tracer Step 4: Confirm Tracer Integrity check_protocol->check_tracer No Issue solution_protocol Solution: Optimize labeling time. Adjust tracer concentration. check_protocol->solution_protocol Issue Found solution_tracer Solution: Verify tracer purity and storage. Use a fresh batch of tracer. check_tracer->solution_tracer Issue Found end_point Successful Incorporation check_tracer->end_point No Issue (Consult further) solution_media->end_point solution_cells->end_point solution_protocol->end_point solution_tracer->end_point

Caption: Troubleshooting workflow for low this compound incorporation.

Data Presentation: Troubleshooting Summary
Potential Cause Recommended Action Rationale
High Glucose in Media Use glucose-free basal medium for the labeling experiment.Glucose competitively inhibits the cellular uptake of 1,5-Anhydrosorbitol.[1][5]
Non-Dialyzed Serum Use dialyzed fetal bovine serum (FBS) or other dialyzed serum.Standard serum contains endogenous glucose and other small molecules that can interfere with tracer uptake.
Low Cell Viability Ensure cell viability is >90% before starting the experiment.Dead or unhealthy cells will not actively transport and metabolize the tracer.
Inappropriate Cell Density Optimize cell seeding density. Avoid both sparse and overly confluent cultures.Cell density affects nutrient availability and metabolic state.
Insufficient Labeling Time Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine optimal labeling duration.The time to reach isotopic steady state can vary significantly between cell types and metabolic pathways.
Suboptimal Tracer Concentration Titrate the concentration of this compound to find the optimal level for your cell type.Too low a concentration may result in undetectable incorporation, while too high a concentration could be toxic or saturate transport mechanisms.
Tracer Degradation Store the this compound tracer according to the manufacturer's instructions. Use a fresh batch if degradation is suspected.The chemical integrity of the tracer is essential for accurate and efficient incorporation.
Contamination Maintain aseptic techniques to prevent microbial contamination.Contaminating organisms can consume the tracer and alter the metabolic profile of the culture.

Experimental Protocols

Key Experiment: this compound Labeling in Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

Materials:

  • Cells of interest

  • Complete growth medium

  • Labeling medium: Glucose-free basal medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed FBS, L-glutamine, and other necessary components.

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (if applicable)

  • Cell counting solution (e.g., trypan blue)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 70-80% confluency at the time of labeling.

    • Culture cells in complete growth medium for 24 hours to allow for attachment and recovery.

  • Media Exchange and Labeling:

    • Aspirate the complete growth medium.

    • Gently wash the cells twice with sterile PBS to remove residual glucose and serum.

    • Prepare the labeling medium by adding this compound to the desired final concentration.

    • Add the labeling medium to the cells.

  • Incubation:

    • Incubate the cells for the desired labeling period (determined from optimization experiments).

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cell monolayer.

    • Incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube for analysis (e.g., by LC-MS).

Signaling Pathways and Logical Relationships

The primary interaction affecting this compound incorporation is the competition with glucose for cellular uptake. This relationship can be visualized as follows:

GlucoseCompetition cluster_extracellular Extracellular Space cluster_cell Cell Glucose Glucose Transporter Glucose Transporter (e.g., GLUTs) Glucose->Transporter High Affinity Incorporation This compound Incorporation Glucose->Incorporation Inhibition Anhydrosorbitol This compound Anhydrosorbitol->Transporter Lower Affinity Transporter->Incorporation Transport

Caption: Competitive inhibition of this compound uptake by glucose.

Once inside the cell, this compound can be phosphorylated, which in turn can inhibit further glucose metabolism at the hexokinase step.

IntracellularMetabolism Anhydrosorbitol_in Intracellular This compound Hexokinase Hexokinase Anhydrosorbitol_in->Hexokinase Substrate Phosphorylated_AS This compound-6-P Hexokinase->Phosphorylated_AS Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Phosphorylated_AS->Hexokinase Inhibition Glucose_in Intracellular Glucose Glucose_in->Hexokinase Substrate

Caption: Potential intracellular fate and feedback inhibition by this compound.

References

How to correct for natural isotope abundance in 1,5-Anhydrosorbitol-13C data

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,5-Anhydrosorbitol-13C Isotope Data Correction

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for correcting natural isotope abundance in 1,5-Anhydrosorbitol-¹³C mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is correction necessary for my ¹³C tracer experiment?

A1: Every element with multiple stable isotopes has a consistent, naturally occurring distribution. Carbon, for example, exists primarily as ¹²C, but about 1.1% of it is the heavier ¹³C isotope. When a mass spectrometer analyzes an unlabeled molecule like 1,5-Anhydrosorbitol (C₆H₁₂O₅), this natural ¹³C abundance means that a small fraction of the molecules will contain one or more ¹³C atoms by chance.[1] This results in M+1, M+2, etc., peaks in the mass spectrum that are not due to the experimental ¹³C tracer.

Correction is crucial because these naturally occurring heavy isotopes interfere with the measurement of ¹³C incorporation from your labeled tracer.[2] Failing to correct for this will lead to an overestimation of isotopic enrichment and inaccurate downstream calculations, such as metabolic flux analysis.[3]

Q2: What is the general workflow for correcting my 1,5-Anhydrosorbitol-¹³C data?

A2: The process involves mathematically removing the contribution of naturally abundant isotopes from the measured mass isotopomer distribution (MID) to reveal the true enrichment from the ¹³C tracer. The typical workflow is outlined in the diagram below.[2]

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase exp 1. Isotope Labeling (e.g., with [U-¹³C]-Glucose) extract 2. Metabolite Extraction (1,5-Anhydrosorbitol) exp->extract ms 3. Mass Spectrometry (e.g., LC-MS) extract->ms raw_mid 4. Measure Raw Mass Isotopomer Distribution (MID) ms->raw_mid correction 5. Natural Abundance Correction (INAC) raw_mid->correction corrected_mid 6. Obtain Corrected MID correction->corrected_mid downstream 7. Downstream Analysis (e.g., Metabolic Flux) corrected_mid->downstream

Caption: Workflow for ¹³C isotope labeling data correction.

Q3: What information and data are required to perform the correction?

A3: To accurately correct your data, you will need:

  • The precise chemical formula of the molecule being analyzed. For 1,5-Anhydrosorbitol, this is C₆H₁₂O₅. If you are using a chemical derivatization technique (e.g., for GC-MS analysis), the formula of the derivative must be used.[4]

  • High-resolution mass spectrometry data for your ¹³C-labeled samples.

  • Mass spectrometry data for an unlabeled standard of 1,5-Anhydrosorbitol. This helps to verify the natural abundance distribution and ensures the correction algorithm is accurate for your specific instrument and method.[2]

  • Knowledge of the natural abundance of all isotopes for the elements in your molecule (C, H, O). These values are constant and are provided in the table below.

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.985
²H0.015
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Caption: Natural isotopic abundances for relevant elements.

Q4: How does the correction calculation work in principle?

A4: The correction is a matrix-based calculation.[1] The relationship between the measured data and the true labeling pattern can be described by the equation:

M = CM × L

Where:

  • M is the vector of the measured mass isotopomer fractions.

  • CM is the correction matrix, which models the contribution of naturally abundant isotopes.

  • L is the vector of the true, unknown labeling fractions that you want to determine.

To find the true labeling (L ), the equation is rearranged to L = CM⁻¹ × M . This calculation is typically performed by specialized software.[5]

G cluster_eq Correction Equation: M = CM × L M Measured MID (Raw Data from MS) L Corrected MID (True Isotopic Enrichment) Correction_Process Correction Algorithm (Solves for L) M->Correction_Process CM Correction Matrix (Calculated from Chemical Formula & Isotope Abundance) CM->M × CM->Correction_Process Correction_Process->L

Caption: Logical relationship in natural abundance correction.

Q5: What software tools are available for this correction?

A5: Several software packages are available to automate the correction process. It is not recommended to perform these complex calculations manually. Popular tools include:

  • AccuCor2: An R-based tool designed for accurate, resolution-dependent correction, including for dual-isotope tracer experiments.[6]

  • IsoCorrectoR: A tool capable of correcting high-resolution data from single or multiple tracer experiments and can also account for tracer impurity.[5]

  • Other Tools: Various other academic and commercial software packages exist for metabolomics and flux analysis that incorporate natural abundance correction algorithms.[7][8]

Experimental Protocol: General Correction Procedure

This protocol outlines the key steps for correcting raw mass spectrometry data for natural isotopic abundance.

Objective: To determine the true ¹³C enrichment in 1,5-Anhydrosorbitol by correcting for the contribution of naturally occurring heavy isotopes.

Methodology:

  • Data Acquisition:

    • Analyze an unlabeled 1,5-Anhydrosorbitol standard using your established LC-MS method to obtain its natural mass isotopomer distribution (MID).

    • Analyze your ¹³C-labeled experimental samples using the identical LC-MS method.

  • Data Extraction:

    • For both the standard and the labeled samples, integrate the peak areas for each mass isotopologue of 1,5-Anhydrosorbitol. For a C₆ molecule, this will be M+0, M+1, M+2, M+3, M+4, M+5, and M+6.

    • Normalize these peak areas to get the fractional abundance of each isotopologue (i.e., divide each peak area by the sum of all isotopologue peak areas). This vector is your measured MID.

  • Correction Using Software (e.g., IsoCorrectoR, AccuCor2):

    • Input the required information into the software:

      • The chemical formula of the analyte (C₆H₁₂O₅ for 1,5-Anhydrosorbitol).

      • The measured MID data for your samples.

      • Information about the ¹³C tracer, including its purity if known.[5]

    • Execute the correction algorithm. The software will construct the appropriate correction matrix and solve for the corrected MID.[1]

  • Data Review:

    • The output will be the corrected MID, representing the distribution of molecules labeled only by the experimental tracer.

    • Verify that the corrected abundances are non-negative and that their sum is close to 1 (or 100%).

Example Data: The table below shows a hypothetical example of a measured MID for 1,5-Anhydrosorbitol from an experiment and the resulting data after correction.

Mass IsotopologueMeasured Abundance (Raw)Corrected Abundance (True Enrichment)Interpretation
M+0 (unlabeled)25.5%30.0%Fraction of molecules with no ¹³C from the tracer.
M+118.2%15.0%Fraction with one ¹³C from the tracer.
M+215.6%12.0%Fraction with two ¹³C from the tracer.
M+314.1%11.0%Fraction with three ¹³C from the tracer.
M+411.0%9.0%Fraction with four ¹³C from the tracer.
M+58.5%7.0%Fraction with five ¹³C from the tracer.
M+6 (fully labeled)7.1%6.0%Fraction with six ¹³C from the tracer.
Caption: Hypothetical raw vs. corrected MID for 1,5-Anhydrosorbitol (C₆H₁₂O₅).

Troubleshooting Guide

Q: My corrected data contains negative values for some isotopologues. What does this mean?

A: Negative values in the corrected MID are physically impossible and typically indicate an issue with the quality of the input data or the correction parameters.

  • Low Signal-to-Noise: The most common cause is noisy raw data, especially for low-abundance isotopologues. The mathematical correction can amplify this noise, resulting in negative numbers.

  • Incorrect Chemical Formula: Ensure the chemical formula entered into the correction software is exact, including any atoms added during derivatization.

  • Background Subtraction Errors: Inaccurate subtraction of background ions in your raw data can skew the measured MID.

Q: My mass spectrometer has low/unit mass resolution. Can I still perform an accurate correction?

A: Correction is possible but may be less accurate. High-resolution mass spectrometry is recommended to resolve isotopologues from other interfering ions.[6] With low resolution, you cannot distinguish between ¹³C and other naturally occurring isotopes (like ¹⁸O) that may contribute to the same nominal mass peak (e.g., M+2). For experiments using only a ¹³C tracer, this is less problematic, but co-eluting compounds can still cause significant interference.

Q: The sum of my corrected fractional abundances is not 100%. Is this a problem?

A: Minor deviations (e.g., 99.8% to 100.2%) can occur due to rounding in the calculations. However, significant deviations suggest a problem. This could be related to the same issues that cause negative values, such as poor quality raw data or an incorrect formula. It may also indicate the presence of an unexpected, co-eluting compound with an overlapping mass spectrum.

Q: Do I need to account for the purity of my ¹³C-labeled tracer?

A: For the most accurate results, yes. If your [U-¹³C]-glucose precursor is 99% pure, 1% of it is unlabeled. This "impurity" will slightly alter the expected labeling pattern. Many advanced correction tools, like IsoCorrectoR, have options to input tracer purity to account for this during the calculation.[5]

References

Technical Support Center: 1,5-Anhydrosorbitol-13C Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers and drug development professionals working with 1,5-Anhydrosorbitol-13C (1,5-AG-13C) for isotopic labeling and quantification experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: I am observing poor peak shape (tailing or fronting) for my this compound internal standard in my GC-MS analysis. What are the potential causes and solutions?

Answer: Poor peak shape is a common issue in GC analysis and can often be attributed to several factors:

  • Analyte Adsorption: 1,5-Anhydrosorbitol is a polyol and can be prone to adsorption at active sites within the GC system.

    • Solution: Ensure you are using a properly deactivated inlet liner and GC column. If performance degrades, you can try trimming the inlet end of the column or replacing the liner. Derivatization of the sample can also reduce active-site interactions.[1][2]

  • Improper Column Installation: Incorrect installation can lead to dead volume, causing peak tailing.

    • Solution: Verify the column is installed at the correct depth in both the inlet and the detector and that the column end is cut squarely.[1][2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.

    • Solution: Try diluting the sample or increasing the split ratio to reduce the amount of analyte reaching the column.[2]

  • Backflash: If the sample volume exceeds the liner's capacity upon vaporization, it can lead to broad or split peaks.

    • Solution: Inject a smaller volume, use a liner with a larger internal diameter, or lower the inlet temperature.[1][2]

Question: My retention times for 1,5-Anhydrosorbitol and its 13C-labeled standard are inconsistent between runs. How can I resolve this?

Answer: Retention time variability can compromise peak identification and integration. The most common causes include:

  • System Leaks: Leaks in the carrier gas line, septum, or column connections will cause fluctuations in flow and pressure.

    • Solution: Perform a thorough leak check of the entire system, paying close attention to the inlet septum and column fittings. Replace seals and septa as needed.[1][2]

  • Unstable Oven Temperature: Poor temperature control will directly affect retention times.

    • Solution: Ensure the GC oven door is properly sealed and that the temperature program is consistent. Allow for an adequate equilibration time before each injection.[2][3]

  • Inconsistent Injection Technique (Manual Injection): Variability in the injection speed and timing can affect peak retention.

    • Solution: Use an autosampler for better reproducibility. If manual injection is necessary, standardize the injection procedure carefully.[2]

Question: I am experiencing low signal intensity or no peak at all for this compound. What should I check?

Answer: A complete loss or significant reduction in signal can be frustrating. A systematic check is the best approach.

  • Injection Problems: The sample may not be reaching the column.

    • Solution: Check for a blocked or dirty syringe. Verify that the autosampler is correctly aligned and that there is sample in the vial. Ensure the carrier gas is flowing.[1]

  • System Leaks: A significant leak can prevent the sample from reaching the detector.

    • Solution: Check for leaks throughout the system.[1]

  • Detector Issues: The detector may not be functioning correctly.

    • Solution: Verify that the detector is turned on, and all required gases (for FID, for example) are on at the correct flow rates. Check that the detector cables are securely connected.[1]

  • Sample Preparation: The internal standard may have been omitted or degraded.

    • Solution: Review the sample preparation procedure. Prepare a fresh standard to confirm the integrity of the stock solution.[1]

start Problem: No or Low Peak Intensity check_injection Step 1: Verify Injection - Is syringe blocked? - Is there sample in the vial? - Is carrier gas flowing? start->check_injection injection_ok Injection OK? check_injection->injection_ok fix_injection Action: Clean/Replace Syringe, Refill Vial, Check Gas Source injection_ok->fix_injection No check_leaks Step 2: Check for System Leaks - Inlet septum - Column fittings - Gas lines injection_ok->check_leaks Yes fix_injection->check_injection leaks_ok Leaks Found? check_leaks->leaks_ok fix_leaks Action: Tighten Fittings, Replace Seals/Septum leaks_ok->fix_leaks Yes check_detector Step 3: Verify Detector Function - Is detector on? - Are detector gases flowing? - Are cables connected? leaks_ok->check_detector No end Problem Resolved fix_leaks->end detector_ok Detector OK? check_detector->detector_ok fix_detector Action: Turn On Detector, Check Gas Flows, Reconnect Cables detector_ok->fix_detector No check_sample Step 4: Check Sample Prep - Was 1,5-AG-13C added? - Is the standard degraded? detector_ok->check_sample Yes fix_detector->check_detector sample_ok Sample Prep OK? check_sample->sample_ok fix_sample Action: Prepare New Sample/Standard sample_ok->fix_sample No sample_ok->end Yes fix_sample->end

Caption: Troubleshooting workflow for low signal intensity.

Frequently Asked Questions (FAQs)

Question: What is 1,5-Anhydrosorbitol and why is a 13C-labeled version used in experiments?

Answer: 1,5-Anhydrosorbitol (also known as 1,5-Anhydroglucitol or 1,5-AG) is a naturally occurring polyol, structurally similar to glucose.[4] In clinical research, its concentration in blood is a validated marker for short-term glycemic control.[5] Serum levels of 1,5-AG remain stable under normal glucose conditions but decrease rapidly when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL).[4][6] This makes it a sensitive marker for hyperglycemic excursions over the previous 1-2 weeks.[7][8]

A 13C-labeled version (this compound) is used as an internal standard in mass spectrometry-based quantification. Because it is chemically identical to the endogenous (unlabeled) 1,5-AG, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, it can be distinguished by its higher mass, allowing for precise and accurate quantification of the endogenous analyte by correcting for variations during sample preparation and analysis.[9]

Question: What are the primary analytical methods for 1,5-Anhydrosorbitol quantification?

Answer: The main methods for detecting and quantifying 1,5-AG include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and accurate method often used for research purposes.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Another highly sensitive and specific method, well-suited for complex biological matrices like plasma.[7][9]

  • Enzymatic Assays: These are simpler and more common in clinical settings for high-throughput analysis.[7][8]

While mass spectrometry methods are often considered more accurate, they can be more complex and costly compared to enzymatic assays.[7]

Question: What are the typical concentration ranges of 1,5-Anhydrosorbitol in human plasma/serum?

Answer: 1,5-AG levels are significantly different between healthy individuals and those with diabetes. The following table summarizes typical concentration ranges found in various studies.

Population GroupMean Concentration (± SD)ConditionReference
Healthy Adults28.44 ± 8.76 µg/mLNormal[10]
Healthy Adults150.0 µM (Range: 73.0 - 243.0 µM)Normal
Type 2 Diabetes Patients4.57 ± 3.71 µg/mLT2DM[10]
Type 1 Diabetes Patients3.8 ± 2.8 µg/mLT1DM[4]

Note: Conversion factor is approximately 1 µg/mL = 6.166 µM.

Experimental Protocols

1. Protocol: Quantification of 1,5-AG in Human Plasma via LC-MS/MS

This protocol is adapted from the methodology described for plasma sample analysis.[9]

a. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC Column: Amide column (e.g., 150 mm x 2.0 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • 1,5-AG Transition: (Precursor Ion) → (Product Ion)

    • 1,5-AG-13C Transition: (Precursor Ion + isotopic shift) → (Product Ion)

start Start: Plasma Sample add_is Add 1,5-AG-13C Internal Standard start->add_is precipitate Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex to Mix precipitate->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze end End: Data Acquisition analyze->end

Caption: LC-MS/MS sample preparation workflow.

2. Protocol: General Workflow for 1,5-AG Analysis via GC-MS

This protocol outlines the general steps required for GC-MS analysis, which typically involves a derivatization step to improve the volatility and chromatographic behavior of polyols.

a. Sample Preparation & Derivatization:

  • Precipitate proteins from the plasma/serum sample as described in the LC-MS/MS protocol.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add a derivatization agent (e.g., a silylating agent like BSTFA with 1% TMCS) to the dried residue.

  • Heat the sample (e.g., at 60-70°C for 30-60 minutes) to complete the reaction.

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Inlet Temperature: Typically 250-280°C.

  • Oven Program: A temperature ramp starting low enough to focus the analytes (e.g., 100°C) and ramping up to elute the derivatized 1,5-AG (e.g., up to 300°C).

  • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode.

  • Detection: Use Selected Ion Monitoring (SIM) for specific ions of derivatized 1,5-AG and its 13C-labeled standard to achieve high sensitivity and specificity.

Physiological Pathway

The concentration of 1,5-Anhydrosorbitol in the blood is regulated by the kidneys. This diagram illustrates its reabsorption and the competitive inhibition by glucose during hyperglycemia.

cluster_0 Kidney Glomerulus cluster_1 Renal Tubule blood_in Blood from Circulation (Contains Glucose & 1,5-AG) filtration Glomerular Filtration blood_in->filtration reabsorption Tubular Reabsorption filtration->reabsorption Filtrate enters tubule sglt SGLT Transporters urine_out Urine Excretion reabsorption->urine_out Non-reabsorbed Solutes blood_out Blood Returned to Circulation reabsorption->blood_out Reabsorbed Solutes sglt->reabsorption Mediates Reabsorption glucose Glucose glucose->sglt High affinity ag 1,5-AG glucose->ag Competitively Inhibits Reabsorption during Hyperglycemia ag->sglt Lower affinity

Caption: Renal handling of 1,5-AG and competitive inhibition by glucose.

References

Validation & Comparative

A Tale of Two Sugars: 1,5-Anhydrosorbitol-13C and 13C-Glucose Tracing in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of molecules through complex biochemical networks. Among these, 13C-labeled glucose has long been the gold standard for elucidating central carbon metabolism. This guide provides a comprehensive comparison between the well-established technique of 13C-glucose tracing and the potential applications of 1,5-Anhydrosorbitol-13C, clarifying their distinct roles and suitability for different research questions. While both are structurally related to glucose, their metabolic fates diverge significantly, dictating their utility in the laboratory.

At a Glance: Key Differences

Feature13C-GlucoseThis compound
Primary Application Metabolic Flux Analysis (MFA)Primarily a marker for short-term glycemic control; not used for flux analysis.
Metabolic Fate Actively transported into cells and rapidly metabolized through glycolysis, the pentose phosphate pathway, and the TCA cycle.Largely metabolically inert; poorly metabolized by cells.[1]
Cellular Uptake Readily taken up by glucose transporters.Transport into cells is influenced by glucose levels.[1]
Key Insights Provided Intracellular metabolic pathway activity, nutrient contributions to biomass, identification of metabolic bottlenecks.[2][3][4]Short-term fluctuations in blood glucose levels.[5][6][7][8][9]
Isotopic Label Incorporation 13C atoms are incorporated into a wide range of downstream metabolites.Minimal to no incorporation of 13C into downstream metabolites.

13C-Glucose Tracing: A Window into Intracellular Metabolism

13C-glucose tracing is a powerful technique used to quantify the rates, or fluxes, of metabolic pathways within a cell.[4] By replacing natural abundance glucose with a 13C-labeled counterpart, researchers can track the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites. The pattern of 13C enrichment in these metabolites, as measured by mass spectrometry or NMR, provides a detailed fingerprint of metabolic activity.

Different isotopomers of 13C-glucose, such as [U-13C6]glucose (where all six carbons are labeled) or [1,2-13C2]glucose, can be used to probe specific pathways with greater resolution.[2] For instance, the differential labeling patterns in pyruvate and lactate can distinguish between the glycolytic and pentose phosphate pathways.

Experimental Workflow for 13C-Glucose Tracing

The general workflow for a 13C-glucose tracing experiment involves several key steps, from cell culture to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture with 13C-Glucose B Metabolite Extraction A->B C Mass Spectrometry (MS) or NMR Analysis B->C D Isotopologue Distribution Analysis C->D E Metabolic Flux Calculation D->E F Pathway Visualization E->F

Figure 1. A simplified workflow for a typical 13C-glucose metabolic tracing experiment.
Key Metabolic Pathways Traced by 13C-Glucose

13C-glucose is a versatile tracer that provides insights into the core of central carbon metabolism.

G 13C-Glucose 13C-Glucose Glucose-6-Phosphate Glucose-6-Phosphate 13C-Glucose->Glucose-6-Phosphate Pyruvate Pyruvate Glucose-6-Phosphate->Pyruvate Glycolysis Ribose-5-Phosphate Ribose-5-Phosphate Glucose-6-Phosphate->Ribose-5-Phosphate Pentose Phosphate Pathway Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate TCA Cycle Biomass Precursors Biomass Precursors Citrate->Biomass Precursors Fatty Acid Synthesis Ribose-5-Phosphate->Biomass Precursors Nucleotide Synthesis

Figure 2. Major metabolic pathways traced using 13C-glucose.

1,5-Anhydrosorbitol: A Marker of Glycemic Control, Not a Metabolic Tracer

In stark contrast to glucose, 1,5-Anhydrosorbitol (1,5-AG) is a naturally occurring polyol that is found to be metabolically stable.[1][5] Its primary clinical and research application is as a sensitive marker of short-term glycemic control.[5][6][7][8][9]

The utility of 1,5-AG as a glycemic marker stems from its interaction with glucose in the kidneys. Under normal blood glucose conditions, 1,5-AG is filtered by the glomeruli and efficiently reabsorbed by the renal tubules. However, when blood glucose levels exceed the renal threshold for reabsorption (hyperglycemia), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a corresponding decrease in its serum concentration.[6][7] This inverse relationship between serum 1,5-AG and blood glucose levels makes it a valuable tool for monitoring glycemic excursions.

Studies have shown that the metabolic rate of 1,5-AG in hepatocytes and skeletal muscle cells is less than 3%, indicating that it is not significantly processed through major metabolic pathways like glycolysis.[1] This metabolic stability is the primary reason why this compound is not a suitable tracer for metabolic flux analysis. A tracer must be metabolized and its labeled atoms incorporated into downstream products to provide information about pathway activity. The inert nature of 1,5-AG means that its 13C label would not be passed on to other metabolites, rendering it ineffective for tracing intracellular metabolic routes.

The Physiological Journey of 1,5-Anhydrosorbitol

The pathway of 1,5-AG in the body is one of absorption, circulation, and excretion, rather than metabolic conversion.

G Dietary Intake Dietary Intake Intestinal Absorption Intestinal Absorption Dietary Intake->Intestinal Absorption Circulation (Serum) Circulation (Serum) Intestinal Absorption->Circulation (Serum) Kidney Filtration Kidney Filtration Circulation (Serum)->Kidney Filtration Renal Reabsorption Renal Reabsorption Kidney Filtration->Renal Reabsorption Urinary Excretion Urinary Excretion Kidney Filtration->Urinary Excretion Renal Reabsorption->Circulation (Serum) Glucose Glucose Glucose->Renal Reabsorption Competitively Inhibits

Figure 3. The physiological handling of 1,5-Anhydrosorbitol in the human body.

Experimental Protocols

13C-Glucose Tracing in Cell Culture (General Protocol)
  • Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and proliferate in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a medium containing the desired concentration of 13C-labeled glucose (e.g., [U-13C6]glucose). The duration of labeling will depend on the pathways of interest and the time required to reach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distributions of target metabolites.

  • Data Analysis: Correct the raw data for the natural abundance of 13C and use metabolic flux analysis software to calculate flux maps.

Conclusion

13C-glucose and this compound are not interchangeable tools in metabolic research. 13C-glucose is an active participant in cellular metabolism, making it an excellent tracer for dissecting the intricate workings of intracellular pathways. Conversely, 1,5-Anhydrosorbitol's metabolic inertia is precisely what makes it a reliable external marker of glycemic control. Understanding these fundamental differences is crucial for selecting the appropriate tool to address specific research questions in the broad and dynamic field of metabolic investigation. For researchers aiming to understand cellular physiology and metabolic reprogramming, 13C-glucose tracing remains the method of choice. For studies focused on short-term, systemic glucose homeostasis, 1,5-Anhydrosorbitol provides a valuable clinical and research marker.

References

A Comparative Guide to Short-Term Glycemic Control Markers: 1,5-Anhydrosorbitol vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise monitoring of short-term glycemic control is crucial for evaluating the efficacy of therapeutic interventions for diabetes. While HbA1c provides a long-term average, markers like 1,5-Anhydrosorbitol (1,5-AG), fructosamine, and glycated albumin offer a more immediate view of glycemic status. This guide provides an objective comparison of these markers, supported by experimental data and detailed methodologies.

Physiological Basis and Clinical Significance

1,5-Anhydrosorbitol (1,5-AG)

1,5-Anhydrosorbitol, also known as 1,5-anhydroglucitol (1,5-AG), is a naturally occurring dietary polyol that is metabolically inert.[1] After ingestion, it is filtered by the kidney glomerulus and almost completely reabsorbed in the renal tubules.[2] Crucially, glucose competitively inhibits this reabsorption process.[1][2] When blood glucose levels exceed the renal threshold for glycosuria (approximately 180 mg/dL), tubular reabsorption of 1,5-AG is blocked, leading to its increased excretion in urine and a rapid decrease in serum concentrations.[1][2][3][4] This unique mechanism makes 1,5-AG a sensitive indicator of hyperglycemic excursions over the preceding 1-2 weeks.[5][6][7][8][9] Unlike other markers, its levels are not an average but rather a reflection of the duration and magnitude of time spent above the renal threshold.[3]

G cluster_intake Dietary Intake cluster_circulation Systemic Circulation cluster_kidney Kidney Function cluster_output Excretion vs. Reabsorption Intake 1,5-AG Ingested from Food Blood Stable Serum 1,5-AG Pool Intake->Blood Absorption Glomerulus Glomerular Filtration (1,5-AG and Glucose) Blood->Glomerulus Filtered Tubules Renal Tubules Glomerulus->Tubules Reabsorption Reabsorption back to Blood Tubules->Reabsorption Normal Glycemia (<180 mg/dL) Urine Excretion in Urine Tubules->Urine Hyperglycemia (>180 mg/dL) Reabsorption->Blood Glucose Blood Glucose Glucose->Tubules Competitively Inhibits 1,5-AG Reabsorption G start Start: Serum or Plasma Sample step1 Step 1: Glucose Removal Add Reagent 1 (Glucokinase + ATP) Glucose -> Glucose-6-Phosphate start->step1 step2 Step 2: 1,5-AG Oxidation Add Reagent 2 (Pyranose Oxidase) 1,5-AG -> Glucosone + H₂O₂ step1->step2 step3 Step 3: Colorimetric Detection Add Reagent 3 (Peroxidase + Chromogen) H₂O₂ -> Colored Product step2->step3 end End: Measure Absorbance at specific wavelength step3->end

References

Cross-Validation of 1,5-Anhydroglucitol Data: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1,5-Anhydroglucitol (1,5-AG), a sensitive biomarker for short-term glycemic control. The cross-validation of data obtained from different platforms is crucial for ensuring the reliability and comparability of results in clinical research and drug development. Here, we delve into the experimental methodologies, comparative performance, and the pivotal role of stable isotope-labeled 1,5-Anhydroglucitol, such as a 13C-labeled variant, in establishing analytical accuracy.

Introduction to 1,5-Anhydroglucitol as a Biomarker

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol structurally similar to glucose.[1] Its plasma concentration reflects glycemic excursions, particularly postprandial hyperglycemia, over the preceding 1-2 weeks.[2] Unlike HbA1c, which provides an average of blood glucose over 2-3 months, 1,5-AG offers a more immediate picture of glycemic control, making it a valuable tool in diabetes management and for assessing the impact of therapeutic interventions.[3] The fundamental principle of 1,5-AG as a biomarker lies in its renal handling: it is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[1] During periods of hyperglycemia, when blood glucose levels exceed the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to a decrease in its serum levels.[1]

Core Analytical Methodologies for 1,5-Anhydroglucitol

The two primary methods for quantifying 1,5-AG are the enzymatic assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Enzymatic Assay (e.g., GlycoMark™): This is a widely used, automated method for routine clinical use. It is an accessible and high-throughput option for monitoring 1,5-AG levels.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis, LC-MS/MS offers high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as 1,5-Anhydroglucitol-13C or its deuterated analogue (e.g., 1,5-anhydroglucitol-d7), is central to this method's accuracy, a principle known as stable isotope dilution.[6][7]

The Role of 1,5-Anhydroglucitol-13C in Cross-Validation

While direct metabolic studies using 1,5-Anhydroglucitol-13C as a tracer are not widely documented, its primary role in this context is as an internal standard for the highly accurate LC-MS/MS reference method.[7] An ideal internal standard has physicochemical properties nearly identical to the analyte of interest. A stable isotope-labeled version of 1,5-AG, such as one containing 13C, is chemically identical to the endogenous compound but has a different mass, allowing it to be distinguished by the mass spectrometer.

The use of a stable isotope-labeled internal standard corrects for variability in sample preparation, extraction, and instrument response, thereby ensuring the highest level of analytical precision and accuracy.[6][8] This makes LC-MS/MS with a stable isotope-labeled internal standard the definitive method against which other assays, like the enzymatic assay, can be validated.

Comparative Data of Analytical Methods

The following tables summarize the key performance characteristics and comparative data for the enzymatic and LC-MS/MS methods for 1,5-AG quantification.

Parameter Enzymatic Assay (GlycoMark™) LC-MS/MS with Stable Isotope-Labeled Internal Standard Reference(s)
Principle Colorimetric, based on the enzymatic oxidation of 1,5-AG.Separation by liquid chromatography and detection by mass spectrometry, using a stable isotope-labeled internal standard for quantification.[5],[7]
Measurement Timeframe Reflects glycemic control over the past 1-2 weeks.Reflects glycemic control over the past 1-2 weeks.
Specificity High, but potential for interference from other monosaccharides in certain sample types (e.g., saliva).Very high, as it distinguishes molecules based on both retention time and mass-to-charge ratio.[9],[7]
Sensitivity High, with a lower limit of quantification suitable for clinical use.Very high, capable of detecting very low concentrations.[4],[10]
Throughput High, suitable for automated clinical analyzers.Lower, more labor-intensive, and requires specialized equipment.[4],[11]
Use Case Routine clinical monitoring of glycemic control.Reference method for clinical research, drug development, and cross-validation of other assays.[5],[6]
Method Comparison Correlation Coefficient (r) Key Findings Reference(s)
Enzymatic Assay vs. Mass Spectrometry (Serum)High positive correlation (r² = 0.902)The enzymatic assay is accurate for serum 1,5-AG measurement.[2],[12]
1,5-AG vs. HbA1cInverse correlation (r = -0.53 to -0.70)1,5-AG provides complementary information to HbA1c, especially for short-term glycemic changes.[13]
1,5-AG vs. FructosamineInverse correlation1,5-AG is more sensitive to postprandial hyperglycemia.[14]
1,5-AG vs. Postprandial GlucoseStrong inverse correlation1,5-AG is a reliable indicator of post-meal glucose excursions.[11]

Experimental Protocols

Enzymatic Assay for 1,5-Anhydroglucitol (GlycoMark™)

Principle: This assay involves a two-step enzymatic reaction. First, glucose in the sample is phosphorylated by glucokinase to prevent it from reacting in the second step. Then, pyranose oxidase specifically oxidizes the second hydroxyl group of 1,5-AG, producing hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically, and its concentration is directly proportional to the 1,5-AG concentration in the sample.[1]

Methodology:

  • Sample Preparation: Serum or plasma samples are used.

  • Reagent 1 Addition: A solution containing glucokinase, ATP, and phosphoenolpyruvate is added to the sample. This initiates the conversion of glucose to glucose-6-phosphate.

  • Incubation: The mixture is incubated to ensure complete phosphorylation of glucose.

  • Reagent 2 Addition: A solution containing pyranose oxidase and a chromogenic substrate is added.

  • Color Development: The pyranose oxidase catalyzes the oxidation of 1,5-AG, and the resulting hydrogen peroxide reacts with the chromogenic substrate to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer. The concentration of 1,5-AG is determined by comparing the absorbance to that of known calibrators.[5]

LC-MS/MS Analysis of 1,5-Anhydroglucitol with a Stable Isotope-Labeled Internal Standard

Principle: This method utilizes the high selectivity of liquid chromatography to separate 1,5-AG from other components in the sample matrix, followed by highly specific detection using tandem mass spectrometry. A known amount of a stable isotope-labeled internal standard (e.g., 1,5-anhydroglucitol-d7) is added to the sample at the beginning of the procedure. The ratio of the signal from the endogenous 1,5-AG to the signal from the internal standard is used for quantification, which corrects for any sample loss during preparation and for variations in instrument response.

Methodology:

  • Sample Preparation:

    • To a plasma sample, add a known amount of the stable isotope-labeled internal standard (e.g., 1,5-anhydroglucitol-d7).

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[7]

  • Liquid Chromatography:

    • Inject the prepared sample into an HPLC system.

    • Separate the analytes on a suitable column (e.g., a HILIC or amide column).

    • Use a gradient elution with a mobile phase consisting of, for example, acetonitrile and water with an additive like ammonium acetate.[7]

  • Tandem Mass Spectrometry:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 1,5-AG and the stable isotope-labeled internal standard.

    • The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of 1,5-AG in the original sample.[7]

Cross-Validation Protocol Outline

To cross-validate the enzymatic assay against the LC-MS/MS method, the following steps would be undertaken:

  • Sample Selection: A cohort of patient samples with a wide range of expected 1,5-AG concentrations should be selected.

  • Sample Analysis: Each sample is analyzed in replicate using both the enzymatic assay and the LC-MS/MS method with a stable isotope-labeled internal standard.

  • Data Analysis:

    • Correlation Analysis: The results from the two methods are plotted against each other, and a correlation coefficient (e.g., Pearson's r) is calculated to assess the agreement between the methods.

    • Bias Assessment: A Bland-Altman plot can be used to visualize the agreement and identify any systematic bias between the two methods.

    • Statistical Comparison: Paired t-tests or other appropriate statistical tests are used to determine if there is a statistically significant difference between the results obtained from the two methods.

Visualizations

Metabolic Pathway and Renal Handling of 1,5-Anhydroglucitol

metabolic_pathway cluster_intake Dietary Intake cluster_body Systemic Circulation cluster_kidney Renal Handling cluster_hyperglycemia Hyperglycemic State Food Food Sources (e.g., Soy, Rice) Intestine Intestinal Absorption Food->Intestine Digestion Plasma Plasma 1,5-AG Intestine->Plasma Absorption Tissues Tissue Distribution Plasma->Tissues Glomerulus Glomerular Filtration Plasma->Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule ProximalTubule->Plasma Reabsorption (SGLT4/5) Urine Urine Excretion ProximalTubule->Urine Excretion (Inhibited by Hyperglycemia) HighGlucose High Blood Glucose (>180 mg/dL) HighGlucose->ProximalTubule Competitively Inhibits Reabsorption

Caption: Metabolic pathway and renal handling of 1,5-Anhydroglucitol.

Experimental Workflow for Cross-Validation

experimental_workflow cluster_sample Sample Collection cluster_methods Analytical Methods cluster_validation Cross-Validation PatientSample Patient Plasma/Serum Sample EnzymaticAssay Enzymatic Assay (e.g., GlycoMark™) PatientSample->EnzymaticAssay LCMS LC-MS/MS with Stable Isotope-Labeled Internal Standard PatientSample->LCMS DataAnalysis Data Analysis EnzymaticAssay->DataAnalysis LCMS->DataAnalysis Correlation Correlation Analysis DataAnalysis->Correlation Bias Bias Assessment (Bland-Altman) DataAnalysis->Bias StatisticalTest Statistical Comparison DataAnalysis->StatisticalTest

Caption: Experimental workflow for the cross-validation of 1,5-AG analytical methods.

Logical Relationship of Glycemic Biomarkers

logical_relationship cluster_markers Glycemic Biomarkers GlycemicControl Overall Glycemic Control HbA1c HbA1c (2-3 months) GlycemicControl->HbA1c Long-term Average Fructosamine Fructosamine (2-3 weeks) GlycemicControl->Fructosamine Intermediate-term Average AG 1,5-Anhydroglucitol (1-2 weeks) GlycemicControl->AG Short-term Excursions

Caption: Logical relationship and measurement timeframes of key glycemic biomarkers.

References

Assessing the Accuracy of 1,5-Anhydrosorbitol in Glycemic Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,5-Anhydrosorbitol (1,5-AG) with other common glycemic markers. While the direct use of 1,5-Anhydrosorbitol-13C as a metabolic tracer is not yet established in published research, this document outlines its potential application based on established carbon-13 tracing methodologies. We present quantitative comparisons, detailed experimental protocols for the established use of 1,5-AG, and a proposed protocol for a hypothetical 1,5-Anhydroglucitol-13C tracing experiment.

Data Presentation: Quantitative Comparison of Glycemic Markers

The accuracy of 1,5-AG as a marker for short-term glycemic control is best understood in comparison to other established markers. The following table summarizes key performance indicators from various studies.

MarkerTimeframe of Glycemic ControlCorrelation with Fasting Plasma Glucose (r)Correlation with HbA1c (r)Correlation with Fructosamine (r)Correlation with CGM-measured Mean Glucose (r)Correlation with Hyperglycemic AUC-180 (r)Sensitivity for Diabetes MellitusSpecificity for Diabetes Mellitus
1,5-Anhydrosorbitol (1,5-AG) 1-2 weeks-0.627[1][2]-0.25 to -0.700[3][4]-0.590 to -0.618[1][2][4]-0.50 to -0.56[3]-0.50 to -0.60[3]84.2%[1][2]93.1%[1][2]
Hemoglobin A1c (HbA1c) 2-3 monthsN/A1.00N/A0.50 to 0.56[3]0.50 to 0.60[3]N/AN/A
Fructosamine 2-3 weeksN/A~0.76[5]1.000.50 to 0.56[3]0.50 to 0.60[3]N/AN/A
Glycated Albumin (GA) 2-3 weeksN/A~0.57[3]~0.86[3]0.50 to 0.56[3]0.50 to 0.60[3]N/AN/A

Note: Correlation coefficients (r) indicate the strength and direction of a linear relationship. A value closer to 1 or -1 indicates a strong positive or negative correlation, respectively. N/A indicates that the data was not available in the reviewed sources. AUC-180 refers to the area under the curve for glucose levels above 180 mg/dL.

Metabolic Pathway and Mechanism of Action

1,5-Anhydroglucitol is a naturally occurring, metabolically inert polyol primarily derived from food. Its serum concentration is maintained at a stable level in individuals with normal glycemic control. The mechanism underlying its utility as a glycemic marker is based on its interaction with glucose in the kidneys.

Under normal conditions, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia (blood glucose >180 mg/dL), the high concentration of glucose competitively inhibits the renal tubular reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in serum levels. This inverse relationship between serum 1,5-AG and blood glucose, particularly postprandial glucose excursions, makes it a sensitive indicator of short-term glycemic control.

cluster_body Human Body cluster_glucose Influence of Hyperglycemia Dietary Intake Dietary Intake Intestinal Absorption Intestinal Absorption Dietary Intake->Intestinal Absorption Digestion Bloodstream (1,5-AG Pool) Bloodstream (1,5-AG Pool) Intestinal Absorption->Bloodstream (1,5-AG Pool) Kidney Kidney Bloodstream (1,5-AG Pool)->Kidney Filtration Kidney->Bloodstream (1,5-AG Pool) Reabsorption Urine Excretion Urine Excretion Kidney->Urine Excretion High Blood Glucose (>180 mg/dL) High Blood Glucose (>180 mg/dL) High Blood Glucose (>180 mg/dL)->Kidney Competitive Inhibition

Metabolic pathway of 1,5-Anhydroglucitol and the effect of hyperglycemia.

Experimental Protocols

Measurement of Serum 1,5-Anhydrosorbitol (Established Method)

This protocol describes the general steps for quantifying unlabeled 1,5-AG in serum samples.

a. Principle: Enzymatic methods are commonly used for the quantification of 1,5-AG. One such method involves the oxidation of 1,5-AG by pyranose oxidase to produce hydrogen peroxide, which is then measured colorimetrically.

b. Materials:

  • Serum samples

  • 1,5-AG assay kit (e.g., GlycoMark™)

  • Microplate reader

  • Calibrators and controls

c. Procedure:

  • Sample Preparation: Collect blood samples and separate serum by centrifugation. Samples can typically be stored at -20°C or below.

  • Assay Performance:

    • Bring reagents, calibrators, controls, and samples to room temperature.

    • Follow the specific instructions provided with the 1,5-AG assay kit. This usually involves adding serum samples and reagents to a microplate.

    • Incubate the microplate for the specified time and temperature to allow the enzymatic reaction to occur.

  • Data Acquisition: Measure the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance readings of the calibrators.

    • Determine the concentration of 1,5-AG in the serum samples by interpolating their absorbance values from the standard curve.

Proposed Protocol for this compound Tracing (Hypothetical)

As there is no established literature on 1,5-AG-13C tracing, the following is a proposed experimental workflow based on general principles of stable isotope tracing. This protocol is intended to be a conceptual framework.

a. Objective: To trace the absorption, distribution, and excretion of 1,5-AG in a biological system and to quantify its turnover under varying glycemic conditions.

b. Materials:

  • Synthesized 1,5-Anhydrosorbitol, uniformly labeled with Carbon-13 (U-13C6-1,5-AG).

  • Experimental subjects (e.g., animal models or human volunteers).

  • Blood and urine collection supplies.

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.

  • Reagents for sample extraction and derivatization (if required for GC-MS).

c. Experimental Workflow:

Administer U-13C6-1,5-AG Administer U-13C6-1,5-AG Collect Blood Samples Collect Blood Samples Administer U-13C6-1,5-AG->Collect Blood Samples Time course Collect Urine Samples Collect Urine Samples Administer U-13C6-1,5-AG->Collect Urine Samples Time course Sample Preparation Sample Preparation Collect Blood Samples->Sample Preparation Collect Urine Samples->Sample Preparation LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Sample Preparation->LC-MS/GC-MS Analysis Extract & Derivatize Data Analysis Data Analysis LC-MS/GC-MS Analysis->Data Analysis Isotopologue Distribution

Proposed experimental workflow for this compound tracing.

d. Procedure:

  • Synthesis of U-13C6-1,5-AG: A crucial prerequisite is the chemical synthesis of 1,5-AG with all six carbon atoms being 13C.

  • Administration: Administer a known amount of U-13C6-1,5-AG to the experimental subjects, either orally or via intravenous infusion.

  • Sample Collection: Collect blood and urine samples at predetermined time points before and after the administration of the tracer.

  • Sample Preparation:

    • Process blood to obtain plasma or serum.

    • Perform metabolite extraction from plasma/serum and urine samples. This may involve protein precipitation followed by solid-phase extraction.

    • If using GC-MS, derivatize the extracted samples to make 1,5-AG volatile.

  • LC-MS/GC-MS Analysis:

    • Inject the prepared samples into the LC-MS or GC-MS system.

    • Develop a method to separate 1,5-AG from other metabolites and to detect its different isotopologues (M+0 for unlabeled, M+6 for fully labeled).

  • Data Analysis:

    • Quantify the total amount of 1,5-AG (labeled and unlabeled) in each sample.

    • Determine the isotopic enrichment of 1,5-AG (the ratio of 13C-labeled to total 1,5-AG).

    • Use the isotopic enrichment data to model the pharmacokinetics of 1,5-AG, including its rate of appearance, clearance, and the impact of glycemic status on its renal handling.

Conclusion

1,5-Anhydroglucitol is a valuable marker for assessing short-term glycemic control, offering complementary information to traditional markers like HbA1c. Its high specificity and sensitivity for detecting hyperglycemia make it particularly useful for monitoring postprandial glucose excursions. While the use of 13C-labeled 1,5-AG as a metabolic tracer is currently a novel concept, the proposed experimental framework provides a basis for future research into the precise in vivo kinetics of this important molecule. Such studies could further refine our understanding of its role in glucose homeostasis and its clinical utility in the management of diabetes.

References

A Comparative Analysis of 1,5-Anhydrosorbitol and Fructosamine for Glycemic Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of diabetes management and research, the accurate assessment of glycemic control is paramount. While glycated hemoglobin (HbA1c) remains the gold standard for long-term glucose monitoring, intermediate-term biomarkers are crucial for a more dynamic understanding of glycemic fluctuations. This guide provides a detailed comparative analysis of two such markers: 1,5-Anhydrosorbitol (1,5-AG) and Fructosamine. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Overview of Biomarkers

1,5-Anhydrosorbitol (1,5-AG) , a naturally occurring dietary polyol, has emerged as a sensitive marker for short-term glycemic control.[1][2] Its serum concentration remains stable under normal glucose conditions. However, when blood glucose levels exceed the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG in the renal tubules is competitively inhibited by glucose, leading to a decrease in its serum levels.[1][2] This inverse relationship with hyperglycemia makes 1,5-AG a unique indicator of glucose excursions, reflecting glycemic control over the preceding 1 to 2 weeks.[3][4]

Fructosamine is a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin.[5][6] Since albumin has a half-life of about 14 to 21 days, fructosamine levels reflect the average blood glucose concentrations over the previous 2 to 3 weeks.[5][7] Fructosamine is often utilized in clinical situations where HbA1c may be unreliable, such as in patients with hemoglobinopathies, certain anemias, or during pregnancy.[7][8]

Performance Characteristics

The selection of a glycemic biomarker often depends on its performance in specific clinical or research scenarios. The following table summarizes key quantitative data comparing 1,5-AG and fructosamine.

Performance Metric1,5-Anhydrosorbitol (1,5-AG)FructosamineKey Findings and Citations
Timeframe of Glycemic Control 1-2 weeks2-3 weeks1,5-AG provides a more recent picture of glycemic control compared to fructosamine.[3][4][7]
Correlation with Fasting Plasma Glucose r = -0.627Moderate correlation1,5-AG shows a significant negative correlation with fasting plasma glucose.[9][10] Fructosamine has been shown to correlate better with 2-hour post-load glucose than fasting glucose.[5]
Correlation with HbA1c r = -0.629r ≈ 0.66 - 0.76Both markers correlate with HbA1c, but 1,5-AG's correlation is negative.[5][9][10][11]
Sensitivity for Diabetes Mellitus 84.2% (at a cutoff of 14 µg/mL)-In a comparative study, 1,5-AG demonstrated high sensitivity for detecting diabetes mellitus.[9][10]
Specificity for Diabetes Mellitus 93.1% (at a cutoff of 14 µg/mL)-1,5-AG showed high specificity in the same study, indicating a low rate of false positives.[9][10]
Area Under the Curve (AUC) for Hyperglycemia 0.8790.834A study comparing their diagnostic efficacy for hyperglycemia found 1,5-AG to have a slightly higher AUC.[12][13]
Normal Reference Range Varies by assay; a lower limit of 14 µg/mL has been suggested for normalcy.200-285 µmol/LReference ranges can vary between laboratories and populations.[7][9][10]

Experimental Protocols

Measurement of 1,5-Anhydrosorbitol (GlycoMark™ Assay)

The FDA-approved GlycoMark™ assay is a common enzymatic method for quantifying serum 1,5-AG. The principle of the assay is as follows:

  • Sample Preparation: A serum or plasma sample is utilized.

  • Glucose Elimination: The sample is first treated with glucokinase to convert glucose into glucose-6-phosphate, which prevents it from interfering with the subsequent reaction.[14]

  • Enzymatic Reaction: Pyranose oxidase is then added, which oxidizes 1,5-AG, leading to the production of hydrogen peroxide (H₂O₂).[14]

  • Detection: The generated hydrogen peroxide is measured in a colorimetric reaction, and the resulting color intensity is proportional to the 1,5-AG concentration in the sample.

This method is highly specific and can be automated on clinical chemistry analyzers.[15][16]

Measurement of Fructosamine (Nitroblue Tetrazolium - NBT - Colorimetric Assay)

The most widely used method for measuring fructosamine is a colorimetric assay based on the reducing ability of fructosamine in an alkaline solution.

  • Sample Preparation: A serum sample is required. No fasting is necessary.[6][17]

  • Colorimetric Reaction: The sample is mixed with a nitroblue tetrazolium (NBT) reagent in an alkaline buffer. Fructosamine reduces the NBT to formazan, a colored compound.[7][18]

  • Spectrophotometric Measurement: The rate of formazan formation is measured spectrophotometrically at a specific wavelength (e.g., 530 nm). This rate is directly proportional to the fructosamine concentration in the sample.[18]

  • Minimizing Interference: Some commercial kits include thiol blocking reagents to minimize interference from other endogenous reducing substances.[18]

Signaling Pathways and Logical Relationships

Biochemical Pathway of Fructosamine Formation

Fructosamine_Formation Glucose Blood Glucose SchiffBase Schiff Base (Unstable) Glucose->SchiffBase Non-enzymatic Glycation SerumProtein Serum Protein (e.g., Albumin) SerumProtein->SchiffBase Fructosamine Fructosamine (Stable Ketoamine) SchiffBase->Fructosamine Amadori Rearrangement

Caption: Non-enzymatic glycation of serum proteins to form fructosamine.

Renal Handling of 1,5-Anhydrosorbitol and Glucose

Renal_Handling_15AG cluster_glomerulus Glomerular Filtration cluster_tubule Renal Tubule cluster_outcomes Outcomes cluster_conditions Glycemic Conditions Blood Blood containing Glucose and 1,5-AG Filtrate Glomerular Filtrate Blood->Filtrate Freely Filtered Reabsorption Tubular Reabsorption Filtrate->Reabsorption Urine Urine Reabsorption->Urine Excreted Reabsorbed Reabsorbed into Blood Reabsorption->Reabsorbed Returned to Circulation Normoglycemia Normoglycemia: High 1,5-AG Reabsorption Low Glucose Excretion Hyperglycemia Hyperglycemia: Competitive Inhibition Low 1,5-AG Reabsorption High Glucose Excretion

Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the kidney.

Conclusion

Both 1,5-Anhydrosorbitol and fructosamine offer valuable insights into short- to intermediate-term glycemic control, serving as important adjuncts to HbA1c. The choice between these two markers should be guided by the specific requirements of the research or clinical application.

  • 1,5-Anhydrosorbitol is particularly advantageous for detecting recent, transient hyperglycemic excursions and may be superior in monitoring near-normoglycemic control.[1][19] Its high sensitivity and specificity for detecting diabetes also make it a strong candidate for screening purposes.[9][10]

  • Fructosamine provides a reliable measure of average glycemia over a 2-3 week period and is especially useful in situations where HbA1c is compromised.[7][8] Its assay is widely available, automated, and relatively inexpensive.[7]

For researchers and drug development professionals, understanding the distinct characteristics and methodologies of these biomarkers is crucial for designing robust studies and accurately interpreting glycemic data. The integration of these markers can provide a more comprehensive picture of glucose dynamics, ultimately aiding in the development of more effective diabetes therapies.

References

Validating Glycolytic Flux: A Comparative Guide to 1,5-Anhydrosorbitol-13C Tracing and Seahorse Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, accurately quantifying glycolytic flux is paramount to understanding cellular bioenergetics in both health and disease. Two powerful methodologies, 1,5-Anhydrosorbitol-13C (1,5-AG-13C) isotopic tracing and Seahorse Extracellular Flux (XF) assays, offer distinct yet complementary approaches to interrogating this central metabolic pathway. This guide provides an objective comparison of these techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their scientific inquiries.

At a Glance: 1,5-AG-13C vs. Seahorse XF Assays

FeatureThis compound TracingSeahorse XF Glycolysis Stress Test
Principle Measures the incorporation of a stable isotope-labeled glucose analog into downstream glycolytic metabolites.Measures the extracellular acidification rate (ECAR) as a proxy for lactate production, a key end-product of glycolysis.[1][2]
Measurement Direct quantification of flux through specific enzymatic steps in the glycolytic pathway via mass spectrometry.Real-time, indirect measurement of the overall rate of glycolysis.[1][2]
Data Output Isotope enrichment in metabolites (e.g., lactate, pyruvate), providing pathway-specific flux information.[3]Extracellular Acidification Rate (ECAR), Glycolysis, Glycolytic Capacity, and Glycolytic Reserve (in mpH/min or pmol H+/min).[4]
Temporal Resolution Typically provides a steady-state view of metabolic flux over a defined labeling period.Provides real-time kinetic data, allowing for the observation of rapid metabolic changes in response to stimuli.[1]
Experimental Complexity Requires expertise in stable isotope labeling, cell extraction, and mass spectrometry analysis.Relatively straightforward workflow with a dedicated instrument and standardized kits.[4][5]
Throughput Lower throughput, often limited by mass spectrometry analysis time.High-throughput, with the ability to analyze 24 or 96 samples simultaneously.[4]

Delving Deeper: Understanding the Methodologies

This compound: A Window into Glycolytic Steps

1,5-Anhydrosorbitol (1,5-AG) is a naturally occurring glucose analog.[6] When labeled with carbon-13 (¹³C), it can be used as a tracer to follow the progression of carbon atoms through the glycolytic pathway. The core principle lies in the fact that 1,5-AG is phosphorylated by hexokinase, the first enzyme in glycolysis, to form 1,5-anhydroglucitol-6-phosphate (1,5-AG6P).[5] This metabolite, however, acts as an inhibitor of hexokinase, making 1,5-AG a tool to both trace and modulate glycolytic activity.[5] By using mass spectrometry to measure the amount of ¹³C incorporated into downstream metabolites like lactate and pyruvate, researchers can quantify the rate of flux through specific sections of the glycolytic pathway.[3]

Seahorse XF Technology: A Real-Time View of Cellular Glycolysis

The Agilent Seahorse XF Analyzer provides a non-invasive, real-time measurement of two key indicators of cellular metabolism: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[1][2] The ECAR is primarily a result of the extrusion of protons (H+) into the extracellular medium, which is largely due to the production and transport of lactate, the end product of glycolysis.[1] The Seahorse XF Glycolysis Stress Test is a standardized assay that uses sequential injections of glucose, a mitochondrial inhibitor (oligomycin), and a glycolysis inhibitor (2-deoxyglucose) to determine key parameters of glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.[4]

Comparative Experimental Data

A study investigating the metabolic reprogramming of macrophages in response to lipopolysaccharide (LPS) stimulation employed both Seahorse XF analysis and [U-¹³C₆]-glucose tracing.[3] The findings from this study demonstrate the complementary nature of these two techniques.

ParameterSeahorse XF ECAR[U-¹³C₆]-Glucose Tracing
Observation Significant increase in ECAR upon LPS stimulation, indicating a shift towards a glycolytic phenotype.[3]Increased ¹³C incorporation into lactate and pyruvate, confirming an elevated glycolytic flux.[3]
Interpretation LPS-stimulated macrophages exhibit a higher overall rate of glycolysis.The increased glycolytic rate is a result of enhanced carbon flow through the glycolytic pathway from glucose.

Furthermore, a study on pre-B acute lymphocytic leukemia cells utilized unlabeled 1,5-AG to modulate glycolysis and a Seahorse XF Analyzer to measure the effect.[5] The results showed that the addition of 1,5-AG significantly increased both the basal and compensatory glycolytic rates as measured by ECAR.[5] This provides evidence that changes in glycolytic activity involving 1,5-AG can be effectively monitored using the Seahorse platform.

Experimental Protocols

This compound Metabolic Flux Analysis
  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the culture medium with a medium containing a known concentration of 1,5-Anhydrosorbitol-¹³C (e.g., uniformly labeled or specifically labeled). The labeling duration will depend on the specific experimental goals and the turnover rate of the metabolites of interest.

  • Metabolite Extraction: After the labeling period, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. Collect the cell lysate and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant containing the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a targeted method to detect and quantify the ¹³C-labeled isotopologues of glycolytic intermediates and end-products, such as 1,5-AG6P, pyruvate, and lactate.[7]

  • Data Analysis: Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of 1,5-AG-¹³C to the metabolic pool. Use metabolic flux analysis software to model the flux rates through the glycolytic pathway.[8]

Seahorse XF Glycolysis Stress Test
  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[4][5]

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[5]

  • Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO₂ incubator at 37°C for one hour to allow the cells to equilibrate.[5]

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds from the Glycolysis Stress Test kit: glucose, oligomycin, and 2-deoxyglucose (2-DG).[4]

  • Seahorse XF Analysis: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay protocol. The instrument will measure the ECAR at baseline and after the sequential injection of the test compounds.[4]

  • Data Normalization and Analysis: After the assay, normalize the data to cell number, protein content, or DNA content. Analyze the data using the Seahorse Wave software to determine the key parameters of glycolytic function.[4]

Visualizing the Concepts

Glycolysis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_analysis Analysis 15AG_13C_ext This compound 15AG_13C_int This compound 15AG_13C_ext->15AG_13C_int Glucose Glucose Glucose_int Glucose Glucose->Glucose_int 15AG6P 1,5-AG-6-Phosphate 15AG_13C_int->15AG6P Hexokinase G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Glycolytic_Intermediates Glycolytic Intermediates G6P->Glycolytic_Intermediates Hexokinase Hexokinase 15AG6P->Hexokinase Inhibition Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate Lactate Lactate Pyruvate->Lactate LCMS LC-MS/MS Analysis (13C Incorporation) Pyruvate->LCMS Lactate_ext Extracellular Lactate + H+ Lactate->Lactate_ext MCT Lactate->LCMS Seahorse Seahorse XF Analysis (ECAR) Lactate_ext->Seahorse

Caption: Signaling pathway of this compound in glycolysis.

Experimental_Workflow cluster_15AG This compound Tracing cluster_Seahorse Seahorse XF Glycolysis Stress Test cluster_Validation Validation & Comparison A1 Cell Seeding & Culture A2 Label with 1,5-AG-13C A1->A2 A3 Metabolite Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Metabolic Flux Calculation A4->A5 C1 Compare Flux Data A5->C1 B1 Cell Seeding B3 Assay Preparation B1->B3 B2 Cartridge Hydration B4 Seahorse XF Analysis B2->B4 B3->B4 B5 Data Normalization & Analysis B4->B5 B5->C1

Caption: Experimental workflows for 1,5-AG-13C tracing and Seahorse assays.

Conclusion: Choosing the Right Tool for the Job

Both 1,5-Anhydrosorbitol-¹³C tracing and Seahorse XF assays are invaluable tools for investigating glycolysis. The choice between them, or the decision to use them in a complementary fashion, depends on the specific research question.

  • For detailed, pathway-specific flux information and to understand the contribution of glucose to specific downstream metabolites, 1,5-AG-¹³C tracing is the method of choice. It provides a quantitative measure of carbon flow through glycolysis.

  • For real-time, high-throughput analysis of overall glycolytic function and to assess rapid metabolic responses to various stimuli, the Seahorse XF Glycolysis Stress Test is ideal. It offers a dynamic view of cellular bioenergetics.

By understanding the principles, strengths, and limitations of each technique, researchers can design robust experiments to unravel the complexities of glycolytic metabolism and its role in cellular function and disease.

References

Head-to-Head Comparison of 1,5-Anhydrosorbitol and HbA1c in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two key glycemic markers in preclinical research, supported by experimental data.

In the landscape of diabetes research and the development of novel therapeutics, the accurate assessment of glycemic control in animal models is paramount. While Glycated Hemoglobin (HbA1c) has long been the gold standard for monitoring long-term glycemic status in clinical practice, its utility in shorter-duration animal studies can be limited. This has led to an increasing interest in alternative biomarkers such as 1,5-Anhydrosorbitol (1,5-AG), a marker reflecting short- to mid-term glycemic control. This guide provides a head-to-head comparison of 1,5-AG and HbA1c in animal models, presenting supporting experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in selecting the most appropriate biomarker for their preclinical studies.

Core Differences in Glycemic Monitoring

1,5-Anhydrosorbitol, a naturally occurring polyol structurally similar to glucose, is a sensitive indicator of glycemic excursions, particularly postprandial hyperglycemia.[1][2] Its levels in the blood are stable under normal glycemic conditions but decrease rapidly when blood glucose levels exceed the renal threshold for reabsorption, as glucose competitively inhibits its reabsorption in the kidneys.[2] This mechanism allows 1,5-AG to reflect glycemic control over a shorter timeframe of 1 to 2 weeks.[3]

In contrast, HbA1c is formed through the non-enzymatic glycation of hemoglobin and reflects the average blood glucose concentration over the preceding 2 to 3 months, corresponding to the lifespan of red blood cells.[4] While invaluable for assessing long-term control, this extended timeframe may not be suitable for many animal studies which are often of shorter duration and where more immediate effects of interventions are of interest.[4][5]

Performance in Animal Models: A Data-Driven Comparison

Recent studies utilizing animal models have highlighted the utility of 1,5-AG as a responsive and reliable biomarker of glycemic control. A key study employing non-targeted metabolomics in both humans and mice identified 1,5-AG as an excellent biomarker for glycemic control in both species.[6] This translational finding underscores the relevance of 1,5-AG in preclinical rodent models.

Table 1: Comparative Performance of 1,5-AG and HbA1c in a Diabetic Mouse Model

Feature1,5-Anhydrosorbitol (1,5-AG)Glycated Hemoglobin (HbA1c)Animal ModelReference
Timeframe of Glycemic Reflection Short- to mid-term (days to 2 weeks)Long-term (2-3 months)General Knowledge[1][4]
Sensitivity to Glycemic Excursions High, particularly sensitive to postprandial hyperglycemiaLow, reflects average glycemiaGeneral Knowledge[1][2]
Correlation with Hyperglycemia Strong negative correlation with serum glucosePositive correlation with average blood glucosedb/db mice[7]
Impact of SGLT2 Inhibitors Serum levels are significantly lowered, confounding its use as a glycemic marker with this class of drugs.Less directly affected, but will decrease with improved glycemic control.db/db mice[6][7]

A study on diabetic mouse models confirmed a positive correlation between blood glucose and HbA1c levels, supporting its use as a reliable indicator in these models.[5] However, the same study noted a 2-week lag in the fluctuation of mouse HbA1c levels compared to blood glucose, reinforcing its nature as a long-term marker.[5]

Experimental Protocols

The following provides a generalized methodology for the assessment of 1,5-AG and HbA1c in a diabetic mouse model, based on principles from the cited literature.

Animal Model:

  • Species: Mouse (e.g., db/db genetic model of type 2 diabetes or streptozotocin-induced diabetes model).

  • Housing: Standard laboratory conditions with controlled light-dark cycle, temperature, and humidity.

  • Diet: Standard chow or high-fat diet to induce or exacerbate the diabetic phenotype.

Sample Collection:

  • Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at specified time points. For HbA1c, whole blood is required. For 1,5-AG, serum or plasma is used.

Biomarker Analysis:

  • 1,5-Anhydrosorbitol (1,5-AG) Quantification: Serum or plasma levels of 1,5-AG can be measured using various methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or enzymatic assays. The use of a stable isotope-labeled internal standard, such as 1,5-Anhydrosorbitol-13C, is crucial for accurate quantification by mass spectrometry.

  • HbA1c Quantification: Whole blood is analyzed using methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays, which are adapted for mouse hemoglobin.[5]

Workflow for Comparative Analysis

G cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Biomarker Analysis cluster_3 Data Interpretation A Diabetic Animal Model (e.g., db/db mice) B Treatment Group (e.g., Test Compound) A->B C Control Group (e.g., Vehicle) A->C D Periodic Blood Sampling B->D C->D E Serum Preparation D->E F Whole Blood Lysate D->F G 1,5-AG Quantification (LC-MS with 1,5-AG-13C IS) E->G H HbA1c Quantification (HPLC) F->H I Head-to-Head Comparison G->I H->I J Correlation with Blood Glucose I->J K Assessment of Glycemic Control J->K

Caption: Experimental workflow for the head-to-head comparison of 1,5-AG and HbA1c in a diabetic animal model.

Signaling and Regulatory Concepts

The regulation of 1,5-AG levels is intrinsically linked to renal glucose handling, a pathway that is often a target in diabetes drug development.

Renal Handling of Glucose and 1,5-AG

cluster_0 Renal Proximal Tubule cluster_1 Glomerular Filtrate SGLT2 SGLT2 Sodium-Glucose Cotransporter 2 Reabsorption Reabsorption into Bloodstream SGLT2->Reabsorption AG 1,5-AG SGLT2->AG Increased urinary excretion of 1,5-AG Glucose Glucose Glucose->SGLT2 High Affinity AG->SGLT2 Low Affinity Normoglycemia Normoglycemia Normoglycemia->SGLT2 Both reabsorbed Normoglycemia->Glucose Normoglycemia->AG Hyperglycemia Hyperglycemia Hyperglycemia->SGLT2 Glucose competitively inhibits 1,5-AG reabsorption Hyperglycemia->Glucose

Caption: Competitive inhibition of renal 1,5-AG reabsorption by glucose during hyperglycemia.

Summary and Recommendations

The choice between 1,5-AG and HbA1c as a glycemic marker in animal models should be guided by the specific objectives of the research.

  • 1,5-Anhydrosorbitol is a superior marker for studies investigating short-term glycemic fluctuations, the impact of interventions on postprandial hyperglycemia, and for studies with a shorter duration. Its sensitivity provides a more dynamic picture of glycemic control. However, researchers should be aware that the use of SGLT2 inhibitors will directly impact 1,5-AG levels, making it unsuitable as a glycemic marker in studies involving this class of drugs.[6]

  • HbA1c remains a valuable tool for long-term studies that aim to mirror the clinical assessment of glycemic control over several months. It provides a stable, integrated measure of average glycemia.

References

Safety Operating Guide

Proper Disposal of 1,5-Anhydrosorbitol-13C: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 1,5-Anhydrosorbitol-13C as a non-radioactive, chemically hazardous substance. Follow your institution's specific chemical waste disposal procedures. Avoid all direct contact.

This guide provides essential safety and logistical information for the proper disposal of this compound, a stable isotopically labeled compound. As 13C is a non-radioactive isotope, the primary disposal considerations are based on the chemical properties and potential hazards of the parent compound, 1,5-Anhydrosorbitol.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Stable Isotope, Non-Radioactive: this compound is a stable isotope-labeled compound and is not radioactive. It should not be disposed of as radioactive waste.[1][]

    • Chemical Hazard: Treat as a hazardous chemical waste. Do not mix with general laboratory trash or dispose of down the drain.

    • Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Irritant")

      • The date of accumulation

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in the designated hazardous waste container. This includes any contaminated items such as weigh boats, pipette tips, and wipes.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Hazard Profile of 1,5-Anhydrosorbitol

Hazard ClassificationDescription
Acute Toxicity Should be considered hazardous until further information is available. Do not ingest.[1]
Skin Irritation May cause skin irritation. Avoid contact with skin.[3]
Eye Irritation May cause serious eye irritation. Avoid contact with eyes.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Have this compound Waste B Is the waste radioactive? A->B D Treat as Chemical Waste B->D No C No (13C is a stable isotope) E Segregate Solid and Liquid Waste D->E F Solid Waste Container E->F G Liquid Waste Container E->G H Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Primary Hazards F->H G->H I Store in Designated Secondary Containment H->I J Contact EHS for Pickup and Disposal I->J K End: Proper Disposal Complete J->K

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.